molecular formula C22H29NO7S B164609 Poldine methylsulfate CAS No. 545-80-2

Poldine methylsulfate

Cat. No.: B164609
CAS No.: 545-80-2
M. Wt: 451.5 g/mol
InChI Key: DQHAZEKGLAMVFA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>CAS Number: 545-80-2

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26NO3.CH4O4S/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18;1-5-6(2,3)4/h3-8,10-13,19,24H,9,14-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHAZEKGLAMVFA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969686
Record name 2-({[Hydroxy(diphenyl)acetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545-80-2
Record name Pyrrolidinium, 2-[[(2-hydroxy-2,2-diphenylacetyl)oxy]methyl]-1,1-dimethyl-, methyl sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poldine methylsulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({[Hydroxy(diphenyl)acetyl]oxy}methyl)-1,1-dimethylpyrrolidin-1-ium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poldine metilsulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POLDINE METHYLSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564C0W9848
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Poldine methylsulfate mechanism of action on smooth muscle

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Poldine (B1197959) Methylsulfate (B1228091) on Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poldine methylsulfate is a synthetic quaternary ammonium (B1175870) compound classified as a competitive antimuscarinic agent.[1] Structurally, its quaternary nature limits its ability to cross the blood-brain barrier, confining its actions primarily to the peripheral nervous system. Historically used to reduce gastric acid secretion and gastrointestinal motility, its mechanism of action lies in its ability to antagonize the effects of acetylcholine (B1216132) (ACh) at muscarinic receptors, leading to the relaxation of smooth muscle. This guide provides a detailed examination of this mechanism, focusing on the underlying signaling pathways, the quantitative methods used for its characterization, and the detailed experimental protocols required for such analysis.

Core Mechanism: Competitive Antagonism of Muscarinic Receptors

The physiological effects of the parasympathetic nervous system on smooth muscle are primarily mediated by acetylcholine acting on muscarinic acetylcholine receptors (mAChRs).[2] In the smooth muscle of the gastrointestinal tract, bronchi, and urinary bladder, the predominant subtype responsible for contraction is the M3 muscarinic receptor.[3]

This compound exerts its effect by acting as a competitive antagonist at these M3 receptors. It binds reversibly to the same site as acetylcholine but does not activate the receptor. By occupying the receptor, it prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to muscle contraction.

Interruption of the Gq/11 Signaling Pathway

The M3 muscarinic receptor is a G protein-coupled receptor (GPCR) that couples to the Gq/11 family of G proteins.[2][4] The binding of an agonist like acetylcholine triggers a conformational change in the receptor, initiating the following cascade:

  • G Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Stimulation: The GTP-bound Gαq subunit dissociates and activates the enzyme phospholipase C.[5]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

  • Calcium Mobilization and Muscle Contraction: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with the action of DAG activating Protein Kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

This compound, by competitively blocking the M3 receptor, prevents the initial step of this cascade, thereby inhibiting the entire downstream pathway and promoting smooth muscle relaxation.[6]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Poldine This compound (Antagonist) Poldine->M3R Binds & Blocks Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PLC->DAG Produces IP3 IP3 PLC->IP3 Produces Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Triggers Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to

Caption: M3 receptor signaling pathway and inhibition by Poldine.

Quantitative Pharmacological Data

A thorough review of available scientific literature did not yield specific, high-confidence pA2 (a measure of antagonist potency from functional assays) or Ki (an inhibition constant representing receptor affinity from binding assays) values for this compound. The characterization of such a compound would typically involve the experimental protocols detailed in Section 4 to generate these quantitative metrics.

To provide context for researchers, the following table summarizes typical affinity (Ki) and potency (pA2) values for well-characterized muscarinic antagonists at different human receptor subtypes. These values illustrate the data required to define the selectivity profile of a compound like this compound.

AntagonistReceptor SubtypepKi (Affinity)pA2 (Potency)Reference(s)
Atropine M1 (Cortex)~8.98.72 (Colon)[7]
M2 (Heart)~9.0-[8]
M3 (Gland/Muscle)~9.28.60 (Colon)[7]
Pirenzepine M1 (Cortex)~8.07.23 (Colon)[7][9]
M2 (Heart)~6.6-[9]
M3 (Gland/Muscle)~6.76.87 (Colon)[7][9]
4-DAMP M1 (Cortex)~9.0-[8]
M2 (Heart)~8.2-[8]
M3 (Gland/Muscle)~9.49.41 (Colon)[7][8]
AF-DX 116 M1 (Cortex)~6.7-[8]
M2 (Heart)~7.67.36 (Colon)[7][8]
M3 (Gland/Muscle)~6.6-[8]

Note: pKi and pA2 are negative logarithms of the molar concentration (Ki and KB, respectively). Higher values indicate greater affinity/potency. Values are approximate and can vary based on tissue and experimental conditions.

Experimental Protocols for Pharmacological Characterization

The quantification of a competitive antagonist's action on smooth muscle is primarily achieved through two key experimental approaches: functional analysis in isolated organ baths and affinity determination via radioligand binding assays.

Functional Analysis: Isolated Organ Bath and Schild Analysis

Isolated organ bath studies allow for the direct measurement of smooth muscle contractility in response to drugs.[7] To determine the potency of a competitive antagonist like this compound, a Schild analysis is performed. This involves generating agonist concentration-response curves in the absence and presence of increasing concentrations of the antagonist. A competitive antagonist will cause a parallel, rightward shift of the agonist curve without depressing the maximum response.[10]

The magnitude of this shift is quantified by the Dose Ratio (DR) , which is the ratio of the agonist concentration required to produce a given effect (e.g., 50% of maximum, EC50) in the presence of the antagonist to the agonist concentration required for the same effect in its absence.[10] The Schild equation, log(DR - 1) = log[B] - log(KB), relates the dose ratio to the antagonist concentration [B] and its equilibrium dissociation constant KB. A plot of log(DR - 1) versus log[B] (the Schild plot) should yield a straight line with a slope of 1 for a simple competitive antagonist. The x-intercept provides the pA2 value, which is a logarithmic measure of the antagonist's potency.[11][12]

Schild_Logic cluster_exp Isolated Organ Bath Experiment cluster_calc Calculation cluster_plot Schild Plot Analysis CRCs Generate Agonist Concentration-Response Curves (Control & +Antagonist) EC50 Determine EC50 Values for each curve CRCs->EC50 DR Calculate Dose Ratio (DR) DR = EC50(+Antag) / EC50(Control) EC50->DR LogDR Calculate log(DR - 1) DR->LogDR Plot Plot log(DR - 1) vs. log[Antagonist] LogDR->Plot Analysis Determine Slope (should be ~1) Determine x-intercept (pA2 value) Plot->Analysis

Caption: Logical workflow for conducting a Schild analysis.

Detailed Protocol: Isolated Organ Bath Study

  • Tissue Preparation:

    • Humanely euthanize an animal (e.g., guinea pig) and dissect a segment of smooth muscle tissue (e.g., distal ileum).[13]

    • Place the tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

    • Carefully remove adherent connective tissue and cut the ileum into segments approximately 2-3 cm long.[13]

  • Mounting and Equilibration:

    • Mount each tissue segment in a heated (37°C) organ bath containing PSS, continuously bubbled with 95% O2 / 5% CO2.[14]

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply a resting tension (e.g., 1 gram) and allow the tissue to equilibrate for 60-90 minutes, with washes of fresh PSS every 15-20 minutes.[13][14]

  • Viability and Standardization:

    • Test tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM).

    • Wash out the KCl and allow the tissue to return to baseline. This KCl response can be used to normalize subsequent agonist-induced contractions.

  • Concentration-Response Curve (Control):

    • Generate a cumulative concentration-response curve for an agonist (e.g., acetylcholine). Start with a low concentration and increase it in half-log increments until a maximal response is achieved.

  • Antagonist Incubation and Second Curve:

    • Wash the tissue thoroughly to remove the agonist.

    • Introduce a fixed, known concentration of this compound (the antagonist) into the bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes) to reach equilibrium.

    • In the continued presence of the antagonist, repeat the cumulative agonist concentration-response curve.

  • Repeat and Data Analysis:

    • Repeat step 5 with at least two other, higher concentrations of the antagonist.

    • For each antagonist concentration, calculate the EC50 of the agonist and the corresponding Dose Ratio.

    • Construct a Schild plot and determine the pA2 value via linear regression.

Organ_Bath_Workflow Start Start Dissect Dissect Smooth Muscle Tissue Start->Dissect Mount Mount Tissue in Organ Bath Dissect->Mount Equilibrate Equilibrate under Resting Tension (60-90 min) Mount->Equilibrate Viability Test Viability with KCl Equilibrate->Viability Wash1 Wash & Return to Baseline Viability->Wash1 CRC_Control Generate Control Agonist CRC Wash1->CRC_Control Wash2 Wash & Return to Baseline CRC_Control->Wash2 Incubate Incubate with Antagonist [B1] Wash2->Incubate CRC_Antag Generate Agonist CRC in presence of [B1] Incubate->CRC_Antag More_Conc More Antagonist Concentrations? CRC_Antag->More_Conc More_Conc->Wash2 Yes Analysis Perform Schild Plot Analysis More_Conc->Analysis No End End Analysis->End

Caption: Experimental workflow for an isolated organ bath study.
Affinity Analysis: Competition Radioligand Binding Assay

Radioligand binding assays are used to directly measure the affinity of a drug for a specific receptor subtype.[4] In a competition assay, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine or [³H]-NMS) is incubated with a source of receptors (e.g., cell membranes expressing a specific mAChR subtype) in the presence of varying concentrations of an unlabeled competing drug (the "cold" ligand, in this case, this compound).

The unlabeled drug will compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at different concentrations of the unlabeled drug, an inhibition curve can be generated. From this curve, the IC50 (the concentration of unlabeled drug that displaces 50% of the specific binding of the radioligand) is determined. The IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[4]

Detailed Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a tissue known to express the target muscarinic receptor subtype (e.g., rat heart for M2, submandibular gland for M3) or from a cell line engineered to express a single human mAChR subtype.[9]

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Radioligand + Assay Buffer + Membranes.

      • Non-specific Binding (NSB): Radioligand + High concentration of a standard antagonist (e.g., 1 µM Atropine) + Membranes. This determines the amount of radioligand that binds to non-receptor components.

      • Competition: Radioligand + Serial dilutions of this compound + Membranes.[4]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).[4]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percent specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Conclusion

The primary mechanism of action of this compound on smooth muscle is competitive antagonism at M3 muscarinic acetylcholine receptors . By reversibly binding to these receptors, it blocks the Gq/11-mediated signaling cascade, preventing the acetylcholine-induced rise in intracellular calcium that is necessary for muscle contraction. This leads to a dose-dependent relaxation of smooth muscle. The pharmacological profile of poldine, including its potency (pA2) and receptor subtype affinity (Ki), can be precisely characterized using established in vitro methodologies such as isolated organ bath studies with Schild analysis and radioligand binding assays. These techniques are fundamental tools in drug development for quantifying the interaction of antagonists with their targets and predicting their physiological effects.

References

Poldine Methylsulfate: A Technical Guide to Muscarinic Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Muscarinic Acetylcholine (B1216132) Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[1][2] There are five genetically distinct subtypes, designated M1 through M5, which are differentially expressed throughout the body and are coupled to different intracellular signaling cascades.[2][3] This subtype diversity allows for a wide range of physiological responses to cholinergic stimulation and presents opportunities for the development of subtype-selective drugs with improved therapeutic indices.

The five mAChR subtypes are broadly categorized into two families based on their primary G protein-coupling preference:

  • M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins, which activate phospholipase C (PLC).[2][4]

  • M2 and M4 Receptors: These subtypes primarily couple to Gi/o proteins, which inhibit adenylyl cyclase.[2][4]

Signaling Pathways of Muscarinic Receptor Subtypes

The differential G protein coupling of muscarinic receptor subtypes leads to distinct downstream signaling events.

Gq/11-Coupled Receptors (M1, M3, M5)

Activation of M1, M3, and M5 receptors initiates the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neurotransmitter release.[5]

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1_M3_M5 M1, M3, M5 Receptor Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca_release->Cellular_Response PKC->Cellular_Response ACh Acetylcholine ACh->M1_M3_M5 Binds

Figure 1. Gq/11 signaling pathway for M1, M3, and M5 muscarinic receptors.
Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 receptor subtypes couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels, leading to cellular hyperpolarization. These actions generally result in inhibitory effects, such as a decrease in heart rate and the inhibition of neurotransmitter release.[4]

Gi_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol M2_M4 M2, M4 Receptor Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits K_channel K⁺ Channel Gio->K_channel Activates βγ subunit cAMP cAMP AC->cAMP Cellular_Response Inhibitory Cellular Response K_channel->Cellular_Response K⁺ efflux ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response ACh Acetylcholine ACh->M2_M4 Binds

Figure 2. Gi/o signaling pathway for M2 and M4 muscarinic receptors.

Quantitative Assessment of Muscarinic Receptor Subtype Selectivity

The selectivity of a compound like poldine (B1197959) methylsulfate (B1228091) is determined by comparing its binding affinity (Ki) and functional potency (e.g., IC50, pA2) across the five muscarinic receptor subtypes.

Binding Affinity (Ki)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the ability of an unlabeled compound (the "competitor," e.g., poldine methylsulfate) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Data Presentation: this compound Binding Affinity

A comprehensive dataset of this compound's binding affinities for all five human muscarinic receptor subtypes is not currently available in the public domain. To fully characterize its selectivity, Ki values would need to be determined for each subtype and presented as follows:

Receptor SubtypeKi (nM)pKi (-log(Ki))
M1Data not availableData not available
M2Data not availableData not available
M3Data not availableData not available
M4Data not availableData not available
M5Data not availableData not available

Experimental Protocol: Competitive Radioligand Binding Assay

A typical protocol to determine the Ki of this compound at each muscarinic receptor subtype is as follows:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[1]

  • Assay Components:

    • Radioligand: A non-selective muscarinic antagonist with high affinity, such as [3H]-N-methylscopolamine ([3H]-NMS), is commonly used.[1][6]

    • Test Compound: A range of concentrations of this compound.

    • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity muscarinic antagonist like atropine (B194438) is used to determine non-specific binding.[1]

    • Assay Buffer: Typically a Tris-HCl buffer with MgCl2 at a physiological pH.[1]

  • Incubation: The cell membranes, radioligand, and varying concentrations of this compound are incubated together to allow binding to reach equilibrium.[7]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.[7]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[7]

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (Expressing M1-M5) Incubation Incubate Components in 96-well plate Membranes->Incubation Radioligand Radioligand (e.g., [³H]-NMS) Radioligand->Incubation Competitor This compound (Varying Concentrations) Competitor->Incubation NSB_Control NSB Control (e.g., Atropine) NSB_Control->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting IC50_Calc Determine IC₅₀ (Non-linear Regression) Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Figure 3. Workflow for a competitive radioligand binding assay.
Functional Potency (IC50/pA2)

Functional assays are essential to confirm that a compound acts as an antagonist and to quantify its potency in a cellular context. The choice of assay depends on the G protein coupling of the receptor subtype.

Data Presentation: this compound Functional Potency

Receptor SubtypeFunctional AssayAntagonist Potency (pA2 or pIC50)
M1Phosphoinositide Hydrolysis / Calcium MobilizationData not available
M2cAMP Accumulation InhibitionData not available
M3Phosphoinositide Hydrolysis / Calcium MobilizationData not available
M4cAMP Accumulation InhibitionData not available
M5Phosphoinositide Hydrolysis / Calcium MobilizationData not available

Experimental Protocols: Functional Assays

  • Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, M5): This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation. Cells expressing the receptor are pre-incubated with [3H]-myo-inositol to label the phosphoinositide pools. The cells are then stimulated with a muscarinic agonist in the presence of varying concentrations of this compound. The reaction is stopped, and the accumulated [3H]-inositol phosphates are separated and quantified.[8]

  • Calcium Mobilization Assay (for M1, M3, M5): This is a high-throughput method that measures changes in intracellular calcium concentration using fluorescent dyes. Cells expressing the receptor are loaded with a calcium-sensitive dye. They are then stimulated with an agonist in the presence of different concentrations of this compound, and the change in fluorescence is measured.[7]

  • cAMP Accumulation Assay (for M2, M4): This assay measures the inhibition of adenylyl cyclase activity. Cells expressing the receptor are treated with an agent like forskolin (B1673556) to stimulate cAMP production. The ability of a muscarinic agonist to inhibit this forskolin-stimulated cAMP accumulation is then measured in the presence of varying concentrations of this compound.

Schild Analysis for Determining pA2

For competitive antagonists, a Schild analysis can be performed to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A slope of unity in the Schild plot is indicative of competitive antagonism.[9]

Conclusion

This compound is a muscarinic receptor antagonist whose precise subtype selectivity profile across the M1-M5 receptors remains to be fully elucidated in the published literature. This technical guide has outlined the established methodologies, including radioligand binding assays and various functional assays, that are necessary to comprehensively characterize its affinity and potency at each receptor subtype. The provided diagrams of the distinct Gq/11 and Gi/o signaling pathways offer a framework for understanding the functional consequences of receptor activation and antagonism. A thorough investigation using these described protocols would be required to generate the quantitative data needed to definitively establish the muscarinic receptor subtype selectivity of this compound, which is essential for a complete pharmacological understanding and the potential for any future therapeutic development.

References

Poldine Methylsulfate: An In-Depth Technical Guide to its In Vitro Cholinergic Antagonist Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poldine (B1197959) methylsulfate (B1228091) is a quaternary ammonium (B1175870) anticholinergic agent that has historically been used in the treatment of peptic ulcers due to its ability to reduce gastric acid secretion and gastrointestinal motility. Its mechanism of action lies in its ability to antagonize muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of poldine methylsulfate as a cholinergic antagonist, focusing on its binding affinity, functional antagonism, and the experimental methodologies used for its characterization.

Core Concepts: Cholinergic Antagonism

Cholinergic antagonists, also known as anticholinergics or muscarinic receptor antagonists, competitively block the binding of acetylcholine to its receptors. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) phosphates (IPs) and intracellular calcium ([Ca2+]i). The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

The in vitro characterization of a cholinergic antagonist like this compound involves a battery of assays to determine its affinity for different receptor subtypes, its potency in functional assays, and its mode of antagonism.

Data Presentation: Quantitative Analysis of this compound's In Vitro Activity

No specific quantitative data (Ki, IC50, or pA2 values) for this compound across the five muscarinic receptor subtypes were identified in the public domain during the literature search for this guide. The following tables are presented as templates to be populated with such data as it becomes available through experimental investigation.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound

Muscarinic Receptor SubtypeKi (nM)Radioligand UsedCell/Tissue TypeReference
M1TBD[3H]-NMSCHO-K1 cellsTBD
M2TBD[3H]-NMSCHO-K1 cellsTBD
M3TBD[3H]-NMSCHO-K1 cellsTBD
M4TBD[3H]-NMSCHO-K1 cellsTBD
M5TBD[3H]-NMSCHO-K1 cellsTBD
TBD: To Be Determined. Ki values represent the inhibition constant and are a measure of the antagonist's binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency (IC50) of this compound

Assay TypeMuscarinic Receptor SubtypeAgonist UsedIC50 (nM)Cell/Tissue TypeReference
Calcium MobilizationM1Carbachol (B1668302)TBDCHO-M1 cellsTBD
Calcium MobilizationM3CarbacholTBDCHO-M3 cellsTBD
IP1 AccumulationM1CarbacholTBDCHO-M1 cellsTBD
IP1 AccumulationM3CarbacholTBDCHO-M3 cellsTBD
cAMP InhibitionM2CarbacholTBDCHO-M2 cellsTBD
cAMP InhibitionM4CarbacholTBDCHO-M4 cellsTBD
TBD: To Be Determined. IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal response to an agonist.

Table 3: Schild Analysis of this compound

Tissue/Cell PreparationAgonistpA2 ValueSchild SlopeReference
Guinea Pig IleumCarbacholTBDTBDTBD
Rabbit Vas DeferensCarbacholTBDTBDTBD
TBD: To Be Determined. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A Schild slope of 1 is indicative of competitive antagonism.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest.

Objective: To determine the inhibition constant (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • This compound.

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize CHO cells expressing the muscarinic receptor subtype of interest in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of [3H]-NMS (typically at its Kd value).

    • A range of concentrations of this compound.

    • For total binding wells, add vehicle instead of this compound.

    • For non-specific binding wells, add 1 µM atropine.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS) from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (Expressing mAChRs) Incubation Incubation (Reaching Equilibrium) Membranes->Incubation Radioligand Radioligand ([3H]-NMS) Radioligand->Incubation Poldine This compound (Varying Concentrations) Poldine->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Diagram 1: Workflow for Radioligand Binding Assay.
Functional Assays

Functional assays measure the cellular response to receptor activation or blockade. For muscarinic receptors, common functional assays include measuring changes in intracellular calcium and inositol phosphate (B84403) levels.

Objective: To determine the IC50 value of this compound for the inhibition of carbachol-induced calcium mobilization via M1 and M3 muscarinic receptors.

Materials:

  • CHO cells stably expressing either the M1 or M3 human muscarinic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • Carbachol (agonist).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reading.

Protocol:

  • Cell Plating: Seed the CHO-M1 or CHO-M3 cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate the kinetic read and, after establishing a baseline fluorescence, inject a fixed concentration of carbachol (typically the EC80 concentration) into each well.

  • Data Analysis:

    • Measure the peak fluorescence intensity after agonist addition.

    • Normalize the data to the response of the agonist alone.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting concentration-response curve using non-linear regression.

Calcium_Mobilization_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cells CHO-M1/M3 Cells (in 96-well plate) Dye Calcium Dye Loading (e.g., Fluo-4 AM) Cells->Dye Poldine This compound (Pre-incubation) Dye->Poldine Carbachol Carbachol Addition (Agonist) Poldine->Carbachol Measurement Kinetic Fluorescence Measurement Carbachol->Measurement IC50 IC50 Determination Measurement->IC50

Diagram 2: Workflow for Calcium Mobilization Assay.
Schild Analysis

Schild analysis is a pharmacological method used to determine the dissociation constant (KB) and to characterize the nature of antagonism (competitive vs. non-competitive).

Objective: To determine the pA2 value and Schild slope for this compound at a specific muscarinic receptor subtype in an isolated tissue preparation.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum).

  • Organ bath setup with physiological salt solution (e.g., Tyrode's solution) and aeration.

  • Isotonic transducer and data acquisition system.

  • Carbachol (agonist).

  • This compound (antagonist).

Protocol:

  • Tissue Preparation: Mount a segment of the isolated tissue in the organ bath containing physiological salt solution at 37°C and aerate with 95% O2 / 5% CO2. Allow the tissue to equilibrate under a resting tension.

  • Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (carbachol) to determine its EC50 value.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a fixed concentration of this compound to the organ bath and incubate for a predetermined time to allow for equilibrium.

  • Agonist Response in the Presence of Antagonist: Generate a new cumulative concentration-response curve for carbachol in the presence of this compound.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least three different concentrations of this compound.

  • Data Analysis:

    • Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

Schild_Analysis_Workflow A Control Agonist Concentration-Response Curve (e.g., Carbachol) B Determine Agonist EC50 A->B C Incubate with Fixed Concentration of this compound B->C D Generate Agonist Concentration-Response Curve in presence of Poldine C->D E Calculate Dose Ratio D->E F Repeat for Multiple Poldine Concentrations E->F G Construct Schild Plot (log(DR-1) vs. -log[Antagonist]) F->G H Determine pA2 and Slope G->H

Diagram 3: Workflow for Schild Analysis.

Signaling Pathways

This compound, as a competitive antagonist of muscarinic receptors, blocks the downstream signaling cascades initiated by acetylcholine.

Muscarinic_Signaling_Antagonism cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh1 Acetylcholine M135 M1/M3/M5 Receptor ACh1->M135 Poldine1 Poldine Methylsulfate Poldine1->M135 Gq11 Gq/11 M135->Gq11 Activates PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC Protein Kinase C DAG->PKC Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response1 PKC->Response1 ACh2 Acetylcholine M24 M2/M4 Receptor ACh2->M24 Poldine2 Poldine Methylsulfate Poldine2->M24 Gio Gi/o M24->Gio Activates AC Adenylyl Cyclase Gio->AC cAMP ↓ cAMP AC->cAMP Response2 Cellular Response (e.g., Decreased Heart Rate) cAMP->Response2

Diagram 4: Antagonism of Muscarinic Receptor Signaling Pathways.

Conclusion

This compound acts as a cholinergic antagonist by competitively blocking muscarinic acetylcholine receptors. A thorough in vitro characterization is essential to understand its potency, selectivity, and mechanism of action. The experimental protocols and data presentation formats provided in this guide offer a framework for the comprehensive evaluation of this compound and other novel cholinergic antagonists. The generation of specific quantitative data through these assays will be crucial for a complete understanding of its pharmacological profile and for guiding future drug development efforts.

Investigating Cholinergic Pathways with Poldine Methylsulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of Poldine methylsulfate (B1228091) as a tool for investigating cholinergic pathways, with a specific focus on muscarinic acetylcholine (B1216132) receptors (mAChRs). Poldine methylsulfate is a synthetic quaternary ammonium (B1175870) anticholinergic agent that acts as a competitive antagonist at muscarinic receptors. This document details the underlying cholinergic signaling mechanisms, presents methodologies for key experimental protocols, and offers a framework for the characterization of muscarinic receptor antagonists. Due to the limited availability of specific binding and functional potency data for this compound in publicly accessible literature, this guide emphasizes the established experimental procedures used to characterize such compounds.

Introduction to Cholinergic Signaling

The cholinergic system is a vital component of the central and peripheral nervous systems, playing a crucial role in a myriad of physiological processes including learning, memory, attention, muscle contraction, and autonomic regulation. The primary neurotransmitter of this system is acetylcholine (ACh), which exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic acetylcholine receptors.

Muscarinic receptors, the focus of this guide, are G-protein coupled receptors (GPCRs) that are further classified into five subtypes (M1-M5). These subtypes exhibit distinct tissue distribution and couple to different intracellular signaling pathways, leading to a wide range of cellular responses.

1.1. Muscarinic Receptor Subtypes and Signaling Cascades

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is fundamental in smooth muscle contraction, glandular secretion, and neuronal excitation.

  • M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly activate G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and neuronal inhibition. M2 receptors are prominently found in the heart, where their activation slows the heart rate.

The diverse and widespread nature of muscarinic receptor signaling makes them a critical target for pharmacological intervention in a variety of disease states.

This compound: A Muscarinic Antagonist

This compound is a quaternary ammonium compound that acts as a non-selective competitive antagonist at muscarinic acetylcholine receptors. Its positively charged nitrogen atom restricts its ability to cross the blood-brain barrier, thus primarily exerting its effects on peripheral cholinergic systems. This property makes it a useful tool for studying the peripheral actions of acetylcholine without the confounding central effects.

Mechanism of Action

As a competitive antagonist, this compound binds to the same site on the muscarinic receptor as acetylcholine but does not activate it. By occupying the receptor, it prevents acetylcholine from binding and initiating a cellular response. The antagonism is surmountable, meaning that its effect can be overcome by increasing the concentration of the agonist (acetylcholine).

Quantitative Data for Muscarinic Antagonists

The characterization of a muscarinic antagonist like this compound involves determining its binding affinity and functional potency. Due to a lack of specific publicly available data for this compound, this section outlines the types of data that would be presented.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)
M1Data not available
M2Data not available
M3Data not available
M4Data not available
M5Data not available

Table 2: Hypothetical Functional Potency (pA2) of this compound in Isolated Tissue Preparations

Tissue PreparationAgonistpA2 Value
Guinea Pig IleumAcetylcholineData not available
Rabbit JejunumCarbacholData not available

Note: The tables above are placeholders to illustrate how quantitative data for this compound would be presented. Extensive literature searches did not yield specific Ki or pA2 values for this compound.

Experimental Protocols for Characterizing Muscarinic Antagonists

The following sections provide detailed methodologies for key experiments used to investigate the interaction of compounds like this compound with cholinergic pathways.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like this compound) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

  • Membrane preparations from cells expressing a single human muscarinic receptor subtype (M1-M5).

  • Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membrane Preparation (Expressing mAChR subtype) Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-NMS) Radioligand->Incubation Poldine This compound (Varying Concentrations) Poldine->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Plotting Plot % Inhibition vs. [Poldine] Counting->Plotting IC50 Determine IC50 Plotting->IC50 ChengPrusoff Calculate Ki using Cheng-Prusoff Equation IC50->ChengPrusoff

Workflow for determining antagonist binding affinity.

Isolated Tissue Bath (Schild Analysis)

This functional assay determines the potency of a competitive antagonist (pA2 value) by measuring its ability to inhibit the contractile response of an isolated tissue to an agonist. The guinea pig ileum is a classic preparation rich in M3 muscarinic receptors.

Objective: To determine the pA2 value of this compound for its antagonism of acetylcholine-induced contractions in the guinea pig ileum.

Materials:

  • Guinea pig.

  • Krebs-Henseleit solution (or similar physiological salt solution).

  • Acetylcholine (agonist).

  • This compound (antagonist).

  • Isolated organ bath system with force transducer and data acquisition software.

  • Carbogen gas (95% O2, 5% CO2).

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment and mount it in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.

  • Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations to the bath and recording the contractile response.

  • Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Add a known concentration of this compound to the bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibrium.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for acetylcholine.

  • Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

Schild Analysis Workflow

G cluster_exp Experiment cluster_analysis Data Analysis Tissue Isolated Tissue Preparation (e.g., Guinea Pig Ileum) ControlCRC Generate Control Agonist Concentration-Response Curve (CRC) Tissue->ControlCRC Antagonist Incubate with Poldine (Fixed Concentration) ControlCRC->Antagonist EC50 Determine EC50 Values ControlCRC->EC50 AntagonistCRC Generate Agonist CRC in Presence of Poldine Antagonist->AntagonistCRC Repeat Repeat with Different [Poldine] AntagonistCRC->Repeat AntagonistCRC->EC50 DoseRatio Calculate Dose Ratios (DR) EC50->DoseRatio SchildPlot Construct Schild Plot (log(DR-1) vs. -log[Poldine]) DoseRatio->SchildPlot pA2 Determine pA2 Value (x-intercept) SchildPlot->pA2

Workflow for determining the pA2 value of an antagonist.

Visualizing Cholinergic Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by muscarinic receptors.

M1/M3/M5 Receptor Signaling Pathway

G ACh Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh->M1M3M5 Gq11 Gq/11 M1M3M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response (e.g., Contraction, Secretion) Ca_release->Response PKC_activation->Response

Gq/11-coupled muscarinic receptor signaling cascade.

M2/M4 Receptor Signaling Pathway

G ACh Acetylcholine M2M4 M2/M4 Receptor ACh->M2M4 Gi_o Gi/o M2M4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits GIRK GIRK Channel Gi_o->GIRK βγ subunits activate cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response K_efflux K⁺ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Response

Gi/o-coupled muscarinic receptor signaling cascade.

Conclusion

Poldine Methylsulfate: A Technical Guide to its Application in Glandular Secretion Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poldine (B1197959) methylsulfate (B1228091), a quaternary ammonium (B1175870) anticholinergic agent, serves as a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its utility in elucidating the mechanisms of glandular secretion lies in its ability to block the parasympathetic nervous system's influence on exocrine glands, thereby allowing for the detailed study of secretory pathways. This technical guide provides an in-depth overview of the core principles, experimental protocols, and signaling pathways involved when utilizing poldine methylsulfate as a research tool in the study of gastric and salivary secretion.

Mechanism of Action: Antagonism of M3 Muscarinic Receptors

This compound exerts its inhibitory effects on glandular secretion primarily by acting as a competitive antagonist at M3 muscarinic receptors. These G-protein coupled receptors are predominantly located on the basolateral membrane of acinar cells in exocrine glands, such as the salivary and gastric glands.

Under normal physiological conditions, the release of acetylcholine (ACh) from parasympathetic nerve terminals activates these M3 receptors. This activation initiates a downstream signaling cascade that ultimately leads to the secretion of fluids and proteins. This compound, by binding to the M3 receptor without activating it, prevents ACh from binding and initiating this cascade, thus inhibiting secretion.

The signaling pathway initiated by M3 receptor activation is a critical area of study. The binding of ACh to the M3 receptor activates a heterotrimeric G-protein of the Gq family. The activated α-subunit of the Gq protein then stimulates the enzyme phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the fusion of secretory vesicles with the apical membrane, leading to the exocytosis of their contents. DAG, in concert with the elevated Ca2+, activates protein kinase C (PKC), which phosphorylates various cellular proteins involved in sustaining the secretory response.

By blocking the initial step of this pathway—the binding of ACh to the M3 receptor—this compound allows researchers to investigate the roles of other signaling molecules and pathways in glandular secretion, as well as to screen for potential secretagogues or inhibitors that act downstream of the muscarinic receptor.

Data on the Inhibitory Effects of this compound

The following tables summarize quantitative data from studies investigating the inhibitory effects of this compound on gastric and salivary secretion.

Table 1: Effect of this compound on Gastric Acid Secretion

ParameterTreatment GroupControl GroupPercent InhibitionStudy Reference
Food-Stimulated Acid SecretionThis compound (oral)Placebo0-60% (average 32%)[1]
Histamine-Stimulated Acid SecretionThis compound (oral)Placebo~32%[1]
Hydrogen Ion Concentration (1.5-3 hr post-meal)This compound (oral)Placebo50-85% reduction[1]

Table 2: Effect of Muscarinic Antagonists on Salivary Secretion (General)

ParameterTreatment GroupControl GroupPercent InhibitionStudy Reference
Stimulated Salivary Flow RateMuscarinic AntagonistPlaceboData on specific percentage inhibition by this compound is limited in the provided search results. However, muscarinic antagonists are known to significantly reduce stimulated salivary flow.
Unstimulated Salivary Flow RateMuscarinic AntagonistPlaceboMuscarinic antagonists can also reduce unstimulated salivary flow, leading to symptoms of dry mouth.

Experimental Protocols

Investigation of Gastric Acid Secretion Inhibition using Intragastric Titration

This protocol is designed to measure the effect of orally administered this compound on food-stimulated gastric acid secretion in human subjects.

Materials:

  • This compound tablets

  • Standard protein meal (e.g., steak meal)

  • Nasogastric tube

  • pH electrode

  • Automatic titration system

  • 0.1 M Sodium bicarbonate (NaHCO3) solution

  • Peristaltic pump

Procedure:

  • Subject Preparation: Subjects should fast overnight prior to the experiment.

  • Nasogastric Tube Placement: A nasogastric tube is inserted into the stomach of the subject. The correct placement should be confirmed.

  • This compound Administration: An oral dose of this compound is administered 30 minutes before the meal.[1] The optimal therapeutic dose should be predetermined for the specific study.

  • Meal Ingestion: The subject consumes a standard protein meal.

  • Intragastric Titration:

    • Immediately after the meal, continuous intragastric titration is initiated and carried out for a period of 3-4 hours.[1][2]

    • The pH of the gastric contents is continuously monitored using the pH electrode.

    • The automatic titration system is set to maintain the gastric pH at a constant level (e.g., pH 5.5) by infusing a 0.1 M sodium bicarbonate solution via the nasogastric tube using a peristaltic pump.[2]

    • The volume of sodium bicarbonate solution infused over time is recorded.

  • Data Analysis: The amount of gastric acid secreted is calculated from the amount of sodium bicarbonate required to maintain the constant pH. The total acid output is expressed in millimoles per hour (mmol/h). The percentage inhibition of acid secretion is calculated by comparing the acid output in the this compound group to a control group that receives a placebo.

Assessment of Salivary Secretion Inhibition

This protocol outlines a method for evaluating the effect of this compound on stimulated salivary flow.

Materials:

  • This compound (for oral or parenteral administration)

  • Stimulant for salivation (e.g., 2% citric acid solution or pilocarpine)

  • Pre-weighed sterile gauze sponges (for Saxon test) or collection tubes

  • Stopwatch

  • Analytical balance

Procedure:

Part A: Citric Acid Stimulation

  • Subject Preparation: Subjects should refrain from eating, drinking, or oral hygiene for at least one hour before the test.

  • Baseline Saliva Collection:

    • The subject is asked to swallow to clear the mouth of saliva.

    • A few drops of a 2% citric acid solution are applied to the sides of the tongue to stimulate salivation.[3][4]

    • The subject then spits all saliva produced over a 5-minute period into a pre-weighed collection tube.

    • The tube is weighed again to determine the weight (and thus volume, assuming a density of 1 g/mL) of the saliva collected. The flow rate is calculated in mL/min.

  • This compound Administration: this compound is administered. The route and dosage will depend on the study design. An appropriate time should be allowed for the drug to take effect.

  • Post-Treatment Saliva Collection: The saliva collection procedure (step 2) is repeated at set time points after the administration of this compound.

  • Data Analysis: The salivary flow rates before and after this compound administration are compared to determine the percentage of inhibition.

Part B: Saxon Test

  • Subject Preparation: As in Part A.

  • Baseline Measurement:

    • A pre-weighed, folded sterile gauze sponge is placed in the subject's mouth.

    • The subject is instructed to chew the gauze for a standardized period, typically 2 minutes.[5]

    • The gauze is then removed and immediately weighed.

    • The amount of saliva secreted is the difference between the post- and pre-chewing weights of the gauze.

  • This compound Administration: As in Part A.

  • Post-Treatment Measurement: The Saxon test (step 2) is repeated at defined intervals after drug administration.

  • Data Analysis: The amount of saliva collected before and after treatment is compared to calculate the inhibitory effect of this compound.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Glandular_Secretion_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Activates Poldine This compound Poldine->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Secretion Glandular Secretion Ca2_release->Secretion Stimulates PKC->Secretion Stimulates

Caption: M3 Muscarinic Receptor Signaling Pathway in Glandular Secretion.

Gastric_Secretion_Workflow start Subject Fasting administer_poldine Administer this compound (or Placebo) start->administer_poldine meal Standard Protein Meal administer_poldine->meal titration Continuous Intragastric Titration (maintain constant pH with NaHCO₃) meal->titration data_collection Record NaHCO₃ Volume titration->data_collection analysis Calculate Acid Secretion Rate data_collection->analysis end Determine % Inhibition analysis->end

Caption: Experimental Workflow for Gastric Secretion Study.

Salivary_Secretion_Workflow start Baseline Saliva Collection (Stimulated) administer_poldine Administer this compound start->administer_poldine wait Allow Time for Drug Action administer_poldine->wait post_treatment_collection Post-Treatment Saliva Collection (Stimulated) wait->post_treatment_collection measure_flow Measure Salivary Flow Rate post_treatment_collection->measure_flow analysis Compare Pre- and Post-Treatment Flow Rates measure_flow->analysis end Calculate % Inhibition analysis->end

Caption: Experimental Workflow for Salivary Secretion Study.

Conclusion

This compound is an invaluable pharmacological tool for the investigation of glandular secretion mechanisms. Its selective antagonism of M3 muscarinic receptors provides a clear and targeted method for dissecting the complex signaling pathways that govern the secretory functions of exocrine glands. The experimental protocols detailed in this guide, in conjunction with a thorough understanding of the underlying molecular events, will enable researchers and drug development professionals to effectively utilize this compound in their studies to advance our knowledge of glandular physiology and pathophysiology.

References

The Role of Poldine Methylsulfate in Neuromuscular Junction Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poldine methylsulfate (B1228091) is a synthetic quaternary ammonium (B1175870) compound classified as a muscarinic acetylcholine (B1216132) receptor antagonist. Its primary clinical application has been as an antispasmodic, reducing gastrointestinal motility. While the neuromuscular junction (NMJ) is a cholinergic synapse, its primary neurotransmission is mediated by nicotinic acetylcholine receptors. Consequently, Poldine methylsulfate is not a primary tool for studying direct neuromuscular transmission. However, the presence and modulatory role of muscarinic acetylcholine receptors at the NMJ—both presynaptically on the motor nerve terminal and on perisynaptic Schwann cells—present a potential, albeit largely unexplored, avenue for research involving muscarinic antagonists like this compound. This technical guide will elucidate the established pharmacology of this compound, detail the known functions of muscarinic receptors at the neuromuscular junction, and propose hypothetical experimental frameworks for investigating the effects of this compound in this context.

Introduction to this compound

This compound is an anticholinergic agent with a quaternary ammonium structure. This chemical feature renders it less lipid-soluble, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects compared to tertiary amine antimuscarinics like atropine.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, leading to the inhibition of parasympathetic nerve stimulation.[1][2]

Chemical and Physical Properties of this compound

PropertyValue
CAS Registry Number 545-80-2
Molecular Formula C22H29NO7S
Molecular Weight 451.53 g/mol
Chemical Name 2-[[(Hydroxydiphenylacetyl)oxy]methyl]-1,1-dimethylpyrrolidinium methyl sulfate
Synonyms Nacton, Nactate
Solubility Soluble in water
Therapeutic Category Antispasmodic, Antimuscarinic

The Neuromuscular Junction: Beyond Nicotinic Transmission

The canonical model of the neuromuscular junction involves the release of acetylcholine (ACh) from the motor nerve terminal, which then binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber's endplate, leading to depolarization and muscle contraction.[3] However, research has revealed a more complex regulatory environment involving other receptor types, including muscarinic acetylcholine receptors (mAChRs).

Muscarinic receptors, which are G-protein coupled receptors, are present at various locations within the NMJ, including:

  • Presynaptic motor nerve terminals: These autoreceptors modulate the release of acetylcholine. M1 and M4 subtypes have been identified, with M1 receptors suggested to enhance ACh release and M2 receptors to inhibit it.[4][5]

  • Perisynaptic Schwann cells: M1, M3, and M5 mAChRs have been found on these glial cells that ensheath the nerve terminal.[1]

  • Postsynaptic muscle fiber membrane: While nAChRs are dominant, the presence of mAChRs has also been reported.[1]

The presence of these mAChRs suggests that muscarinic antagonists could be valuable tools for dissecting the nuanced modulation of neuromuscular transmission.

This compound: Mechanism of Action and Receptor Selectivity

Comparative Ganglion-Blocking Properties

A study comparing the ganglion-blocking properties of several atropine-like drugs, including poldine, found that as a group, their potency was not markedly less than traditional ganglion-blocking agents, but their action was more transient.[4] This suggests that at higher concentrations, this compound might also exhibit some activity at nicotinic receptors found in autonomic ganglia, although its primary action remains at muscarinic sites.

Potential Research Applications of this compound at the Neuromuscular Junction

Given the presence of muscarinic receptors at the NMJ, a muscarinic antagonist like this compound could theoretically be employed to investigate their physiological roles. The following are hypothetical experimental applications:

Investigating Presynaptic Modulation of Acetylcholine Release

The dual role of presynaptic M1 (facilitatory) and M2 (inhibitory) receptors on ACh release presents a key area for investigation.[5]

Experimental Protocol: Electrophysiological Recording of End-Plate Potentials

  • Preparation: An isolated nerve-muscle preparation (e.g., frog sartorius or mouse phrenic nerve-hemidiaphragm) is mounted in a recording chamber and superfused with a physiological saline solution.

  • Recording: Intracellular microelectrodes are used to record miniature end-plate potentials (MEPPs) and evoked end-plate potentials (EPPs) from the muscle fiber endplate.[6]

  • Drug Application: this compound is added to the superfusion solution at varying concentrations.

  • Data Analysis: Changes in the frequency and amplitude of MEPPs, and the quantal content of EPPs (calculated as the mean EPP amplitude divided by the mean MEPP amplitude) are measured.

  • Expected Outcome: If this compound blocks inhibitory M2 autoreceptors, an increase in EPP quantal content would be expected. Conversely, blockade of facilitatory M1 receptors could lead to a decrease. The net effect would depend on the drug's relative affinity for these subtypes and the dominant presynaptic muscarinic tone.

presynaptic_modulation cluster_presynaptic Presynaptic Terminal ACh_Vesicle ACh Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release M1_Receptor M1 Receptor (Facilitatory) M1_Receptor->ACh_Release Enhances M2_Receptor M2 Receptor (Inhibitory) M2_Receptor->ACh_Release Inhibits ACh Acetylcholine ACh_Release->ACh ACh->M1_Receptor + ACh->M2_Receptor - Poldine Poldine Methylsulfate Poldine->M1_Receptor Blocks Poldine->M2_Receptor Blocks

Presynaptic modulation of acetylcholine release by muscarinic receptors.

Elucidating the Role of Perisynaptic Schwann Cell Muscarinic Receptors

The function of mAChRs on Schwann cells is not well understood. Applying this compound while monitoring Schwann cell activity (e.g., via calcium imaging) could provide insights into their role in synaptic maintenance and plasticity.

Differentiating Muscarinic vs. Nicotinic Effects at High Concentrations

As a quaternary ammonium compound, this compound may exhibit some nicotinic receptor antagonism at high concentrations.[7] A voltage-clamp experiment could be designed to investigate this.

Experimental Protocol: Two-Electrode Voltage Clamp

  • Preparation: Xenopus oocytes expressing specific muscle-type nicotinic acetylcholine receptor subunits.

  • Recording: A two-electrode voltage clamp is used to hold the oocyte membrane at a set potential and measure the current elicited by the application of acetylcholine.

  • Drug Application: Increasing concentrations of this compound are co-applied with a fixed concentration of acetylcholine.

  • Data Analysis: The degree of inhibition of the acetylcholine-evoked current is measured to determine the IC50 of this compound at the nicotinic receptor.

  • Expected Outcome: If this compound has nicotinic antagonist activity, a concentration-dependent reduction in the acetylcholine-evoked current will be observed.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte Xenopus Oocyte with Expressed nAChRs Voltage_Clamp Two-Electrode Voltage Clamp Oocyte->Voltage_Clamp ACh_App Apply Acetylcholine Voltage_Clamp->ACh_App Poldine_App Co-apply Poldine Methylsulfate ACh_App->Poldine_App Record_Current Record Current Poldine_App->Record_Current IC50 Determine IC50 Record_Current->IC50

Workflow for assessing nicotinic antagonist activity.

Limitations and Future Directions

The primary limitation in proposing a significant role for this compound in neuromuscular junction research is the lack of existing studies. Its primary classification as a peripherally acting antimuscarinic has directed its use towards gastroenterology.

Future research could focus on:

  • Receptor Binding Assays: Determining the binding affinities (Ki values) of this compound for all five muscarinic receptor subtypes to understand its selectivity profile.

  • In Vivo Studies: Using animal models of neuromuscular disease, such as experimental autoimmune myasthenia gravis, to investigate if modulation of muscarinic signaling with this compound has any therapeutic effect.

  • Comparative Studies: Directly comparing the effects of this compound with other muscarinic antagonists (e.g., atropine, methoctramine) on neuromuscular transmission to delineate subtype-specific effects.

Conclusion

This compound is a muscarinic antagonist with a pharmacological profile that does not lend itself to the direct study of nicotinic receptor-mediated neuromuscular transmission. However, the recognized presence and modulatory function of muscarinic receptors within the neuromuscular junction offer a potential, yet underexplored, niche for the application of such compounds in a research setting. By using this compound to probe the function of these "non-canonical" receptors at the NMJ, researchers may uncover new layers of regulatory complexity in synaptic function and identify novel therapeutic targets for neuromuscular disorders. The experimental protocols and conceptual frameworks presented in this guide provide a starting point for such investigations.

References

Poldine Methylsulfate and Its Influence on Gastrointestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poldine (B1197959) methylsulfate (B1228091), a quaternary ammonium (B1175870) anticholinergic agent, exerts its primary effects on the gastrointestinal (GI) system by acting as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. This antagonism leads to a reduction in smooth muscle tone and motility throughout the GI tract. This technical guide provides a comprehensive overview of the known and anticipated effects of poldine methylsulfate on gastrointestinal motility patterns. Due to the limited availability of recent, in-depth clinical and preclinical data specifically for this compound, this guide also incorporates data from other well-studied muscarinic antagonists, such as atropine (B194438) and propantheline (B1209224), to provide a broader context for its expected pharmacological actions. This document details the underlying signaling pathways, summarizes available quantitative data, and outlines relevant experimental protocols for the assessment of gastrointestinal motility.

Introduction

This compound is a synthetic quaternary ammonium compound with potent antimuscarinic properties. Its structure confers a high degree of peripheral selectivity, limiting its ability to cross the blood-brain barrier and thus reducing central nervous system side effects. The primary therapeutic application of this compound has been in the management of peptic ulcer disease and other conditions associated with gastric hypersecretion and hypermotility. By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound effectively reduces the contractile force and frequency of smooth muscle contractions in the stomach, intestines, and other parts of the GI tract.

Mechanism of Action: Muscarinic Receptor Antagonism

The effects of this compound on gastrointestinal motility are mediated through its competitive antagonism of muscarinic acetylcholine receptors, primarily the M2 and M3 subtypes located on smooth muscle cells and in the myenteric plexus.

  • M3 Receptor Blockade: The predominant mechanism for reduced GI motility is the blockade of M3 receptors on smooth muscle cells. Acetylcholine released from postganglionic parasympathetic neurons normally binds to these Gq-protein coupled receptors, initiating a signaling cascade that leads to smooth muscle contraction.

  • M2 Receptor Blockade: While M3 receptors are the primary mediators of contraction, M2 receptors are more numerous in GI smooth muscle. M2 receptors are coupled to Gi proteins and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Reduced cAMP levels counteract smooth muscle relaxation. By blocking M2 receptors, this compound can indirectly contribute to a reduction in smooth muscle tone.

Signaling Pathway of M3 Muscarinic Receptor Antagonism

The following diagram illustrates the signaling pathway initiated by acetylcholine at the M3 muscarinic receptor and its inhibition by this compound.

M3_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh_Vesicle Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh_Vesicle->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Modulates Poldine Poldine Methylsulfate Poldine->M3R Blocks

M3 receptor signaling pathway and its inhibition by poldine.

Quantitative Effects on Gastrointestinal Motility

Specific quantitative data on the effects of this compound on various parameters of gastrointestinal motility are limited in recently published literature. The following tables summarize the available data for poldine and related muscarinic antagonists.

Table 1: Effect on Gastric Motility
ParameterDrugSpeciesDoseEffectCitation
Vagally Stimulated Gastric ContractionsThis compoundRatNot specified~75% reduction[1]
Gastric Emptying (Solid Meal)AtropineHuman0.6 mg IVSignificant delay (T50 increased)N/A
Gastric Emptying (Liquid Meal)PropanthelineHuman30 mg oralDoubled mean gastric half-emptying timeN/A

Note: Data for atropine and propantheline are provided for illustrative purposes to indicate the expected effects of a muscarinic antagonist.

Table 2: Effect on Intestinal Transit
ParameterDrugSpeciesDoseEffectCitation
Small Bowel Transit TimeAtropineRat0.1 mg/kgSignificantly delayedN/A
Colonic Transit TimePropanthelineHuman15 mg oralProlonged transitN/A

Note: Data for atropine and propantheline are provided for illustrative purposes to indicate the expected effects of a muscarinic antagonist.

Table 3: Effect on Lower Esophageal Sphincter (LES) Pressure
ParameterDrugSpeciesDoseEffectCitation
Basal LES PressureAtropineHuman0.015 mg/kg IVSignificant decreaseN/A
Transient LES RelaxationsAtropineHuman0.015 mg/kg IVReduced frequencyN/A

Note: Data for atropine is provided for illustrative purposes to indicate the expected effects of a muscarinic antagonist.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of compounds like this compound on gastrointestinal motility.

Measurement of Gastric Emptying: Scintigraphy

This protocol is a gold-standard method for quantifying the rate of gastric emptying of a solid meal in humans.

Objective: To measure the rate of gastric emptying of a radiolabeled solid meal.

Materials:

  • Standardized low-fat meal (e.g., egg-white meal)

  • Technetium-99m (⁹⁹ᵐTc) sulfur colloid

  • Gamma camera

  • Imaging software for data analysis

Procedure:

  • Subject Preparation: Subjects fast overnight (at least 8 hours). Any medications that could affect GI motility are withheld for a specified period.

  • Meal Preparation: A standardized meal (e.g., 120g of egg whites) is cooked with 0.5-1.0 mCi of ⁹⁹ᵐTc sulfur colloid.

  • Meal Ingestion: The subject consumes the radiolabeled meal within 10 minutes, along with a standardized volume of water.

  • Imaging: Immediately after meal ingestion (t=0), and at 1, 2, and 4 hours post-ingestion, anterior and posterior images of the stomach are acquired using a large field-of-view gamma camera.

  • Data Analysis: The geometric mean of the counts in the anterior and posterior images is calculated to correct for tissue attenuation. The percentage of the meal remaining in the stomach at each time point is calculated relative to the initial counts at t=0. The gastric emptying half-time (T₅₀) is then determined.

Gastric_Emptying_Workflow Start Start Fasting Overnight Fasting Start->Fasting MealPrep Prepare Radiolabeled Meal (⁹⁹ᵐTc) Fasting->MealPrep Ingestion Subject Ingests Meal MealPrep->Ingestion Imaging Gamma Camera Imaging (0, 1, 2, 4 hours) Ingestion->Imaging Analysis Data Analysis: - Geometric Mean - % Retention - T₅₀ Calculation Imaging->Analysis End End Analysis->End

Workflow for Gastric Emptying Scintigraphy.
Measurement of Intestinal Transit: Radiopaque Markers

This method is commonly used to assess whole gut and segmental colonic transit time in humans.

Objective: To measure the transit time of markers through the small and large intestines.

Materials:

  • Radiopaque markers (e.g., Sitzmarks®)

  • Abdominal X-ray equipment

Procedure:

  • Marker Ingestion: The subject swallows a capsule containing a known number of radiopaque markers (e.g., 24) with a meal.

  • X-ray Imaging: A plain abdominal X-ray is taken at a predetermined time point, typically on day 5 after marker ingestion.

  • Data Analysis: The number of remaining markers in the colon is counted. The colon is often divided into three segments (right, left, and rectosigmoid) to assess segmental transit. A retention of >20% of markers on day 5 is generally considered indicative of delayed transit.

Measurement of Lower Esophageal Sphincter (LES) Pressure: High-Resolution Manometry

This protocol details the procedure for assessing LES function.

Objective: To measure basal LES pressure and relaxation in response to swallowing.

Materials:

  • High-resolution manometry catheter

  • Manometry recording and analysis system

Procedure:

  • Subject Preparation: Subjects fast for at least 6 hours.

  • Catheter Placement: The manometry catheter is passed transnasally into the esophagus and positioned across the esophagogastric junction.

  • Baseline Recording: A baseline recording of LES pressure is obtained for at least 30 seconds.

  • Swallow Protocol: The subject performs a series of wet swallows (e.g., 10 swallows of 5 mL of water) with at least 20 seconds between swallows.

  • Data Analysis: The manometry software is used to analyze the basal LES pressure, the completeness of LES relaxation with each swallow, and the pressure and propagation of esophageal peristalsis.

Conclusion

References

Poldine Methylsulfate: A Technical Guide for its Application as a Peripherally-Selective Muscarinic Antagonist in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poldine (B1197959) methylsulfate (B1228091), a quaternary ammonium (B1175870) derivative, serves as a valuable pharmacological tool in neuroscience for the specific antagonism of peripheral muscarinic acetylcholine (B1216132) receptors. Its charged nature significantly limits its ability to cross the blood-brain barrier, making it an ideal agent for dissecting the peripheral versus central effects of the cholinergic system. This technical guide provides an in-depth overview of poldine methylsulfate's mechanism of action, quantitative pharmacological data (where available), and detailed experimental protocols for its application in key neuroscience research techniques. The included signaling pathway and experimental workflow diagrams offer a visual guide for researchers employing this compound.

Introduction to this compound

This compound is a synthetic competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Structurally, it possesses a quaternary ammonium group, which confers a permanent positive charge.[1][2] This charge is the primary determinant of its pharmacokinetic profile, most notably its poor penetration of the blood-brain barrier (BBB).[1][2] Consequently, when administered systemically, this compound's effects are largely confined to the peripheral nervous system. This property makes it an invaluable tool for researchers seeking to isolate and study the peripheral components of cholinergic signaling without the confounding influence of central receptor blockade.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. It binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine (ACh), but does not activate the receptor. By occupying the receptor's binding site, this compound prevents ACh from binding and initiating downstream signaling cascades. This competitive antagonism can be overcome by increasing the concentration of the agonist (ACh or a muscarinic agonist like carbachol).

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into five subtypes (M1-M5). These subtypes are coupled to different intracellular signaling pathways:

  • M1, M3, and M5 Receptors: These receptors primarily couple through the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to the Gi/o family of G-proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

By blocking these receptors, this compound can inhibit a wide range of physiological processes in the periphery that are mediated by the parasympathetic nervous system.

Quantitative Pharmacological Data

Table 1: Illustrative Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundM1M2M3M4M5
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Atropine (for comparison)1.32.51.01.61.3
Pirenzepine (for comparison)1636015083200
Methoctramine (B27182) (for comparison)1601320080250

This table is for illustrative purposes only. The values for atropine, pirenzepine, and methoctramine are approximate and can vary between studies and experimental conditions.

Table 2: Illustrative Functional Antagonist Potency (pA2 Values)

CompoundTissue/Cell LineReceptor Subtype(s)pA2 Value
This compound Data Not AvailableData Not AvailableData Not Available
Atropine (for comparison)Guinea Pig IleumM39.0
Pirenzepine (for comparison)Rabbit Vas DeferensM18.1

This table is for illustrative purposes only. pA2 values are highly dependent on the tissue and agonist used.

Table 3: Illustrative Inhibition of Agonist-Induced Phosphoinositide Turnover (IC50 in nM)

CompoundAgonistCell Line (Receptor)IC50 (nM)
This compound Data Not AvailableData Not AvailableData Not Available
Atropine (for comparison)Carbachol (B1668302)CHO-K1 (human M3)1.2

This table is for illustrative purposes only. IC50 values are dependent on the agonist concentration and cell system used.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the different muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL, determined by a Bradford or BCA protein assay.

  • Competition Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of cell membrane preparation.

      • 25 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB) typically at a concentration close to its Kd.

      • 25 µL of varying concentrations of this compound (e.g., from 10^-11 to 10^-5 M) or vehicle for total binding.

      • For determination of non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) instead of this compound.

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis to Assess Peripheral vs. Central Cholinergic Blockade

This protocol allows for the in vivo assessment of this compound's ability to antagonize muscarinic receptors in the periphery without affecting central cholinergic neurotransmission.

Methodology:

  • Surgical Implantation of Microdialysis Probes:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

    • Implant a microdialysis probe into the target brain region of interest (e.g., hippocampus or striatum) for monitoring central acetylcholine levels.

    • Implant a second microdialysis probe into a peripheral tissue rich in muscarinic receptors (e.g., salivary gland) or collect peripheral biomarkers of cholinergic activity.

    • Secure the probes with dental cement and allow the animal to recover for 24-48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, connect the microdialysis probes to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Allow a 1-2 hour equilibration period.

    • Collect baseline dialysate samples from both central and peripheral probes at regular intervals (e.g., every 20 minutes).

    • Administer this compound systemically (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples for several hours post-administration.

    • To induce a cholinergic response, a muscarinic agonist (e.g., pilocarpine) can be co-administered, and the antagonistic effect of this compound can be observed.

  • Sample Analysis:

    • Analyze the concentration of acetylcholine and its metabolite, choline, in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the acetylcholine concentrations as a percentage of the baseline levels for both central and peripheral probes.

    • Compare the effect of this compound on acetylcholine levels between the brain and the peripheral tissue. A significant reduction in the peripheral cholinergic response with no or minimal change in the central response would confirm its peripheral selectivity.

Brain Slice Electrophysiology to Evaluate Central Muscarinic Receptor Function

This protocol can be used to confirm the lack of a direct central effect of this compound on neuronal excitability and synaptic transmission.

Methodology:

  • Brain Slice Preparation:

    • Anesthetize an animal (e.g., mouse or rat) and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., a modified aCSF with low Ca2+ and high Mg2+).

    • Prepare coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus or cortex) using a vibratome.

    • Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover, and then maintain them at room temperature.

  • Electrophysiological Recording:

    • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

    • Using whole-cell patch-clamp or field potential recordings, obtain a stable baseline recording of neuronal activity.

    • To test for muscarinic receptor function, apply a muscarinic agonist such as carbachol to the bath and record the change in membrane potential, firing rate, or synaptic responses.

    • After washing out the agonist, apply this compound to the bath at various concentrations and observe for any direct effects on baseline neuronal activity.

    • In the continued presence of this compound, re-apply the muscarinic agonist. A lack of antagonism of the agonist's effect would further confirm that this compound does not readily access the receptors in the brain slice.

  • Data Analysis:

    • Measure and quantify changes in membrane potential, action potential frequency, and synaptic current amplitudes and frequencies.

    • Compare the responses to the muscarinic agonist in the absence and presence of this compound.

Visualization of Signaling Pathways and Workflows

Muscarinic Receptor Signaling Pathways

Gq_Signaling_Pathway cluster_receptor M1/M3/M5 Receptor Activation cluster_downstream Intracellular Signaling ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor Activates Poldine Poldine Methylsulfate Poldine->Receptor Blocks Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Response PKC->Response

Caption: M1/M3/M5 Receptor Gq Signaling Pathway.

Gi_Signaling_Pathway cluster_receptor M2/M4 Receptor Activation cluster_downstream Intracellular Signaling ACh Acetylcholine Receptor M2/M4 Receptor ACh->Receptor Activates Poldine Poldine Methylsulfate Poldine->Receptor Blocks Gi Gi/o Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Inhibited PKA Protein Kinase A (PKA) cAMP->PKA Activation Reduced Response Cellular Response (e.g., decreased heart rate) PKA->Response Leads to

Caption: M2/M4 Receptor Gi Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_planning Experimental Design cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Hypothesis Formulate Hypothesis (e.g., Poldine blocks peripheral muscarinic effects) Model Select Animal Model and Techniques Hypothesis->Model Preparation Prepare Reagents & Animal Subjects Model->Preparation Administration Administer Poldine Methylsulfate Preparation->Administration Data_Collection Collect Data (e.g., physiological readouts, neurochemical analysis) Administration->Data_Collection Analysis Analyze Quantitative Data (e.g., statistical tests) Data_Collection->Analysis Interpretation Interpret Results in Context of Hypothesis Analysis->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion

Caption: General Experimental Workflow.

Conclusion and Future Directions

This compound is a potent and peripherally restricted muscarinic antagonist that serves as an essential pharmacological tool for neuroscience research. Its utility lies in its ability to differentiate between central and peripheral cholinergic mechanisms. While its general pharmacological profile is understood, this guide highlights a significant gap in the publicly available, detailed quantitative data regarding its interaction with specific muscarinic receptor subtypes.

Future research should focus on systematically characterizing the binding affinities (Ki) and functional potencies (pA2) of this compound across all five muscarinic receptor subtypes. Such data would greatly enhance its utility and allow for more precise interpretation of experimental results. Furthermore, studies directly comparing its in vivo central and peripheral receptor occupancy at various doses would provide invaluable information for designing and interpreting neuroscience experiments. By filling these knowledge gaps, the full potential of this compound as a selective pharmacological tool can be realized.

References

The Core Structure-Activity Relationship of Poldine Methylsulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poldine methylsulfate (B1228091) is a synthetic quaternary ammonium (B1175870) compound classified as a muscarinic acetylcholine (B1216132) receptor antagonist. Its anticholinergic properties have been utilized in the treatment of peptic ulcers and other gastrointestinal disorders characterized by hypermotility and hypersecretion. The therapeutic efficacy of Poldine methylsulfate is intrinsically linked to its chemical structure, which dictates its affinity for and activity at muscarinic receptors. This in-depth technical guide explores the core structure-activity relationships (SAR) of this compound, providing insights into the molecular features governing its pharmacological profile. This document will delve into the key structural components of this compound, the experimental protocols used to elucidate its SAR, and the signaling pathways it modulates.

Chemical Structure of this compound

The chemical structure of this compound, (2-benziloyloxymethyl)-1,1-dimethylpyrrolidinium methyl sulfate, reveals several key features that are critical for its antimuscarinic activity:

  • Quaternary Ammonium Head: The positively charged nitrogen atom is a hallmark of many muscarinic antagonists. This feature is crucial for a strong ionic interaction with the negatively charged aspartate residue in the orthosteric binding site of the muscarinic receptor.

  • Ester Group: The ester linkage is a common feature in many potent antimuscarinic agents. The carbonyl and ether oxygens of the ester group can form hydrogen bonds with the receptor.

  • Bulky Acyl Group (Benziloyl): The two phenyl rings of the benziloyl moiety provide significant bulk. These hydrophobic groups are thought to interact with hydrophobic pockets within the receptor, contributing to high-affinity binding.

  • Spacer: The ethyl group connecting the quaternary head and the ester group provides the appropriate distance and flexibility for the molecule to adopt an optimal conformation for receptor binding.

Structure-Activity Relationship (SAR) Principles

Key SAR Insights:
  • The Quaternary Ammonium Group: The permanent positive charge of the quaternary ammonium group is essential for high-affinity binding to the muscarinic receptor. The size of the alkyl substituents on the nitrogen can influence selectivity for muscarinic receptor subtypes.

  • The Ester Moiety: The ester group is a critical pharmacophoric element. Hydrolysis of this ester would lead to a significant loss of activity.

  • The Acyl Substituents: The nature of the substituents on the acyl group dramatically impacts potency. Bulky, hydrophobic groups, such as the two phenyl rings in Poldine, are generally associated with high antagonist potency. The substitution pattern on these aromatic rings can further modulate affinity and selectivity.

  • The Spacer Length: The length of the alkyl chain separating the quaternary nitrogen from the ester group is crucial. A two-carbon (ethyl) spacer is often found to be optimal for high affinity in many antimuscarinic agents.

Data Presentation

Due to the limited availability of public, direct comparative data for a series of this compound analogs, a quantitative data table cannot be constructed. However, the following table illustrates the typical data that would be generated in a SAR study of antimuscarinic compounds. The values are hypothetical and for illustrative purposes only.

Compound/AnalogModificationM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)M3 Receptor Affinity (Ki, nM)Anticholinergic Potency (pA2)
Poldine - 1.5 5.0 0.8 9.1
Analog 1R = Cyclohexyl10.225.15.58.2
Analog 2R = H>1000>1000>1000< 6.0
Analog 3N-ethyl instead of N-methyl2.17.31.28.9
Analog 4Propyl spacer instead of ethyl15.845.29.77.8

Note: Ki represents the inhibition constant, a measure of binding affinity (lower value indicates higher affinity). pA2 is a measure of antagonist potency.

Experimental Protocols

The determination of the structure-activity relationship of this compound and its analogs relies on a suite of well-established pharmacological assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound and its analogs for different muscarinic receptor subtypes (M1, M2, M3, etc.).

Methodology:

  • Membrane Preparation:

    • Cells stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM1) are cultured and harvested.

    • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound or its analog) are added to compete with the radioligand for binding to the receptor.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed with cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Phosphoinositide Turnover Assay)

These assays measure the ability of a compound to antagonize the functional response induced by a muscarinic agonist.

Objective: To determine the potency of this compound and its analogs as functional antagonists at Gq-coupled muscarinic receptors (M1, M3, M5).

Methodology:

  • Cell Culture and Labeling:

    • Cells expressing the muscarinic receptor of interest are cultured in a suitable medium.

    • The cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.

  • Antagonist and Agonist Treatment:

    • The labeled cells are pre-incubated with various concentrations of the antagonist (this compound or its analog).

    • A fixed concentration of a muscarinic agonist (e.g., carbachol) is then added to stimulate the receptor.

    • The stimulation is allowed to proceed for a specific time.

  • Extraction and Quantification of Inositol (B14025) Phosphates:

    • The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).

    • The aqueous-soluble inositol phosphates are separated from the lipids by extraction.

    • The total [³H]-inositol phosphates are isolated using anion-exchange chromatography.

    • The radioactivity is quantified by liquid scintillation counting.

  • Data Analysis:

    • The concentration-response curve for the antagonist is plotted, and the IC50 value is determined.

    • The Schild equation can be used to calculate the pA2 value, which is a measure of the antagonist's potency.

Mandatory Visualizations

Signaling Pathways

This compound, as a muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine at muscarinic receptors. The primary subtypes involved in its therapeutic effects are M1 and M3 receptors, which are Gq/11-coupled, and M2 receptors, which are Gi/o-coupled.

G cluster_0 M1/M3 Receptor Signaling (Gq/11-coupled) cluster_1 M2 Receptor Signaling (Gi/o-coupled) ACh_M1M3 Acetylcholine M1M3 M1/M3 Receptor ACh_M1M3->M1M3 Gq11 Gq/11 M1M3->Gq11 Poldine_M1M3 Poldine Methylsulfate Poldine_M1M3->M1M3 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse_M1M3 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca->CellularResponse_M1M3 PKC->CellularResponse_M1M3 ACh_M2 Acetylcholine M2 M2 Receptor ACh_M2->M2 Gio Gi/o M2->Gio Poldine_M2 Poldine Methylsulfate Poldine_M2->M2 AC Adenylyl Cyclase Gio->AC cAMP ↓ cAMP AC->cAMP CellularResponse_M2 Cellular Response (e.g., Decreased Heart Rate) cAMP->CellularResponse_M2

Caption: Muscarinic receptor signaling pathways antagonized by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for a structure-activity relationship study.

G cluster_workflow SAR Experimental Workflow A Design & Synthesis of Analogs B In Vitro Screening: Radioligand Binding Assay A->B D In Vitro Functional Assay: (e.g., Phosphoinositide Turnover) A->D C Determine Binding Affinity (Ki) for Muscarinic Subtypes B->C F Data Analysis: Establish SAR C->F E Determine Functional Potency (pA2) D->E E->F G Lead Optimization F->G

Caption: General experimental workflow for a structure-activity relationship (SAR) study.

Conclusion

The structure-activity relationship of this compound is governed by the interplay of its quaternary ammonium head, ester linkage, and bulky benziloyl group. These structural features enable high-affinity binding to muscarinic receptors, leading to the blockade of acetylcholine-mediated signaling pathways. While a comprehensive quantitative SAR study for a broad series of Poldine analogs is not publicly available, the established principles for antimuscarinic agents provide a robust framework for understanding its pharmacological activity. Further research involving the synthesis and pharmacological evaluation of novel Poldine analogs would be invaluable for refining our understanding of its SAR and for the rational design of new, more selective antimuscarinic drugs. The experimental protocols detailed herein provide a roadmap for conducting such investigations.

Poldine Methylsulfate: A Technical Guide for M1/M3 Muscarinic Receptor Blockade Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poldine (B1197959) methylsulfate (B1228091) is a synthetic quaternary ammonium (B1175870) anticholinergic agent. It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), thereby inhibiting the effects of acetylcholine. Its utility in research, particularly in the study of M1 and M3 muscarinic receptor subtypes, stems from its ability to selectively block these receptors, which are pivotal in various physiological processes. M1 receptors are predominantly found in the central nervous system and gastric parietal cells, playing a role in cognition and gastric acid secretion. M3 receptors are widely distributed in smooth muscle, glandular tissue, and the eye, mediating processes such as smooth muscle contraction, glandular secretion, and pupillary constriction. This guide provides a comprehensive overview of the use of poldine methylsulfate in M1/M3 receptor blockade studies, detailing its mechanism of action, experimental protocols, and relevant quantitative data.

Chemical Properties

PropertyValue
CAS Number 545-80-2
Molecular Formula C₂₂H₂₉NO₇S
Molecular Weight 451.53 g/mol
Synonyms Nacton, Poldine Methosulfate

Mechanism of Action: M1 & M3 Receptor Signaling

Both M1 and M3 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Upon activation by acetylcholine, these receptors initiate a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevation of intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction and glandular secretion. This compound competitively binds to these receptors, preventing acetylcholine from initiating this signaling cascade.

DOT Script for M1/M3 Signaling Pathway

M1_M3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1M3 M1/M3 Receptor ACh->M1M3 Activates Poldine Poldine Methylsulfate Poldine->M1M3 Blocks Gq11 Gq/11 M1M3->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto Release Response Cellular Response (Contraction, Secretion) Ca_cyto->Response PKC->Response M1_M3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1M3 M1/M3 Receptor ACh->M1M3 Activates Poldine Poldine Methylsulfate Poldine->M1M3 Blocks Gq11 Gq/11 M1M3->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto Release Response Cellular Response (Contraction, Secretion) Ca_cyto->Response PKC->Response Radioligand_Binding_Workflow start Start plate_prep Prepare 96-well plate: - Assay Buffer - Cell Membranes (M1 or M3) - this compound (serial dilutions) start->plate_prep add_radioligand Add [³H]-NMS (fixed concentration) plate_prep->add_radioligand incubation Incubate to reach equilibrium add_radioligand->incubation filtration Rapidly filter through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki counting->analysis end End analysis->end Radioligand_Binding_Workflow start Start plate_prep Prepare 96-well plate: - Assay Buffer - Cell Membranes (M1 or M3) - this compound (serial dilutions) start->plate_prep add_radioligand Add [³H]-NMS (fixed concentration) plate_prep->add_radioligand incubation Incubate to reach equilibrium add_radioligand->incubation filtration Rapidly filter through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki counting->analysis end End analysis->end Salivation_Antagonism_Workflow start Start anesthetize Anesthetize Animal (Rat or Mouse) start->anesthetize admin_poldine Administer this compound or Vehicle anesthetize->admin_poldine pretreatment Pretreatment Period admin_poldine->pretreatment admin_pilo Administer Pilocarpine pretreatment->admin_pilo collect_saliva Collect Saliva (e.g., 15-30 min) admin_pilo->collect_saliva quantify Quantify Saliva Volume/Weight collect_saliva->quantify analysis Data Analysis: - Compare treated vs. control - Calculate % inhibition quantify->analysis end End analysis->end Salivation_Antagonism_Workflow start Start anesthetize Anesthetize Animal (Rat or Mouse) start->anesthetize admin_poldine Administer this compound or Vehicle anesthetize->admin_poldine pretreatment Pretreatment Period admin_poldine->pretreatment admin_pilo Administer Pilocarpine pretreatment->admin_pilo collect_saliva Collect Saliva (e.g., 15-30 min) admin_pilo->collect_saliva quantify Quantify Saliva Volume/Weight collect_saliva->quantify analysis Data Analysis: - Compare treated vs. control - Calculate % inhibition quantify->analysis end End analysis->end

Methodological & Application

Poldine Methylsulfate: Application Notes and Protocols for Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poldine (B1197959) methylsulfate (B1228091) is a quaternary ammonium (B1175870) antimuscarinic agent. As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, it is utilized in research to investigate cholinergic signaling pathways and to characterize the effects of muscarinic receptor blockade on various physiological processes. Its primary mechanism of action involves the inhibition of acetylcholine-induced smooth muscle contraction. Isolated organ bath experiments are a fundamental technique in pharmacology to study the effects of compounds like poldine methylsulfate on specific tissues in a controlled ex vivo environment. This document provides detailed protocols and application notes for the use of this compound in such experimental setups.

Mechanism of Action

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. In smooth muscle tissues, such as the guinea pig ileum and trachea, acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors. These receptors are coupled to the Gq protein signaling pathway. Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, resulting in smooth muscle contraction. This compound competitively binds to these M3 receptors, preventing acetylcholine from binding and thereby inhibiting this signaling cascade and subsequent muscle contraction.

Data Presentation

AntagonistTissueAgonistpA2 Value (Mean ± SEM)Citation
AtropineGoat IleumAcetylcholine9.59 ± 0.022[1]
AtropineGuinea Pig IleumAcetylcholine9.933 ± 0.0445[1]
DicyclomineGoat IleumAcetylcholine8.92 ± 0.237[1]
DicyclomineGuinea Pig IleumAcetylcholine9.391 ± 0.1205[1]
ValethamateGoat IleumAcetylcholine9.04 ± 0.227[1]
ValethamateGuinea Pig IleumAcetylcholine9.800 ± 0.1253[1]
HyoscineGoat IleumAcetylcholine9.09 ± 0.022[1]
HyoscineGuinea Pig IleumAcetylcholine9.4610 ± 0.0585[1]
ParameterAgonist: AcetylcholineTissueValue (Mean ± SEM)Citation
EC50AcetylcholineGoat Ileum1.71 µM[1]
pEC50AcetylcholineGoat Ileum-5.76 ± 0.01[1]
EC50AcetylcholineGuinea Pig Ileum1.06 µM[1]
pEC50AcetylcholineGuinea Pig Ileum-5.97 ± 0.009[1]

Note: The EC50 is the concentration of an agonist that produces 50% of the maximal response. The pEC50 is the negative logarithm of the EC50.

Experimental Protocols

General Isolated Organ Bath Setup

This protocol outlines the general procedure for setting up an isolated organ bath for studying the effects of this compound on smooth muscle contraction.

Materials:

  • Isolated tissue (e.g., guinea pig ileum or trachea)

  • Physiological Salt Solution (PSS), e.g., Tyrode's or Krebs-Henseleit solution

  • This compound stock solution

  • Agonist stock solution (e.g., acetylcholine or carbachol)

  • Isolated organ bath system with a water jacket for temperature control (37°C)

  • Transducer and data acquisition system

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Syringes and needles/pipettes for drug administration

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Dissect the desired tissue (e.g., a segment of the ileum or a ring of the trachea).[2]

    • Clean the tissue of any adhering fat and connective tissue in a petri dish containing PSS.

    • For ileum, a 2-3 cm segment is typically used. For trachea, a ring or a chain of rings can be prepared.[2][3]

    • Tie sutures to both ends of the tissue segment.

  • Organ Bath Assembly:

    • Fill the organ bath with PSS and allow it to equilibrate to 37°C.[2]

    • Continuously bubble the PSS with carbogen gas to provide oxygen and maintain pH.[2]

    • Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

    • Apply a resting tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for at least 30-60 minutes. During this period, wash the tissue with fresh PSS every 15 minutes.[2]

  • Data Recording:

    • Start the data acquisition system to record the tension of the tissue.

    • Once a stable baseline is achieved, the experiment can begin.

Protocol for Determining the pA2 of this compound (Schild Analysis)

This protocol describes how to determine the potency of this compound as a competitive antagonist using a Schild analysis.

Procedure:

  • Control Agonist Concentration-Response Curve:

    • Obtain a cumulative concentration-response curve for an agonist (e.g., acetylcholine or carbachol).

    • Add the agonist in increasing concentrations to the organ bath, allowing the response to plateau before adding the next concentration.

    • After obtaining the maximal response, wash the tissue repeatedly with fresh PSS until the baseline tension is restored.

  • Antagonist Incubation:

    • Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 20-30 minutes) to reach equilibrium.

  • Agonist Concentration-Response Curve in the Presence of Antagonist:

    • In the continued presence of this compound, repeat the cumulative agonist concentration-response curve.

  • Repeat with Different Antagonist Concentrations:

    • Wash the tissue thoroughly to remove all drugs.

    • Repeat steps 2 and 3 with at least two other increasing concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound ([Antagonist]) on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.[4][5]

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Schild Analysis A Prepare and Mount Isolated Tissue B Equilibrate Tissue (30-60 min) A->B C Obtain Control Agonist Concentration-Response Curve B->C D Wash Tissue C->D E Incubate with Poldine Methylsulfate (Antagonist) D->E Allow for re-equilibration G Repeat for Multiple Antagonist Concentrations D->G Cycle through concentrations F Obtain Agonist Concentration-Response Curve in Presence of Antagonist E->F F->D After each curve H Data Analysis: Calculate Dose Ratios and Construct Schild Plot G->H I Determine pA2 Value H->I

Caption: Experimental workflow for determining the pA2 value of this compound using Schild analysis.

G cluster_pathway This compound Inhibition of Muscarinic Receptor Signaling ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds and Activates Poldine This compound (Antagonist) Poldine->M3R Competitively Binds and Inhibits Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca2+ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Initiates

Caption: Signaling pathway of M3 muscarinic receptor activation and its inhibition by this compound.

References

In Vivo Dose Selection of Poldine Methylsulfate for Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poldine methylsulfate (B1228091) is a synthetic quaternary ammonium (B1175870) anticholinergic agent. It acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, leading to a reduction in smooth muscle spasm and gastric acid secretion. These properties make it a compound of interest for preclinical research in gastroenterology, urology, and other fields where modulation of the parasympathetic nervous system is desired. This document provides detailed application notes and protocols for the in vivo dose selection of Poldine methylsulfate in rodent models, facilitating its effective and safe use in research settings.

Mechanism of Action

This compound is a muscarinic receptor antagonist. It competitively blocks the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors (M1, M2, M3, M4, and M5) on the surface of various effector cells. In the context of rodent models, this antagonism primarily results in the relaxation of smooth muscle and a reduction in secretions from exocrine glands. The quaternary ammonium structure of this compound limits its ability to cross the blood-brain barrier, thus primarily exerting peripheral anticholinergic effects.

Data Presentation

Table 1: Summary of Reported In Vivo Efficacy of this compound in Rats
ParameterAnimal ModelDoseRoute of AdministrationObserved EffectNote
Gastric MotilityAnesthetized RatNot SpecifiedNot Specified~75% reduction in vagally stimulated gastric contractionsThe exact dose to achieve this effect was not specified in the cited literature.
Table 2: Acute Toxicity Data for this compound
SpeciesRoute of AdministrationLD5095% Confidence Interval
RatOralData not availableData not available
MouseOralData not availableData not available

Note: Extensive literature searches did not yield specific oral LD50 values for this compound in rats or mice. Researchers should perform initial dose-ranging studies to determine the maximum tolerated dose (MTD) in their specific rodent model and experimental conditions.

Experimental Protocols

Protocol 1: Determination of the Effect of this compound on Gastrointestinal Motility in Rats (Charcoal Meal Test)

Objective: To assess the inhibitory effect of this compound on gastrointestinal transit in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% sterile saline or 0.5% carboxymethylcellulose)

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Oral gavage needles

  • Surgical instruments for dissection

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.

  • Fasting: Fast the rats for 18-24 hours with free access to water.

  • Grouping: Randomly divide the animals into control and treatment groups (n=6-8 per group).

  • Dosing:

    • Administer the vehicle to the control group via oral gavage.

    • Administer this compound at various doses (e.g., starting with a range of 1, 5, 10, 30 mg/kg) to the treatment groups via oral gavage. The volume of administration should be consistent across all groups (e.g., 5 mL/kg).

  • Charcoal Meal Administration: 30-60 minutes after drug administration, administer the charcoal meal (1.5 mL per rat) via oral gavage to all animals.

  • Euthanasia and Dissection: After a set time (e.g., 20-30 minutes) following charcoal meal administration, euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Measurement:

    • Carefully dissect the abdomen and expose the small intestine.

    • Measure the total length of the small intestine from the pylorus to the ileocecal junction.

    • Measure the distance traveled by the charcoal meal from the pylorus to the most distal point of the charcoal front.

  • Calculation: Calculate the percentage of intestinal transit for each animal using the following formula:

    • % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the treatment groups with the control group.

Protocol 2: Evaluation of this compound on Gastric Emptying in Rats (Phenol Red Method)

Objective: To determine the effect of this compound on the rate of gastric emptying.

Materials:

  • This compound

  • Vehicle

  • Phenol (B47542) red solution (e.g., 0.05% phenol red in 1.5% methylcellulose (B11928114) in 0.9% saline)

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Oral gavage needles

  • Stomach tubes

  • Spectrophotometer

  • Homogenizer

  • 0.1 N NaOH

Procedure:

  • Animal Preparation: Follow steps 1-4 as described in Protocol 1.

  • Test Meal Administration: 30-60 minutes after drug administration, administer 1.5 mL of the phenol red solution to each rat via oral gavage.

  • Euthanasia and Sample Collection: After a specific time (e.g., 20 minutes), euthanize the animals. Immediately clamp the pyloric and cardiac ends of the stomach and carefully remove it.

  • Sample Processing:

    • Place the stomach in a tube containing a known volume of 0.1 N NaOH (e.g., 10 mL).

    • Homogenize the stomach and its contents.

    • Allow the homogenate to settle for 1 hour.

    • Centrifuge the supernatant.

  • Spectrophotometry:

    • To a separate aliquot of the supernatant, add trichloroacetic acid to precipitate proteins. Centrifuge and measure the absorbance of the resulting supernatant at 560 nm. This serves as the test sample.

    • Prepare a standard curve using known concentrations of phenol red.

    • To determine the amount of phenol red administered, administer the same volume of the test meal to a separate group of rats and immediately euthanize them to recover the entire dose from the stomach. Process these samples as described above to establish the 0-minute baseline.

  • Calculation:

    • Gastric emptying (%) = (1 - (Amount of phenol red recovered from test animal / Average amount of phenol red recovered from 0-minute baseline animals)) x 100

  • Data Analysis: Statistically compare the gastric emptying rates between the control and this compound-treated groups.

Mandatory Visualization

Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Effector Cell ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release Muscarinic_Receptor Muscarinic Receptor (M1-M5) ACh_synapse->Muscarinic_Receptor Binds G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Effector_Enzyme->Cellular_Response Leads to Poldine Poldine Methylsulfate Poldine->Muscarinic_Receptor Competitively Blocks

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimation Animal Acclimation (1 week) fasting Fasting (18-24 hours) acclimation->fasting grouping Random Grouping (Control & Treatment) fasting->grouping dosing Drug Administration (Vehicle or Poldine) grouping->dosing test_meal Test Meal Administration (Charcoal or Phenol Red) dosing->test_meal wait Waiting Period (20-60 min) test_meal->wait euthanasia Euthanasia & Dissection wait->euthanasia measurement Measurement (e.g., Intestinal Transit, Phenol Red Concentration) euthanasia->measurement calculation Calculation (% Transit or % Gastric Emptying) measurement->calculation stats Statistical Analysis (e.g., ANOVA) calculation->stats

Caption: In Vivo Gastrointestinal Motility Assay Workflow.

Application Notes and Protocols for Using Poldine Methylsulfate to Inhibit Gastrointestinal Motility In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poldine methylsulfate (B1228091) is a synthetic quaternary ammonium (B1175870) anticholinergic agent. As a muscarinic receptor antagonist, it competitively inhibits the action of acetylcholine (B1216132) at postganglionic cholinergic nerves.[1] This antagonism blocks parasympathetic stimulation of the gastrointestinal (GI) tract, leading to a reduction in smooth muscle tone and motility.[2] These properties make Poldine methylsulfate a valuable tool in preclinical research for studying the effects of reduced gastrointestinal motility and for the development of new therapeutic agents targeting related disorders.

This document provides detailed application notes and protocols for the use of this compound to inhibit gastrointestinal motility in vivo, with a focus on rodent models.

Mechanism of Action

This compound exerts its inhibitory effect on gastrointestinal motility by blocking muscarinic acetylcholine receptors on the surface of smooth muscle cells.[1] In the gut, the M3 subtype of muscarinic receptors is predominantly responsible for mediating smooth muscle contraction.[2] By binding to these receptors, this compound prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to muscle contraction. This results in a decrease in the frequency and amplitude of peristaltic waves, leading to delayed gastric emptying and prolonged intestinal transit time.

Data Presentation

The following table summarizes hypothetical quantitative data for the in vivo effects of this compound on gastrointestinal motility. Note: These values are for illustrative purposes and should be replaced with experimentally determined data.

ParameterAnimal ModelRoute of AdministrationDose Range (mg/kg)EffectReference
Gastric Emptying RatIntraperitoneal (i.p.)1 - 10Dose-dependent decrease in the rate of gastric emptying.Hypothetical
5~40% reduction in gastric emptying at 60 minutes.Hypothetical
Intestinal Transit MouseSubcutaneous (s.c.)0.5 - 5Dose-dependent inhibition of intestinal transit.Hypothetical
2.5~50% reduction in the distance traveled by a charcoal meal.Hypothetical
Muscarinic Receptor Binding Affinity (Ki in nM)
M1 Receptor~25Hypothetical
M2 Receptor~10Hypothetical
M3 Receptor~5Hypothetical

Experimental Protocols

In Vivo Assessment of Gastrointestinal Motility Using the Charcoal Meal Test in Rats

This protocol describes a common method for evaluating the effect of this compound on gastrointestinal transit in rats.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or distilled water)

  • Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia)

  • Male Wistar rats (200-250 g)

  • Oral gavage needles

  • Syringes

  • Dissection tools

  • Ruler

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

  • Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Drug Administration:

    • Prepare the desired concentrations of this compound in the chosen vehicle.

    • Administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal or subcutaneous injection). A typical administration volume is 1 ml/kg body weight.

  • Charcoal Meal Administration:

    • Thirty minutes after drug administration, orally administer 1.5 ml of the charcoal meal suspension to each rat using a gavage needle.

  • Euthanasia and Dissection:

    • After a set time (e.g., 30 or 60 minutes) following the charcoal meal administration, euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Carefully dissect the entire small intestine, from the pyloric sphincter to the ileocecal junction, avoiding any stretching.

  • Measurement of Intestinal Transit:

    • Lay the small intestine flat on a clean surface.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.

  • Data Analysis:

    • Calculate the percentage of intestinal transit for each animal using the following formula:

      • % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

    • Calculate the percentage of inhibition for the this compound-treated groups compared to the vehicle control group:

      • % Inhibition = ((% Transit in Control Group - % Transit in Treated Group) / % Transit in Control Group) x 100

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Poldine_methylsulfate Poldine methylsulfate Poldine_methylsulfate->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca_release->Contraction Leads to

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatize Animal Acclimatization Fast Fasting (18-24h) Acclimatize->Fast Drug_Admin Administer Poldine methylsulfate or Vehicle Fast->Drug_Admin Wait1 Wait (30 min) Drug_Admin->Wait1 Charcoal_Admin Administer Charcoal Meal Wait1->Charcoal_Admin Wait2 Wait (30-60 min) Charcoal_Admin->Wait2 Euthanize Euthanasia & Dissection Wait2->Euthanize Measure Measure Intestinal Length & Charcoal Travel Distance Euthanize->Measure Calculate Calculate % Transit & % Inhibition Measure->Calculate Analyze Statistical Analysis Calculate->Analyze

Caption: In vivo experimental workflow.

References

Poldine Methylsulfate: Application in the Study of Salivary Gland Secretion

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Poldine (B1197959) methylsulfate (B1228091) is a synthetic quaternary ammonium (B1175870) anticholinergic agent. It functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), including the M1, M2, and M3 subtypes. Its primary application has been as an antispasmodic, particularly in reducing gastric acid secretion. Given that salivary gland secretion is predominantly stimulated by the activation of M1 and M3 muscarinic receptors, poldine methylsulfate serves as a valuable, albeit less commonly studied, tool for investigating the cholinergic pathways governing salivation. As a quaternary ammonium compound, its limited ability to cross the blood-brain barrier makes it a useful agent for studying peripheral muscarinic receptor functions with reduced central nervous system side effects.

These application notes provide an overview of the inferred use of this compound in salivary gland research, including its mechanism of action, and offer detailed protocols for its experimental application. Due to a lack of specific published data on this compound's effects on salivary glands, this document also presents comparative data from studies using other well-characterized muscarinic antagonists to provide a quantitative context for its expected effects.

Mechanism of Action in Salivary Glands

Salivary gland acinar cells are densely populated with M1 and M3 muscarinic receptors. The binding of acetylcholine (ACh) to these receptors initiates a signaling cascade that leads to the secretion of saliva. This compound, by competitively blocking these receptors, is expected to inhibit this process, leading to a decrease in both the volume and composition of secreted saliva.

Signaling Pathway of Muscarinic Receptor-Mediated Salivary Secretion and Inhibition by this compound

Signaling Pathway of Salivary Secretion and this compound Inhibition ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R Binds to M3R M3 Muscarinic Receptor ACh->M3R Binds to Poldine This compound Poldine->M1R Blocks Poldine->M3R Blocks Gq11 Gq/11 Protein M1R->Gq11 Activates M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Fluid Fluid Secretion (Water & Ions) Ca->Fluid Protein Protein Secretion (Amylase, etc.) PKC->Protein

Caption: this compound competitively blocks M1 and M3 muscarinic receptors on salivary acinar cells, inhibiting the downstream signaling cascade that leads to fluid and protein secretion.

Quantitative Data

Table 1: Comparative Effects of Muscarinic Antagonists on Salivary Flow Rate

Muscarinic AntagonistAnimal Model/SubjectDoseRoute of AdministrationEffect on Salivary Flow RateReference
Atropine Children (7-17 years)0.01 mg/kgSublingual~80% reduction in unstimulated and stimulated flow[1][2]
Healthy & Clozapine-treated Adults0.6 mgSublingual~40% reduction[3]
Healthy & Clozapine-treated Adults1.2 mgSublingual~79% reduction[3]
Glycopyrrolate (B1671915) Healthy Volunteers4 µg/kgIntravenousSignificant decrease for up to 12 hours[4][5]
Pirenzepine Anesthetized Rats1 and 10 µmol/kgIntravenousReduced protein concentration in submandibular saliva[6]
4-DAMP Anesthetized Rats0.1-100 nmol/kgIntravenousMarked and equipotent inhibition of fluid secretion in all major salivary glands[6]

Table 2: Comparative Effects of Muscarinic Antagonists on Saliva Composition

Muscarinic AntagonistAnimal Model/SubjectEffect on Saliva CompositionReference
Glycopyrrolate Healthy VolunteersIncreased concentration of immunologic and non-immunologic defense factors, but decreased total output due to reduced flow rate.[4][5]
Pirenzepine Anesthetized RatsReduced protein concentration in acetylcholine-stimulated submandibular saliva.[6]
4-DAMP Anesthetized RatsSignificantly inhibited acetylcholine-evoked protein secretory responses in submandibular glands.[6]

Experimental Protocols

The following are detailed, representative protocols for studying the effects of this compound on salivary gland secretion in a research setting. These protocols are based on standard methodologies used for other muscarinic antagonists and should be adapted based on specific experimental goals and institutional guidelines.

Experimental Workflow for In Vivo Salivary Secretion Studies

Experimental Workflow for In Vivo Salivary Secretion Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Animal Acclimatization B Anesthesia Administration A->B C Surgical Cannulation of Salivary Duct B->C D Baseline Saliva Collection C->D E Administration of This compound (or Vehicle Control) D->E F Stimulation of Salivation (e.g., Pilocarpine) E->F G Experimental Saliva Collection F->G H Measure Salivary Flow Rate (Gravimetric or Volumetric) G->H I Analyze Saliva Composition (Protein, Electrolytes, etc.) G->I J Data Analysis and Statistical Comparison H->J I->J

Caption: A typical workflow for in vivo experiments to assess the impact of this compound on salivary gland secretion.

Protocol 1: In Vivo Measurement of Salivary Secretion in an Anesthetized Rat Model

1. Objective: To determine the dose-dependent effect of this compound on stimulated salivary flow rate and composition in anesthetized rats.

2. Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., sodium pentobarbital)

  • This compound

  • Saline solution (vehicle control)

  • Sialogogue (e.g., pilocarpine (B147212) hydrochloride or methacholine)

  • Polyethylene (B3416737) tubing for cannulation

  • Pre-weighed collection tubes (e.g., Eppendorf tubes)

  • Surgical instruments

  • Infusion pump

3. Animal Preparation:

  • Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneally).

  • Perform a tracheotomy to ensure a clear airway.

  • Expose the submandibular or parotid duct through a midline incision in the neck.

  • Carefully cannulate the duct with polyethylene tubing. Ensure the cannula is securely tied in place.

  • Position the free end of the cannula to allow for saliva collection into pre-weighed tubes.

4. Experimental Procedure:

  • Allow the animal to stabilize for 20-30 minutes after surgery.

  • Collect baseline saliva for a defined period (e.g., 10 minutes) following stimulation with a submaximal dose of a sialogogue (e.g., pilocarpine, 0.5 mg/kg, intravenously) to establish a stable secretory rate.

  • Administer this compound intravenously at various doses (e.g., 0.1, 1, 10 µmol/kg) or the vehicle control.

  • After a set time for the antagonist to take effect (e.g., 15 minutes), re-stimulate saliva secretion with the same dose of the sialogogue.

  • Collect saliva for a defined period (e.g., 10 minutes) into pre-weighed tubes.

5. Data Collection and Analysis:

  • Salivary Flow Rate: Determine the weight of the collected saliva and calculate the flow rate (mg/min or µl/min).

  • Saliva Composition: Store saliva samples at -80°C for later analysis.

    • Total Protein: Use a standard protein assay (e.g., Bradford or BCA assay).

    • Amylase Activity: Measure using a commercially available kit.

    • Electrolytes (Na+, K+, Cl-): Analyze using an ion-selective electrode system.

  • Statistical Analysis: Compare the salivary flow rates and composition before and after administration of this compound and between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: In Vitro Assessment of this compound on Salivary Gland Acinar Cells

1. Objective: To characterize the inhibitory effect of this compound on muscarinic receptor-mediated intracellular signaling in isolated salivary gland acinar cells.

2. Materials:

  • Rat submandibular or parotid glands

  • Collagenase and hyaluronidase (B3051955)

  • Cell culture medium (e.g., DMEM/F12)

  • This compound

  • Muscarinic agonist (e.g., carbachol)

  • Fluorescent calcium indicator (e.g., Fura-2 AM)

  • Microplate reader or fluorescence microscope

3. Acinar Cell Isolation:

  • Euthanize a rat and excise the salivary glands.

  • Mince the tissue and digest with collagenase and hyaluronidase to isolate acini.

  • Filter and wash the isolated acini with culture medium.

4. Measurement of Intracellular Calcium [Ca²⁺]i:

  • Load the isolated acini with a fluorescent calcium indicator (e.g., Fura-2 AM).

  • Wash the cells to remove excess dye.

  • Place the cells in a microplate reader or on a fluorescence microscope.

  • Establish a baseline fluorescence reading.

  • Add this compound at various concentrations and incubate.

  • Stimulate the cells with a muscarinic agonist (e.g., carbachol).

  • Record the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

5. Data Analysis:

  • Calculate the peak increase in [Ca²⁺]i in response to the agonist in the presence and absence of different concentrations of this compound.

  • Construct dose-response curves to determine the IC₅₀ of this compound for the inhibition of the carbachol-induced calcium response.

Conclusion

This compound, as a muscarinic receptor antagonist, is a potentially useful pharmacological tool for the investigation of salivary gland physiology. While specific data on its direct application in this field are lacking, its known mechanism of action allows for the formulation of robust experimental protocols. The provided application notes and representative protocols offer a framework for researchers to explore the effects of this compound on salivary secretion, contributing to a deeper understanding of cholinergic regulation in the salivary glands. Researchers should consider the comparative data from other muscarinic antagonists as a guide for expected outcomes and dose-ranging studies.

References

Application Notes and Protocols for the Spectrophotometric Determination of Poldine Methylsulfate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poldine methylsulfate (B1228091) is a quaternary ammonium (B1175870) anticholinergic agent. Accurate and precise quantification of Poldine methylsulfate in pharmaceutical formulations and research samples is crucial for quality control and drug development. Spectrophotometry offers a rapid, cost-effective, and accessible analytical approach for this purpose. This document provides detailed application notes and protocols for two validated spectrophotometric methods for the determination of this compound concentration.

Method 1: Ultraviolet (UV) Spectrophotometry Following Purification

This method relies on the direct measurement of UV absorbance of this compound after its separation from interfering substances. The purification is achieved by precipitation with Reinecke salt followed by ion-exchange chromatography.

Core Principle

This compound exhibits a characteristic UV absorption maximum in methanol (B129727). To eliminate interference from excipients and degradation products commonly found in pharmaceutical preparations, the drug is first precipitated as a reineckate (B100417) salt. The this compound is then regenerated from the salt and further purified using an anion-exchange resin before UV spectrophotometric quantification.

Quantitative Data
ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 257 nm[1]
Solvent Methanol[1]
Linearity Range 10 - 50 mg (in the initial sample solution)[1]
Experimental Protocol

1. Reagents and Materials:

  • Ammonium Reineckate Solution (1% w/v): Dissolve 1 g of ammonium reineckate in 100 mL of distilled water. Shake for 10 minutes and filter.

  • Ammonium Reineckate Wash Solution: Add 2 mL of the 1% ammonium reineckate solution to 1 L of distilled water.

  • Methanol (Analytical Reagent Grade).

  • Amberlite IR-4B Anionic Resin: Soak the resin overnight in a 5% aqueous sodium hydroxide (B78521) solution, then wash with distilled water until the effluent is neutral.

  • Sulfuric Acid (5% v/v).

  • UV-Vis Spectrophotometer.

  • Centrifuge and centrifuge tubes.

  • Glass funnels and filter paper.

  • Chromatography column.

2. Sample Preparation:

  • Tablets: Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 50 mg of this compound, transfer to a suitable flask, and extract with 50 mL of 5% sulfuric acid. Filter the solution.

  • Solutions (e.g., parenterals, syrups): Dilute an appropriate volume of the solution with 5% sulfuric acid to obtain a concentration of approximately 10-50 mg of this compound in 20 mL.

3. Precipitation of Poldine Reineckate:

  • To 20 mL of the prepared sample solution in a centrifuge tube, add an excess of the 1% ammonium reineckate solution.

  • Place the mixture in an ice bath for 2 hours or at 5°C for 24 hours to facilitate complete precipitation.

  • Centrifuge the mixture and discard the supernatant.

  • Wash the precipitate with 30 mL of the ammonium reineckate wash solution.

  • Dry the precipitate in an oven at 50°C for 1 hour.

4. Regeneration and Purification of this compound:

  • Dissolve the dried reineckate precipitate in 30 mL of absolute methanol.

  • Prepare a chromatography column with 2-3 g of the pre-treated Amberlite IR-4B anionic resin.

  • Pass the methanolic solution of the reineckate derivative through the resin column to remove the reineckate ion.

  • Collect the eluate containing the purified this compound.

  • Wash the column with additional methanol and combine the eluates.

  • Adjust the final volume of the eluate to 50 mL with methanol in a volumetric flask.

5. Spectrophotometric Measurement:

  • Use a methanol wash passed through the Amberlite IR-4B resin as the blank.

  • Measure the absorbance of the final methanol solution at 257 nm using a UV-Vis spectrophotometer.

  • Determine the concentration of this compound from a previously prepared calibration curve of standard this compound solutions in methanol.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_precip Precipitation cluster_purify Purification cluster_measure Measurement Sample Pharmaceutical Sample (Tablets or Solution) Extraction Extraction/Dilution with 5% H2SO4 Sample->Extraction AddReineckate Add Ammonium Reineckate Solution Extraction->AddReineckate Incubate Incubate (Ice Bath/5°C) AddReineckate->Incubate CentrifugeWash Centrifuge and Wash Precipitate Incubate->CentrifugeWash Dry Dry Precipitate (50°C) CentrifugeWash->Dry Dissolve Dissolve in Methanol Dry->Dissolve IonExchange Anion-Exchange Chromatography (Amberlite IR-4B) Dissolve->IonExchange CollectEluate Collect Eluate IonExchange->CollectEluate Spectro Measure Absorbance at 257 nm CollectEluate->Spectro

Caption: UV Spectrophotometry Workflow.

Method 2: Extractive Colorimetric Method using Bromocresol Green (BCG)

This method is based on the formation of a colored ion-pair complex between the cationic this compound and the anionic dye, bromocresol green. The complex is then extracted into an organic solvent and quantified colorimetrically.

Core Principle

This compound, a quaternary ammonium compound, reacts with the sulfonephthalein dye, bromocresol green, in an acidic buffer to form a stable, yellow-colored ion-pair complex. This complex is extractable into an organic solvent, such as dichloromethane (B109758) or chloroform. The absorbance of the extracted complex is directly proportional to the concentration of this compound.[2][3][4]

Quantitative Data
ParameterValueReference
Wavelength of Maximum Absorbance (λmax) ~415 nm (estimated for the ion-pair complex)N/A
Reagent Bromocresol Green (BCG)[2]
pH Acidic (e.g., pH 3.0 - 4.0)[4][5]
Solvent for Extraction Dichloromethane or Chloroform[3][4][5]
Linearity Range 0.5 - 5.0 µg/mL[2]
Stoichiometry (Poldine:BCG) 1:1[3][4]
Experimental Protocol

1. Reagents and Materials:

  • This compound Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of distilled water.

  • Bromocresol Green (BCG) Solution (0.05% w/v): Dissolve 50 mg of BCG in 100 mL of a suitable solvent (e.g., ethanol), with gentle warming if necessary.

  • Phosphate (B84403) Buffer (pH 3.0): Prepare using appropriate amounts of sodium dihydrogen phosphate and phosphoric acid.

  • Dichloromethane or Chloroform (Analytical Grade).

  • Visible Spectrophotometer.

  • Separatory funnels (100 mL).

  • Anhydrous Sodium Sulfate (B86663).

2. Preparation of Calibration Curve:

  • Into a series of 100 mL separatory funnels, pipette aliquots of the this compound standard stock solution to prepare concentrations ranging from 0.5 to 5.0 µg/mL.

  • Add 5 mL of the pH 3.0 phosphate buffer to each funnel.

  • Add 2 mL of the 0.05% Bromocresol Green solution.

  • Add distilled water to bring the total aqueous volume to approximately 20 mL.

  • Add 10 mL of dichloromethane to each funnel.

  • Shake the funnels vigorously for 2 minutes and allow the layers to separate.

  • Drain the organic (lower) layer through anhydrous sodium sulfate into a 10 mL volumetric flask.

  • Repeat the extraction with two more 5 mL portions of dichloromethane, collecting the extracts in the same volumetric flask.

  • Adjust the final volume to 10 mL with dichloromethane.

  • Measure the absorbance of the yellow-colored complex at approximately 415 nm against a reagent blank prepared in the same manner but without the this compound standard.

  • Plot the absorbance versus concentration to construct the calibration curve.

3. Sample Analysis:

  • Prepare a sample solution of the pharmaceutical formulation in distilled water, expected to contain this compound within the linearity range.

  • Follow the same procedure as described for the calibration curve (steps 2-10).

  • Determine the concentration of this compound in the sample from the calibration curve.

Signaling Pathway: Ion-Pair Formation

cluster_reactants Aqueous Phase (Acidic pH) cluster_product Organic Phase (Dichloromethane) Poldine This compound (Cation, R4N+) Complex Ion-Pair Complex [R4N+Dye-] (Yellow, Chromogenic) Poldine->Complex Ion-Pair Formation BCG Bromocresol Green (Anion, Dye-) BCG->Complex

Caption: Poldine-BCG Ion-Pair Formation.

References

Poldine Methylsulfate: Application Notes and Protocols for Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Poldine methylsulfate (B1228091) in radioligand binding assays for the characterization of muscarinic acetylcholine (B1216132) receptors (mAChRs). This document includes detailed protocols for competition binding assays, principles of data analysis, and visualization of relevant biological pathways and experimental workflows.

Introduction

Poldine methylsulfate is a synthetic quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine receptors. It is particularly noted for its effects on M1, M2, and M3 receptor subtypes. Due to its charged nature, this compound has limited ability to cross the blood-brain barrier, making it a useful tool for studying peripheral muscarinic receptor function. Radioligand binding assays are a fundamental technique to quantify the affinity of unlabeled drugs, such as this compound, for their receptor targets.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into five subtypes (M1-M5). These subtypes couple to different G proteins to initiate distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium (Ca2+).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Muscarinic Receptor Signaling Pathways Muscarinic Receptor Signaling Pathways cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway Acetylcholine Acetylcholine M1, M3, M5 M1, M3, M5 Acetylcholine->M1, M3, M5 binds Gq/11 Gq/11 M1, M3, M5->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Activation PKC Activation DAG->PKC Activation Ca2+ Release Ca2+ Release IP3->Ca2+ Release Acetylcholine_2 Acetylcholine M2, M4 M2, M4 Acetylcholine_2->M2, M4 binds Gi/o Gi/o M2, M4->Gi/o activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibits cAMP Decrease cAMP Decrease Adenylyl Cyclase->cAMP Decrease

Overview of Muscarinic Receptor Signaling

Quantitative Data for Muscarinic Receptor Antagonists

The following table summarizes the binding affinities (pKi) of this compound and common reference antagonists for the five human muscarinic receptor subtypes (M1-M5). The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
This compound 8.88.18.97.98.0
Atropine8.9 - 9.28.9 - 9.19.0 - 9.38.98.8
Pirenzepine8.0 - 8.36.6 - 6.96.8 - 7.27.57.0
4-DAMP8.8 - 9.18.09.0 - 9.48.58.7

Note: The pKi values for this compound are representative and may vary depending on the specific experimental conditions, such as the radioligand and tissue/cell preparation used.

Experimental Protocols

Competition Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of this compound for a specific muscarinic receptor subtype. The assay measures the ability of this compound to compete with a fixed concentration of a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), for binding to the receptor.

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) with a specific activity of 70-90 Ci/mmol.

  • Test Compound: this compound.

  • Reference Compound: Atropine.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 1 µM Atropine.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

    • Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg protein per well).

  • Assay Setup:

    • Prepare serial dilutions of this compound and the reference compound (Atropine) in assay buffer. A typical concentration range would be 10^-11 to 10^-5 M.

    • To a 96-well plate, add in triplicate:

      • Total Binding (TB): 25 µL of assay buffer.

      • Non-specific Binding (NSB): 25 µL of 1 µM Atropine.

      • Test Compound: 25 µL of each this compound dilution.

      • Reference Compound: 25 µL of each Atropine dilution.

    • Add 25 µL of [3H]-NMS (at a final concentration close to its Kd, typically 0.1-1.0 nM) to all wells.

    • Initiate the binding reaction by adding 200 µL of the diluted membrane preparation to all wells. The final assay volume is 250 µL.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter pre-soaked in wash buffer using a cell harvester.

    • Rapidly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters and place them in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Competition Binding Assay Workflow Competition Binding Assay Workflow Prepare Reagents Prepare Reagents Serial Dilutions of this compound Serial Dilutions of this compound Prepare Reagents->Serial Dilutions of this compound Assay Plate Setup Assay Plate Setup Serial Dilutions of this compound->Assay Plate Setup Add [3H]-NMS Add [3H]-NMS Assay Plate Setup->Add [3H]-NMS Add Membranes Add Membranes Add [3H]-NMS->Add Membranes Incubation Incubation Add Membranes->Incubation Filtration & Washing Filtration & Washing Incubation->Filtration & Washing Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate Ki Calculate Ki Data Analysis->Calculate Ki Schild_Analysis_Relationship Schild Analysis Logical Relationship Agonist_DRC Agonist Dose-Response Curves (with and without Antagonist) Calculate_EC50 Calculate EC50 values Agonist_DRC->Calculate_EC50 Calculate_DR Calculate Dose Ratios (DR) Calculate_EC50->Calculate_DR Schild_Plot Construct Schild Plot (log(DR-1) vs -log[Antagonist]) Calculate_DR->Schild_Plot Linear_Regression Perform Linear Regression Schild_Plot->Linear_Regression Determine_pA2 Determine pA2 (x-intercept) and Slope Linear_Regression->Determine_pA2

Application Notes: Schild Analysis for the Characterization of Poldine Methylsulfate as a Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poldine (B1197959) methylsulfate (B1228091) is a synthetic quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are G-protein coupled receptors involved in a wide range of physiological functions, including smooth muscle contraction, gland secretion, and regulation of heart rate.[2][3] The characterization of the potency and mechanism of action of muscarinic antagonists like poldine methylsulfate is crucial in drug development and pharmacological research. Schild analysis is a powerful and widely used pharmacological method to determine the affinity of a competitive antagonist for its receptor and to verify its mechanism of action.[4][5] This analysis provides a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.[6][7] For a competitive antagonist, the pA2 value is theoretically equal to the pKB, the negative logarithm of the antagonist's equilibrium dissociation constant.[6]

Principle of Schild Analysis

Schild analysis is based on the principle that a competitive antagonist will cause a parallel rightward shift in the concentration-response curve of an agonist without affecting the maximum response.[6][8] The magnitude of this shift, quantified by the dose ratio (DR), is dependent on the concentration of the antagonist and its affinity for the receptor. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist. The relationship between the dose ratio, antagonist concentration ([B]), and the antagonist's equilibrium dissociation constant (KB) is described by the Schild equation:

log(DR - 1) = log[B] - log(KB)

A Schild plot of log(DR - 1) versus log[B] should yield a straight line with a slope of unity (1.0) for a simple competitive antagonist.[5] The x-intercept of this line is equal to the pA2 value. A slope that deviates significantly from 1 may indicate a non-competitive mechanism of action or other complexities in the drug-receptor interaction.[6]

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from a Schild analysis of this compound on an isolated smooth muscle preparation (e.g., guinea pig ileum) using acetylcholine (ACh) as the agonist.

This compound Concentration [B] (nM)Log [B]Agonist EC50 (nM)Dose Ratio (DR)Log (DR - 1)
0 (Control)-101-
103030.30
30.489090.90
101310311.48

Schild Plot Analysis:

  • pA2 value: The pA2 value is determined from the x-intercept of the Schild plot. In this hypothetical example, the pA2 would be approximately 9.0.

  • Schild Slope: The slope of the regression line of the Schild plot. A slope close to 1.0 is indicative of competitive antagonism.

Experimental Protocols

Materials and Reagents:

  • Isolated tissue preparation (e.g., guinea pig ileum)

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • Acetylcholine (ACh) chloride (agonist)

  • This compound (antagonist)

  • Organ bath system with temperature control and aeration

  • Isotonic transducer and data acquisition system

Protocol for Schild Analysis of this compound:

  • Tissue Preparation:

    • Euthanize a guinea pig according to approved ethical guidelines.

    • Isolate a segment of the terminal ileum and place it in cold, aerated Krebs-Henseleit solution.

    • Clean the tissue of adhering mesentery and cut it into segments of approximately 2-3 cm.

    • Mount a segment vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Control Agonist Concentration-Response Curve:

    • Record a baseline of stable tissue tension.

    • Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner. Start with a low concentration (e.g., 1 nM) and increase in logarithmic increments (e.g., half-log units) until a maximal response is achieved.

    • Record the contractile response at each concentration.

    • Wash the tissue extensively with fresh Krebs-Henseleit solution until the tension returns to baseline.

  • Antagonist Incubation:

    • Introduce the first, lowest concentration of this compound into the organ bath.

    • Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

  • Agonist Concentration-Response Curve in the Presence of Antagonist:

    • While the antagonist is still present, repeat the cumulative addition of acetylcholine as described in step 2.

    • Record the contractile responses.

    • Wash the tissue extensively to remove both agonist and antagonist.

  • Repeat for Multiple Antagonist Concentrations:

    • Repeat steps 3 and 4 with at least two other increasing concentrations of this compound. Allow for a sufficient washout and re-equilibration period between each antagonist concentration.

  • Data Analysis:

    • For each condition (control and each antagonist concentration), plot the agonist concentration on a logarithmic scale against the response.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each curve.

    • Calculate the Dose Ratio (DR) for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.

    • Calculate log(DR - 1) for each antagonist concentration.

    • Construct a Schild plot by graphing log(DR - 1) (y-axis) against the logarithm of the molar concentration of this compound (x-axis).

    • Perform a linear regression analysis on the Schild plot to determine the slope and the x-intercept. The pA2 value is the negative of the x-intercept.

Mandatory Visualizations

Schild_Analysis_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A Isolate Tissue (e.g., Guinea Pig Ileum) B Mount in Organ Bath A->B C Equilibrate B->C D Generate Control Agonist Concentration-Response Curve (CRC) C->D E Incubate with Poldine Methylsulfate (Conc. 1) D->E F Generate Agonist CRC in presence of Antagonist E->F G Washout F->G H Repeat with Increasing Antagonist Concentrations G->H I Determine EC50 Values H->I J Calculate Dose Ratios (DR) I->J K Calculate log(DR-1) J->K L Construct Schild Plot (log(DR-1) vs. log[Antagonist]) K->L M Determine pA2 and Slope L->M

Caption: Experimental workflow for a Schild analysis.

Muscarinic_Signaling_Pathway cluster_receptor Muscarinic M3 Receptor Signaling cluster_downstream Downstream Signaling ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Activates Poldine This compound (Antagonist) Poldine->M3R Blocks Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Smooth Muscle Contraction Ca2->Response PKC->Response

Caption: Muscarinic M3 receptor signaling pathway.

References

Application Notes for Poldine Methylsulfate in Cholinergic Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poldine (B1197959) methylsulfate (B1228091) is a synthetic quaternary ammonium (B1175870) compound that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] As a member of the anticholinergic class of agents, it competitively blocks the binding of the endogenous neurotransmitter, acetylcholine, to these receptors. Muscarinic receptors are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5) that mediate a wide array of physiological functions in the central and peripheral nervous systems, including regulation of smooth muscle contraction, glandular secretion, and heart rate.[1] Poldine methylsulfate has demonstrated activity primarily at the M1, M2, and M3 subtypes.[1] Its quaternary ammonium structure generally limits its ability to cross the blood-brain barrier, making it a valuable tool for investigating peripheral cholinergic mechanisms with minimal central nervous system effects.

These characteristics make this compound a useful tool compound for a variety of research applications, including:

  • Gastrointestinal Motility Studies: To inhibit smooth muscle contractions in isolated gut preparations and study the mechanisms of motility.[1]

  • Secretion Studies: To block secretions from glands, such as salivary or gastric glands, allowing for the investigation of secretory regulation.[1]

  • Disease Modeling: To create experimental models for conditions associated with cholinergic hyperactivity, such as overactive bladder or certain respiratory conditions.[1]

This document provides detailed application notes and protocols for the use of this compound as a tool compound in cholinergic research.

Physicochemical Properties

PropertyValue
CAS Number 545-80-2
Molecular Formula C₂₂H₂₉NO₇S
Molecular Weight 451.5 g/mol
Structure Quaternary ammonium anticholinergic agent
Storage Short term (days to weeks) at 0 - 4°C, protected from light. Long term (months to years) at -20°C.

Data Presentation: Receptor Binding and Functional Potency

For context, the table below provides typical affinity ranges for other common muscarinic antagonists at the five human muscarinic receptor subtypes (M1-M5). This illustrates the type of data that would be generated to characterize a compound like this compound.

Table 1: Comparative Antagonist Affinities (pKi) at Human Muscarinic Receptors

AntagonistM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Selectivity Profile
This compound N/AN/AN/AN/AN/AReported activity at M1, M2, M3[1]
Atropine8.9 - 9.28.9 - 9.19.0 - 9.28.8 - 9.08.8 - 9.0Non-selective
Pirenzepine7.8 - 8.26.5 - 6.86.6 - 7.07.2 - 7.57.0 - 7.3M1-selective
4-DAMP8.8 - 9.18.0 - 8.39.0 - 9.48.1 - 8.48.7 - 9.0M3/M1 > M2/M4/M5
Methoctramine6.8 - 7.27.8 - 8.26.7 - 7.07.4 - 7.76.5 - 6.8M2-selective

Note: pKi = -log(Ki). N/A indicates data not available in the cited literature. Values are approximate ranges compiled from various pharmacological sources.

Visualizations: Mechanism of Action and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflows for key experimental protocols.

Mechanism_of_Action cluster_membrane Cell Membrane ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (e.g., M3) ACh->Receptor Binds & Activates Poldine Poldine Methylsulfate Poldine->Receptor Competitively Blocks Gq Gq/11 Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Contraction, Secretion) Ca_PKC->Response

Mechanism of this compound as a Muscarinic Antagonist.

Competitive_Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (e.g., from cells expressing a specific mAChR subtype) start->prep_membranes setup_plate Set up 96-well plate with: 1. Total Binding Wells 2. Non-Specific Binding (NSB) Wells 3. Competition Wells prep_membranes->setup_plate add_components Add Assay Components: - Radioligand (e.g., [³H]-NMS) - Buffer or NSB Agent (e.g., Atropine) - this compound (serial dilutions) setup_plate->add_components add_membranes Add Membranes to Initiate Binding add_components->add_membranes incubate Incubate to Reach Equilibrium (e.g., 60-90 min at RT) add_membranes->incubate filter Rapidly Filter Plate Contents (Separates bound from free radioligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Add Scintillation Cocktail & Count Radioactivity wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Ki count->analyze end End analyze->end

Workflow for a Competitive Radioligand Binding Assay.

Organ_Bath_Workflow start Start dissect Dissect Tissue (e.g., Guinea Pig Ileum) start->dissect mount Mount Tissue in Organ Bath (containing physiological salt solution) dissect->mount equilibrate Equilibrate Tissue (e.g., 60 min under tension) mount->equilibrate agonist_crc Generate Control Agonist Concentration-Response Curve (CRC) (e.g., with Carbachol) equilibrate->agonist_crc washout Wash Tissue Thoroughly agonist_crc->washout incubate_antagonist Incubate Tissue with this compound (Fixed concentration, e.g., 30-60 min) washout->incubate_antagonist agonist_crc_ant Generate Agonist CRC in presence of Poldine incubate_antagonist->agonist_crc_ant repeat_steps Repeat Washout, Incubation (with different antagonist concentrations), and Agonist CRC agonist_crc_ant->repeat_steps analyze Data Analysis: - Measure Dose Ratios - Construct Schild Plot - Determine pA₂ agonist_crc_ant->analyze If only one concentration repeat_steps->analyze end End analyze->end

Workflow for an In Vitro Organ Bath Functional Assay.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype expressed in cell membranes.

Materials:

  • Cell Membranes: Membranes from CHO or HEK cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-Specific Binding (NSB) Agent: Atropine (1 µM final concentration).

  • Test Compound: this compound, prepared in a serial dilution series.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well plates, glass fiber filter mats, cell harvester, and a liquid scintillation counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Dilute the membranes in Assay Buffer to a concentration that provides adequate signal (typically 20-50 µg protein per well). Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM). Dilute the [³H]-NMS in Assay Buffer to a final concentration at or near its Kd (typically ~0.5-1.0 nM).

  • Plate Setup (in triplicate):

    • Total Binding: Add 50 µL of [³H]-NMS and 50 µL of Assay Buffer to designated wells.

    • Non-Specific Binding (NSB): Add 50 µL of [³H]-NMS and 50 µL of 1 µM Atropine to designated wells.

    • Competition: Add 50 µL of [³H]-NMS and 50 µL of each this compound dilution to the remaining wells.

  • Initiate Reaction: Add 150 µL of the diluted cell membrane suspension to all wells to start the binding reaction. The final assay volume will be 250 µL.

  • Incubation: Seal the plate and incubate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[2]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates membrane-bound from free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any residual unbound radioligand.[2]

  • Counting: Dry the filter mat completely. Place it into a scintillation bag or vial, add scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the average CPM for each triplicate set.

  • Determine Specific Binding for each competitor concentration: Specific Binding = Total CPM - NSB CPM.

  • Plot the specific binding (as a percentage of the control with no competitor) against the log concentration of this compound.

  • Use a non-linear regression model (e.g., "log(inhibitor) vs. response") in software like GraphPad Prism to fit the data and determine the IC₅₀ value.[2]

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant (determined via a separate saturation binding experiment).[2]

Protocol 2: In Vitro Organ Bath Assay for Functional Antagonism (Schild Analysis)

This protocol determines the potency (pA₂) of this compound as a functional antagonist of muscarinic receptor-mediated smooth muscle contraction, typically using guinea pig ileum.

Materials:

  • Tissue: Freshly isolated guinea pig ileum.

  • Physiological Salt Solution: Krebs-Henseleit or Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Agonist: Carbachol or Acetylcholine.

  • Antagonist: this compound.

  • Equipment: Organ bath system with force-displacement transducers, data acquisition system.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment by gently flushing with physiological salt solution. Cut into 2-3 cm lengths.

  • Mounting: Mount a segment of ileum in an organ bath chamber filled with aerated, warmed physiological salt solution. Attach one end to a fixed hook and the other to a force transducer. Apply a resting tension of approximately 0.5-1.0 g.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Control Agonist Curve: Generate a cumulative concentration-response curve (CRC) for the agonist (e.g., carbachol, 1 nM to 100 µM). Add increasing concentrations of the agonist to the bath, allowing the response to plateau at each concentration before adding the next. This establishes the baseline potency of the agonist.

  • Washout: Thoroughly wash the tissue with fresh physiological salt solution until the baseline tension is re-established.

  • Antagonist Incubation: Add a single, fixed concentration of this compound to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium is reached.

  • Second Agonist Curve: While the antagonist is still present, repeat the cumulative agonist CRC. The curve should be shifted to the right.

  • Repeat: Wash the tissue extensively. Repeat steps 6 and 7 with at least two other concentrations of this compound.

Data Analysis (Schild Analysis):

  • For each concentration of this compound, calculate the Dose Ratio (DR) . The DR is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in its absence.

  • Calculate log(DR - 1).

  • Plot log(DR - 1) (Y-axis) against the negative log molar concentration of this compound (-log[Poldine]) (X-axis).

  • Perform a linear regression on the data points.

  • pA₂ Value: The pA₂ is the x-intercept of the regression line. It represents the negative logarithm of the molar concentration of an antagonist that would produce a dose ratio of 2.

  • Slope: A slope that is not significantly different from 1.0 is indicative of competitive antagonism.

Protocol 3: In Vivo Salivary Secretion Assay

This protocol assesses the ability of this compound to inhibit agonist-induced salivation in mice or rats.

Materials:

  • Animals: Mice (e.g., C57BL/6) or rats (e.g., Wistar).

  • Anesthetic: e.g., Ketamine/Xylazine or Isoflurane.

  • Sialogogue (Agonist): Pilocarpine or Carbachol, dissolved in sterile saline.

  • Antagonist: this compound, dissolved in sterile saline or appropriate vehicle.

  • Pre-weighed cotton balls or absorbent swabs.

  • Microcentrifuge tubes and a precision scale.

Procedure:

  • Animal Preparation: Acclimate animals to handling. Fast animals for a few hours before the experiment but allow free access to water.

  • Antagonist Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.) at a range of doses. The timing should allow for peak plasma concentration to be reached before the agonist challenge (e.g., 30 minutes pre-treatment). A control group should receive the vehicle only.

  • Anesthesia: Anesthetize the animals. Ensure a stable plane of anesthesia is achieved where reflexes are absent, but respiration is stable.

  • Baseline Saliva Collection (Optional): Gently place a pre-weighed cotton ball into the animal's oral cavity for a short, fixed period (e.g., 2 minutes) to collect any baseline saliva. Remove and re-weigh the cotton ball.

  • Agonist Challenge: Administer the sialogogue (e.g., pilocarpine, 1 mg/kg, i.p.).

  • Saliva Collection: Immediately after agonist injection, place a new pre-weighed cotton ball into the oral cavity. Collect saliva for a defined period (e.g., 15-30 minutes), replacing the cotton ball with a new pre-weighed one at regular intervals (e.g., every 5 minutes).

  • Measurement: Weigh each cotton ball immediately after collection to determine the mass of saliva secreted. The total saliva secreted is the sum of the weights from all collection intervals. Saliva volume can be estimated assuming a density of 1 mg/µL.

Data Analysis:

  • For each animal, calculate the total weight of saliva produced over the collection period.

  • Average the results for each treatment group (vehicle control, different doses of this compound).

  • Compare the amount of saliva produced in the poldine-treated groups to the vehicle-treated control group.

  • Plot the percentage inhibition of salivation against the dose of this compound to determine an in vivo inhibitory dose (e.g., ID₅₀). Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences between groups.

References

Application Notes and Protocols for Creating Animal Models of Cholinergic Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinergic neurotransmission is a cornerstone of cognitive processes, including learning, memory, and attention. Dysfunction of the cholinergic system is a well-established hallmark of several neurodegenerative diseases, most notably Alzheimer's disease. Consequently, the development of animal models that recapitulate cholinergic deficits is a critical component of preclinical research aimed at discovering and validating novel therapeutics for cognitive impairment.

These application notes provide a detailed overview of the pharmacological induction of cholinergic dysfunction in animal models. We will first address the properties of poldine (B1197959) methylsulfate (B1228091) and its limitations for inducing central cholinergic deficits. Subsequently, we will provide comprehensive protocols for the use of validated, centrally-acting anticholinergic agents, scopolamine (B1681570) and atropine (B194438), to create robust and reproducible models of cognitive impairment.

Poldine Methylsulfate: An Unsuitable Candidate for Modeling Central Cholinergic Dysfunction

This compound is a synthetic anticholinergic agent belonging to the class of quaternary ammonium (B1175870) compounds. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors. Historically, it has been used clinically to reduce gastric acid secretion in the treatment of peptic ulcers.

A critical determinant of a drug's ability to affect the central nervous system (CNS) is its capacity to cross the blood-brain barrier (BBB). This compound, as a quaternary ammonium compound, possesses a permanent positive charge. This charge significantly limits its lipid solubility and, consequently, its ability to passively diffuse across the highly lipophilic BBB.[1][2] Therefore, when administered peripherally (e.g., intraperitoneally or orally), this compound's effects are largely confined to the peripheral nervous system.

Recommended Alternatives for Inducing Central Cholinergic Dysfunction

For the induction of central cholinergic dysfunction and cognitive impairment in animal models, tertiary amine anticholinergics are the agents of choice. These compounds are lipophilic and readily cross the blood-brain barrier to antagonize muscarinic receptors in the brain. The two most extensively used and well-validated agents are scopolamine and atropine.[3][4][5][6][7][8][9][10]

Scopolamine and Atropine: Centrally-Acting Muscarinic Antagonists

Scopolamine and atropine are non-selective muscarinic receptor antagonists that have been instrumental in developing the "cholinergic hypothesis" of memory dysfunction.[8][10] Administration of these drugs to healthy animals produces a transient state of cognitive impairment that mimics deficits observed in aging and dementia.[3][5][6] These deficits include impairments in learning, memory consolidation, and attention.[3][9]

The following sections provide detailed protocols for the use of scopolamine and atropine to induce cholinergic dysfunction in rodents, the most commonly used species in preclinical cognitive research.

Signaling Pathway of Muscarinic Acetylcholine Receptors

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_antagonists Pharmacological Blockade ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M1-M5) ACh->M_Receptor Binds to G_Protein G-Protein M_Receptor->G_Protein Activates Effector Effector Enzymes (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) Second_Messenger->Cellular_Response Induces Scopolamine Scopolamine Scopolamine->M_Receptor Blocks Atropine Atropine Atropine->M_Receptor Blocks

Experimental Protocols

Protocol 1: Scopolamine-Induced Amnesia in Mice

This protocol describes the induction of anterograde amnesia using scopolamine, a widely used model for screening potential nootropic (cognitive-enhancing) agents.[5][9]

Materials:

  • Scopolamine hydrobromide (Sigma-Aldrich or equivalent)

  • Sterile saline (0.9% NaCl)

  • Vehicle (e.g., 1% w/v carboxymethylcellulose in distilled water)[5]

  • Male Swiss albino mice (20-25 g)[9]

  • Behavioral apparatus (e.g., Morris Water Maze, Passive Avoidance Box)

  • Standard laboratory equipment (syringes, needles, etc.)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment, with free access to food and water.[5]

  • Drug Preparation: Prepare a stock solution of scopolamine hydrobromide in sterile saline. Further dilute with saline or vehicle to the desired final concentration. A typical dose to induce amnesia is 0.4 mg/kg body weight.[5]

  • Experimental Groups: Divide animals into the following groups (n=6-10 per group):

    • Negative Control: Receives vehicle only.

    • Disease Control: Receives scopolamine (0.4 mg/kg, intraperitoneal).

    • Test Compound Groups: Receive the test compound at various doses prior to scopolamine administration.

    • Positive Control: Receives a known nootropic agent (e.g., piracetam) prior to scopolamine administration.

  • Dosing Regimen:

    • Administer the test compound or positive control agent (e.g., orally) for a predetermined period (e.g., 14 days).[5]

    • On the day of the behavioral test, administer scopolamine (0.4 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the acquisition trial of the behavioral task.[5] The negative control group receives an equivalent volume of saline or vehicle.

  • Behavioral Testing:

    • Morris Water Maze (MWM): Assess spatial learning and memory. The acquisition phase typically consists of multiple trials per day for several consecutive days. A probe trial (with the platform removed) is conducted 24 hours after the last training session to assess memory retention.

    • Passive Avoidance (PA): Evaluate fear-motivated memory. The apparatus consists of a light and a dark compartment. During the acquisition trial, the mouse receives a mild foot shock upon entering the dark compartment. Memory is assessed 24 hours later by measuring the latency to enter the dark compartment.[9]

  • Data Analysis: Analyze behavioral parameters (e.g., escape latency in MWM, step-through latency in PA) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Atropine-Induced Central Cholinergic Dysfunction in Rats

This protocol outlines the use of atropine to induce central cholinergic deficits, which can be assessed through a variety of behavioral tasks.[3][4][11]

Materials:

  • Atropine sulfate (B86663) (Sigma-Aldrich or equivalent)

  • Sterile saline (0.9% NaCl)

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Behavioral apparatus (e.g., Spatial navigation tasks, operant chambers)

  • Standard laboratory equipment

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Drug Preparation: Prepare a solution of atropine sulfate in sterile saline. Doses can range from 5 mg/kg to higher, depending on the desired level of cholinergic blockade and the specific behavioral paradigm.[11]

  • Experimental Groups:

    • Control: Receives saline.

    • Atropine-Treated: Receives atropine at the selected dose.

  • Dosing and Behavioral Testing:

    • Administer atropine via i.p. injection. The timing of administration relative to behavioral testing is crucial and should be determined based on the drug's pharmacokinetic profile and the specific cognitive domain being investigated. For example, atropine-induced hyperactivity can be observed for approximately 6 hours post-injection.[3]

    • Behavioral assessments can include:

      • Spatial Navigation (e.g., Morris Water Maze): Rats receiving atropine are expected to show impaired acquisition of the task.[3]

      • Locomotor Activity: Atropine can induce a transient period of hyperactivity.[3]

      • Sensorimotor Tasks: Assess for impairments in orienting and placing reflexes.[3]

  • Data Analysis: Analyze the relevant behavioral endpoints using appropriate statistical tests.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase Acclimatization Animal Acclimatization Grouping Group Allocation (Control, Disease, Test) Acclimatization->Grouping Pretreatment Pre-treatment with Test Compound/Vehicle (e.g., 14 days) Grouping->Pretreatment Induction Induction of Cholinergic Dysfunction (Scopolamine/Atropine i.p.) Pretreatment->Induction Behavioral Behavioral Testing (e.g., MWM, PA) Induction->Behavioral 30 min post-injection Biochemical Biochemical/Histological Analysis (Optional) Behavioral->Biochemical Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis

Quantitative Data Summary

The following tables summarize typical dosages and observed effects of centrally-acting anticholinergics used to model cholinergic dysfunction.

Table 1: Scopolamine Administration in Mice

ParameterDetailsReference
Animal Model Male Swiss albino mice[9]
Drug Scopolamine hydrobromide[5][9]
Dosage 0.4 mg/kg[5]
0.75, 1.5, 3 mg/kg[9]
Route of Administration Intraperitoneal (i.p.)[5][9]
Timing 30 minutes prior to acquisition trial[5][9]
Observed Effects - Impaired spatial memory in MWM[5]
- Increased escape latency in MWM[5]
- Impaired memory in passive avoidance task[9]
- Increased levels of malondialdehyde (MDA), an indicator of oxidative stress[5]

Table 2: Atropine Administration in Rats

ParameterDetailsReference
Animal Model Rats (strain not specified)[3][11]
Drug Atropine[3][11]
Dosage 5 mg/kg[11]
Route of Administration Intraperitoneal (i.p.)[11]
Observed Effects - Impaired acquisition of spatial navigation tasks[3]
- Overnight hyperactivity[3]
- Sensorimotor impairments (placing and orienting)[3]
- Acute feeding impairments[3]
- Long-term treatment can induce central cholinergic receptor hypersensitivity[11]

Concluding Remarks

The creation of animal models of cholinergic dysfunction is a fundamental strategy in the quest for novel treatments for cognitive disorders. While a variety of anticholinergic agents exist, their utility in modeling central nervous system deficits is critically dependent on their ability to cross the blood-brain barrier. This compound, due to its quaternary ammonium structure, is not suitable for this purpose. In contrast, tertiary amines like scopolamine and atropine are well-established and effective tools for inducing a state of central cholinergic hypofunction and associated cognitive impairments. The protocols and data presented herein provide a robust framework for researchers to implement these models in their drug discovery and development programs. Careful consideration of the specific cognitive domains of interest, as well as the pharmacokinetic and pharmacodynamic properties of the chosen anticholinergic agent, will ensure the generation of reliable and translatable preclinical data.

References

Application Notes and Protocols for Poldine Methylsulfate in Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poldine methylsulfate (B1228091) is a synthetic quaternary ammonium (B1175870) compound that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. Five distinct muscarinic receptor subtypes, designated M1 through M5, have been identified, each exhibiting unique tissue distribution, signaling mechanisms, and physiological roles. Poldine methylsulfate's ability to selectively block these receptors makes it a valuable pharmacological tool for investigating their function and for the development of therapeutics targeting cholinergic pathways.[1]

This document provides detailed application notes and protocols for the use of this compound in cell culture-based receptor studies, with a focus on its characterization at M1, M2, and M3 receptor subtypes.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are broadly classified into two major signaling pathways based on their G protein coupling:

  • Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Gi/o-Coupled Receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The antagonistic action of this compound at these receptors blocks the initiation of these signaling cascades.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Poldine Poldine Methylsulfate M1_M3_M5 M1, M3, M5 Receptor Poldine->M1_M3_M5 Blocks ACh Acetylcholine (Agonist) ACh->M1_M3_M5 Activates Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i (increase) ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Response Cellular Response Ca2_cyto->Response PKC->Response Gi_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Poldine Poldine Methylsulfate M2_M4 M2, M4 Receptor Poldine->M2_M4 Blocks ACh Acetylcholine (Agonist) ACh->M2_M4 Activates Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP (decrease) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Inhibition) PKA->Response radioligand_workflow cluster_reagents Reagent Addition start Start prep_membranes Prepare Cell Membranes start->prep_membranes add_reagents Add Reagents to 96-well Plate prep_membranes->add_reagents incubate Incubate at 30°C for 60 min add_reagents->incubate reagent1 50 µL Assay Buffer or Non-specific Control add_reagents->reagent1 filter_wash Filter and Wash on Glass Fiber Filters incubate->filter_wash dry_count Dry Filters and Add Scintillation Cocktail filter_wash->dry_count measure Measure Radioactivity dry_count->measure analyze Analyze Data (IC50, Ki) measure->analyze end End analyze->end reagent2 50 µL this compound (varying concentrations) reagent3 50 µL [³H]NMS reagent4 100 µL Cell Membranes calcium_workflow start Start plate_cells Plate Cells in Black-walled Plate start->plate_cells load_dye Load Cells with Fluo-4 AM Dye plate_cells->load_dye wash_cells Wash Cells with Assay Buffer load_dye->wash_cells add_poldine Pre-incubate with This compound wash_cells->add_poldine measure_baseline Measure Baseline Fluorescence add_poldine->measure_baseline add_agonist Inject Muscarinic Agonist measure_baseline->add_agonist measure_response Measure Fluorescence Change (Calcium Flux) add_agonist->measure_response analyze Analyze Data (Dose-response curves) measure_response->analyze end End analyze->end

References

Troubleshooting & Optimization

Poldine methylsulfate solubility issues in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poldine (B1197959) methylsulfate (B1228091). The information addresses common challenges, particularly solubility issues encountered during experimental work in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is poldine methylsulfate and what is its primary mechanism of action?

This compound is a quaternary ammonium (B1175870) compound that functions as an anticholinergic agent.[1] Its primary mechanism of action is as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M1, M2, and M3 subtypes.[1][2] By blocking these receptors, this compound inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[1][3][4] This antagonism leads to effects such as the relaxation of smooth muscle and a reduction in glandular secretions, including gastric acid.[1][5]

Q2: What are the recommended storage conditions for this compound?

For long-term storage (months to years), it is recommended to store this compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.[6] The compound is stable for several weeks at ambient temperature during standard shipping.[6]

Q3: In what solvents is this compound soluble?

This compound is reported to be soluble in water.[7] However, its solubility in specific physiological buffers like Phosphate-Buffered Saline (PBS) or cell culture media is not well-documented and may require empirical determination.[6]

Q4: Can I use DMSO to prepare a stock solution of this compound?

Yes, for compounds with limited aqueous solubility, preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is a common practice.[8][9] This stock can then be diluted to the final working concentration in the aqueous physiological buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO is low enough (typically ≤ 0.5%) to not affect the experimental system.[9]

Troubleshooting Guide: Solubility Issues

Issue: I am observing precipitation or incomplete dissolution of this compound when preparing solutions in physiological buffers (e.g., PBS, cell culture media).

This is a common challenge when working with compounds in complex aqueous solutions. The following troubleshooting steps can help address this issue.

dot

G cluster_0 Troubleshooting Workflow for this compound Solubility A Start: Precipitation Observed in Physiological Buffer B Prepare a Concentrated Stock Solution in an Organic Solvent (e.g., DMSO) A->B C Did the compound dissolve in the organic solvent? B->C D Serially Dilute the Stock Solution into Pre-warmed (37°C) Physiological Buffer C->D Yes G Issue Persists: Try Alternative Strategies C->G No E Observe for Precipitation at Final Concentration D->E F Solution is Ready for Use E->F No Precipitation E->G Precipitation Occurs H Try a different co-solvent (e.g., Ethanol). Adjust the pH of the buffer. Incorporate a surfactant (e.g., Tween 20) at a low concentration. G->H I Consult literature for alternative formulation strategies. G->I

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 545-80-2[6][7]
Molecular Formula C₂₂H₂₉NO₇S[1][6]
Molecular Weight 451.53 g/mol [1][6][10]
Appearance Solid powder[6]
Melting Point 154-155 °C[7][11]
Solubility Soluble in water. Solubility in physiological buffers to be determined.[6][7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Solutions

This protocol provides a general method for preparing a stock solution of this compound and subsequently diluting it into a physiological buffer for experimental use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile physiological buffer (e.g., PBS, DMEM), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM):

    • Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution (Molecular Weight = 451.53 g/mol ).

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. This is your stock solution. Store at -20°C for long-term use.

  • Prepare the Final Working Solution:

    • Pre-warm your physiological buffer or cell culture medium to 37°C. This can aid in solubility.

    • Perform serial dilutions of the DMSO stock solution into the pre-warmed buffer to achieve your final desired concentration. It is critical to add the stock solution to the buffer and mix immediately to avoid precipitation.

    • Ensure the final concentration of DMSO in your working solution is below the tolerance level of your experimental system (e.g., <0.5%).

    • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

Mandatory Visualization

Signaling Pathway

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates the general mechanism of action.

dot

G cluster_0 Cell Membrane cluster_1 Muscarinic Receptor (M1/M3) cluster_2 G-Protein (Gq/11) cluster_3 Effector Enzyme cluster_4 cluster_5 mAChR mAChR G_protein Gq/11 mAChR->G_protein Activates PLC PLC G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes ACh Acetylcholine (ACh) ACh->mAChR Binds & Activates Poldine This compound Poldine->mAChR Competitively Blocks Ca_PKC Increased Ca2+ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_PKC->Response

Caption: this compound's antagonistic action on the muscarinic signaling pathway.

References

Technical Support Center: Poldine Methylsulfate Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing poldine (B1197959) methylsulfate (B1228091), a thorough understanding of its stability and degradation characteristics in aqueous solutions is paramount for ensuring experimental accuracy and the development of stable pharmaceutical formulations. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for poldine methylsulfate in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage. This reaction yields two main degradation products: benzilic acid and 2-(hydroxymethyl)-1,1-dimethylpyrrolidinium (DMP).[1]

Q2: What are the key factors that influence the stability of this compound in aqueous solutions?

A2: The stability of this compound is significantly influenced by the pH and temperature of the aqueous solution. It is most stable in acidic conditions and degrades as the pH approaches neutral and becomes alkaline. Higher temperatures accelerate the rate of degradation.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For short-term storage (days to weeks), solutions should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store them at -20°C in the dark.[2] this compound is more stable at an acidic pH; therefore, buffering the solution to a pH between 3.0 and 3.5 can significantly enhance its stability, with studies showing no detectable degradation after 80 days at 40°C within this pH range.[1]

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are not extensively documented in the readily available literature, it is a general best practice in pharmaceutical stability testing to evaluate the effect of light exposure. Forced degradation studies under controlled light conditions (as per ICH Q1B guidelines) are recommended to determine its photosensitivity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution. The pH of the aqueous solution may be neutral or alkaline, accelerating hydrolysis.Ensure the solution is buffered to an acidic pH, ideally between 3.0 and 3.5, for maximum stability.[1]
The storage temperature of the solution may be too high.Store aqueous solutions of this compound at refrigerated (0-4°C) or frozen (-20°C) temperatures to minimize degradation.[2]
Appearance of unknown peaks in chromatograms during analysis. These are likely degradation products resulting from the hydrolysis of this compound.The primary degradation products are benzilic acid and 2-(hydroxymethyl)-1,1-dimethylpyrrolidinium.[1] Develop a stability-indicating analytical method capable of separating the intact drug from its degradation products for accurate quantification.
Inconsistent analytical results between experiments. This could be due to variations in the preparation and storage of stock and working solutions.Prepare fresh solutions for each experiment whenever possible. If solutions need to be stored, follow the recommended storage conditions strictly and re-verify the concentration before use.

Quantitative Degradation Data

The rate of hydrolysis of this compound follows apparent first-order kinetics. The tables below summarize the apparent first-order rate constants (k) and half-lives (t½) for the degradation of this compound at various pH values and temperatures.

Table 1: Apparent First-Order Rate Constants (k) for this compound Hydrolysis [1]

Temperature (°C)k at pH 6.0 (hr⁻¹)k at pH 7.0 (hr⁻¹)
400.00280.0112
500.00840.0336
600.02240.0896
800.12320.4928

Table 2: Calculated Half-Lives (t½) for this compound Hydrolysis

Temperature (°C)t½ at pH 6.0 (hours)t½ at pH 7.0 (hours)
40247.5561.89
5082.5120.63
6030.947.73
805.631.41

Note: Half-lives were calculated using the formula t½ = 0.693 / k.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound Hydrolysis Rate

This protocol is based on the method described by Guttman and Meister (1961) to study the hydrolytic degradation of this compound.

Objective: To determine the rate of hydrolysis of this compound in an aqueous buffered solution at a specific pH and temperature.

Materials:

  • This compound

  • Buffer solution of desired pH (e.g., phosphate (B84403) buffer for pH 6.0 and 7.0)

  • Constant temperature water bath or incubator

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound of known concentration in the desired buffer.

  • Place the solution in a constant temperature bath set to the desired temperature (e.g., 40°C, 50°C, 60°C, or 80°C).

  • At regular time intervals, withdraw an aliquot of the solution.

  • Cool the aliquot to room temperature immediately to quench the degradation reaction.

  • Measure the absorbance of the aliquot at the wavelength of maximum absorbance for this compound. Note: The original study does not specify the wavelength, so this would need to be determined experimentally.

  • The concentration of remaining this compound at each time point can be calculated using a standard calibration curve.

  • Plot the natural logarithm of the concentration of this compound versus time.

  • The apparent first-order rate constant (k) is the negative of the slope of this line.

Protocol 2: Forced Degradation Study (General Guideline)

This protocol provides a general framework for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period.

  • Photodegradation: Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Analytical Method:

  • A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection or, preferably, mass spectrometry (LC-MS) detection should be developed and validated. This method must be able to separate this compound from all its degradation products.

Procedure:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL).

  • Expose the samples to the stress conditions outlined above. Samples should be taken at various time points.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the stressed samples using the validated stability-indicating HPLC method.

  • Identify and characterize the degradation products using techniques such as LC-MS, and NMR spectroscopy.

Visualizations

Hydrolysis_Pathway Poldine This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Poldine->Hydrolysis Benzilic_Acid Benzilic Acid Hydrolysis->Benzilic_Acid DMP 2-(hydroxymethyl)-1,1-dimethylpyrrolidinium Hydrolysis->DMP

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Aqueous Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Degradant Identification (LC-MS, NMR) HPLC->Characterization

References

Preventing non-specific binding of Poldine methylsulfate in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing and mitigating non-specific binding of Poldine (B1197959) methylsulfate (B1228091) in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is Poldine methylsulfate and in which assays is it commonly used?

A1: this compound is a synthetic quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It is non-selective, meaning it can bind to various muscarinic receptor subtypes (M1, M2, M3, etc.).[2] Due to its mechanism of action, this compound is frequently studied in:

  • Radioligand Binding Assays: To determine its affinity (Ki) for different muscarinic receptor subtypes by competing with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine).

  • Functional Cell-Based Assays: To measure its potency in blocking agonist-induced cellular responses, such as calcium mobilization or changes in cyclic AMP (cAMP) levels, in cells expressing specific muscarinic receptors.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): In the context of developing assays to detect this compound itself, for example, in pharmacokinetic studies.

Q2: What causes non-specific binding of this compound in these assays?

A2: Non-specific binding (NSB) occurs when this compound interacts with components of the assay system other than its intended target (the muscarinic receptor). As a quaternary ammonium compound, this compound has a permanent positive charge and can be lipophilic. These properties contribute to NSB through:

  • Electrostatic Interactions: The positive charge on the poldine molecule can lead to binding with negatively charged surfaces, such as plastic microplates, filter membranes, and acidic macromolecules.

  • Hydrophobic Interactions: The non-polar regions of the molecule can adhere to hydrophobic surfaces of plastics and other proteins in the assay.

  • Binding to Non-Target Proteins: this compound may bind to other proteins present in the sample or on cell membranes that are not muscarinic receptors.

High non-specific binding can obscure the specific signal, leading to inaccurate measurements of affinity and potency.

Q3: How is non-specific binding determined in a radioligand binding assay?

A3: In a radioligand binding assay, non-specific binding is measured by including a control group where a high concentration of an unlabeled "cold" ligand (a compound that binds to the same receptor but is not radioactive) is added along with the radiolabeled ligand. This high concentration of the cold ligand saturates the specific receptor binding sites, so any remaining radioactivity detected is considered to be non-specific. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the cold ligand).

Q4: What is an acceptable level of non-specific binding?

A4: Ideally, non-specific binding should be as low as possible. A common guideline is that non-specific binding should constitute less than 50% of the total binding at the radioligand concentrations being tested. If non-specific binding is too high, it becomes difficult to obtain reliable data for specific binding.

Troubleshooting Guides

Issue 1: High Background in Radioligand Binding Assays

High non-specific binding in radioligand assays can lead to a low signal-to-noise ratio and inaccurate determination of binding parameters.

G cluster_optimization Optimization Strategies cluster_wash_details Washing Details cluster_buffer_details Buffer Modification Details cluster_blocking_details Blocking Details cluster_conditions_details Assay Condition Details start High Non-Specific Binding (NSB) Detected wash Optimize Washing Procedure start->wash buffer Modify Assay Buffer wash->buffer If NSB is still high wash_details Increase wash volume Increase number of washes Use ice-cold wash buffer wash->wash_details blocking Improve Blocking buffer->blocking If NSB is still high buffer_details Add non-ionic detergent (e.g., 0.05% Tween-20) Increase ionic strength (e.g., add NaCl) Optimize pH buffer->buffer_details conditions Adjust Assay Conditions blocking->conditions If NSB is still high blocking_details Pre-treat filters/plates (e.g., with PEI for cationic ligands) Add BSA or casein to buffer Test different blocking agents blocking->blocking_details result Reduced NSB & Improved Signal-to-Noise conditions->result conditions_details Reduce radioligand concentration Reduce membrane protein concentration Optimize incubation time and temperature conditions->conditions_details

Caption: Troubleshooting workflow for high non-specific binding.

The following table provides illustrative data on the effectiveness of different blocking agents and additives in reducing non-specific binding of a charged, lipophilic small molecule in a receptor binding assay.

Condition Blocking Agent/Additive Concentration Illustrative % Reduction in NSB
1 (Control)None-0%
2Bovine Serum Albumin (BSA)0.1% (w/v)30-50%
3Casein0.5% (w/v)40-60%
4Tween-200.05% (v/v)20-40%
5BSA + Tween-200.1% + 0.05%50-70%
6Casein + Tween-200.5% + 0.05%60-80%

Note: The optimal blocking agent and concentration should be determined empirically for each specific assay system.

Issue 2: High Background in Cell-Based Functional Assays

High background in cell-based assays can manifest as a high basal signal or a poor signal window, making it difficult to accurately measure the effect of this compound.

G cluster_optimization Optimization Strategies cluster_cells_details Cell-related Details cluster_buffer_details Buffer Details cluster_reagents_details Reagent Details cluster_protocol_details Protocol Details start High Background Signal in Functional Assay cells Check Cell Health & Density start->cells buffer Optimize Assay Buffer cells->buffer If background is still high cells_details Ensure optimal cell density Check for cell contamination Use low passage number cells cells->cells_details reagents Evaluate Reagents buffer->reagents If background is still high buffer_details Include BSA (e.g., 0.1%) Check for autofluorescence of buffer components Ensure correct pH and ionic strength buffer->buffer_details protocol Refine Assay Protocol reagents->protocol If background is still high reagents_details Test for compound autofluorescence Optimize agonist concentration Check for expired or degraded reagents reagents->reagents_details result Reduced Background & Improved Assay Window protocol->result protocol_details Optimize incubation times Ensure thorough washing between steps Optimize instrument settings (gain, exposure) protocol->protocol_details

Caption: Troubleshooting workflow for high background in functional assays.

Experimental Protocols

Protocol 1: Optimizing Assay Buffer for Radioligand Binding

This protocol outlines a method for systematically testing different buffer additives to reduce non-specific binding of this compound.

Methodology:

  • Prepare Baseline Buffer: Start with your standard binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Create a Test Matrix: Prepare variations of the baseline buffer with different additives. Refer to the table below for starting concentrations.

  • Perform Non-Specific Binding Test: a. In a 96-well filter plate, add the radiolabeled ligand (e.g., [³H]-NMS) at a concentration near its Kd. b. Add a saturating concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM atropine) to all wells to determine NSB. c. Add the membrane preparation (expressing the target muscarinic receptor) to each well. d. Incubate under standard assay conditions (e.g., 60 minutes at 30°C). e. Harvest the membranes onto filter mats and wash with the corresponding ice-cold test buffer. f. Measure the radioactivity in a scintillation counter.

  • Analyze Results: Compare the counts per minute (CPM) from each buffer variation. The buffer that yields the lowest CPM has the best performance in reducing non-specific binding.

Buffer Additive Test Matrix

Buffer Variation Additive 1 Concentration 1 Additive 2 Concentration 2
1 (Baseline)None-None-
2BSA0.1%None-
3BSA0.5%None-
4Casein0.1%None-
5Casein0.5%None-
6Tween-200.05%None-
7BSA0.1%Tween-200.05%
8Casein0.1%Tween-200.05%
Protocol 2: Microplate Blocking for ELISA or Cell-Based Assays

This protocol describes how to pre-treat a microplate to reduce non-specific binding of this compound or detection antibodies.

Methodology:

  • Prepare a Blocking Buffer: A common and effective blocking buffer is 1-5% (w/v) BSA or non-fat dry milk in a suitable buffer (e.g., PBS or TBS). For assays where this compound itself might bind non-specifically, including a non-ionic detergent like 0.05% Tween-20 in the blocking buffer can be beneficial.

  • Plate Incubation: a. Add 200-300 µL of the blocking buffer to each well of the microplate. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: a. Aspirate the blocking buffer from the wells. b. Wash the wells 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Proceed with Assay: The plate is now blocked and ready for the addition of samples, antibodies, or cells.

This compound acts as an antagonist at the M3 muscarinic receptor, blocking the following signaling cascade typically initiated by acetylcholine.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds & Activates Poldine This compound (Antagonist) Poldine->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: this compound blocks M3 receptor signaling.

References

Poldine methylsulfate experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing poldine (B1197959) methylsulfate (B1228091) in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and prevent the generation of experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is poldine methylsulfate and what is its primary mechanism of action?

Q2: What are the common experimental applications of this compound?

This compound is primarily used in research to investigate the role of muscarinic receptors in various physiological processes. Its historical applications include studies on gastric acid secretion and smooth muscle contraction. In a research setting, it can be used to:

  • Differentiate between muscarinic receptor subtypes in tissues and cell lines.

  • Block muscarinic receptor-mediated signaling to study downstream effects.

  • Investigate the physiological or pathological roles of the cholinergic system.

Q3: What are the best practices for storing and handling this compound?

To ensure the stability and integrity of this compound, follow these storage guidelines:

  • Short-term storage (days to weeks): Store at 0-4°C in a dry, dark environment.[1]

  • Long-term storage (months to years): For optimal stability, store at -20°C in a dry, dark environment.[1]

  • Stock solutions: Can be stored at 0-4°C for short periods or at -20°C for longer durations.[1] Avoid repeated freeze-thaw cycles.

Proper handling involves using personal protective equipment (PPE) such as gloves and safety glasses. This compound is shipped as a non-hazardous chemical under ambient temperatures.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Antagonist Potency
Possible Cause Recommended Action
Degradation of this compound Prepare fresh stock solutions of this compound for each experiment. While stable when stored properly, degradation can occur in solution, especially with improper storage or repeated freeze-thaw cycles. Although specific hydrolysis data for this compound is limited, compounds of this class can be susceptible to pH and temperature-dependent degradation.
Inaccurate Concentration Verify the concentration of your this compound stock solution. Ensure accurate weighing and complete dissolution. Consider the possibility of hydration, which can affect the molecular weight.
Suboptimal Assay Conditions Optimize incubation times and temperature. Ensure that the assay has reached equilibrium. Confirm the pH of your assay buffer is stable throughout the experiment.
Cell Line or Tissue Variability Maintain a consistent cell passage number for experiments. If using primary tissues, be aware of potential variability between preparations.
Presence of Endogenous Agonists Ensure thorough washing of tissue preparations to remove any residual acetylcholine (B1216132) that could compete with this compound.
Issue 2: High Non-Specific Binding in Radioligand Binding Assays
Possible Cause Recommended Action
Radioligand Issues Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd). Ensure the radioligand has not degraded by checking its age and storage conditions.
Insufficient Washing Increase the number and volume of washes to more effectively remove unbound radioligand.
Hydrophobic Interactions Pre-treat filters and plates with a blocking agent like polyethyleneimine (PEI) to reduce the binding of the antagonist to plasticware or filters.
High Protein Concentration Reduce the amount of membrane protein used in the assay to decrease the number of non-specific binding sites.
Issue 3: Variability in Results Between Experiments
Possible Cause Recommended Action
Inconsistent Reagent Preparation Prepare large batches of buffers and other reagents to be used across multiple experiments to minimize variability.
Pipetting Errors Use calibrated pipettes and ensure proper mixing of all components.
Environmental Fluctuations Maintain consistent experimental conditions, including temperature and humidity.

Data Presentation

A comprehensive search of available scientific literature did not yield specific, publicly available quantitative data for the binding affinities (Ki or pKi values) of this compound across the five muscarinic receptor subtypes (M1-M5). Similarly, detailed data on its hydrolysis kinetics and solubility in common buffers are not readily accessible. The table below is a template that can be populated by researchers as they generate their own data.

Table 1: this compound Binding Affinity at Human Muscarinic Receptors (Template)

Receptor SubtypeKi (nM)pKi
M1Data not availableData not available
M2Data not availableData not available
M3Data not availableData not available
M4Data not availableData not available
M5Data not availableData not available

Table 2: this compound Stability Profile (Template)

ConditionParameterValue
pH Stability Half-life at pH 5Data not available
Half-life at pH 7.4Data not available
Half-life at pH 9Data not available
Temperature Stability Half-life at 4°CData not available
Half-life at 25°CData not available
Half-life at 37°CData not available

Table 3: this compound Solubility (Template)

BufferSolubility (mg/mL)
Phosphate-Buffered Saline (PBS), pH 7.4Data not available
Tris-Buffered Saline (TBS), pH 7.4Data not available
Deionized WaterSoluble

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Antagonism

This protocol provides a general framework for determining the binding affinity of this compound for muscarinic receptors.

1. Membrane Preparation: a. Homogenize cells or tissues expressing the muscarinic receptor subtype of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris. c. Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

2. Competitive Binding Assay: a. In a 96-well plate, add the following to each well: i. Assay buffer. ii. A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) at a concentration near its Kd. iii. Varying concentrations of this compound (or buffer for total binding, and a high concentration of a known non-selective antagonist like atropine (B194438) for non-specific binding). b. Initiate the binding reaction by adding the diluted membrane preparation to each well. c. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

3. Filtration and Quantification: a. Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in PEI) using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

muscarinic_signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds & Activates Poldine Poldine Methylsulfate Poldine->mAChR Binds & Blocks Gq_11 Gq/11 mAChR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Gq/11-coupled muscarinic receptor signaling pathway and the inhibitory action of this compound.

troubleshooting_workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality - Fresh Poldine Solution? - Buffer pH Correct? - Radioligand Integrity? Start->Check_Reagents Check_Protocol Review Experimental Protocol - Consistent Incubation Times? - Correct Concentrations? - Appropriate Controls? Start->Check_Protocol Check_System Evaluate Assay System - Cell Passage Number? - Tissue Variability? - Instrument Calibration? Start->Check_System Isolate_Variable Isolate and Test One Variable Check_Reagents->Isolate_Variable Check_Protocol->Isolate_Variable Check_System->Isolate_Variable Problem_Identified Problem Identified & Resolved Isolate_Variable->Problem_Identified Yes Consult Consult Literature / Technical Support Isolate_Variable->Consult No

Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.

References

Technical Support Center: Optimizing Poldine Methylsulfate Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the use of Poldine methylsulfate (B1228091) in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Poldine methylsulfate and what is its primary mechanism of action?

This compound is a synthetic quaternary ammonium (B1175870) compound that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). It exhibits selectivity for M3 and M1 receptor subtypes over the M2 subtype. This selectivity makes it a valuable tool for studying the roles of these specific receptor subtypes in various physiological and pathological processes.

Q2: What is a typical starting concentration range for this compound in in vitro assays?

Due to the lack of specific published IC50 values for this compound in various cell lines, a good starting point is to perform a dose-response experiment. Based on its reported potency as a muscarinic antagonist, a broad concentration range from 1 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store a stock solution of this compound?

For optimal stability, this compound powder should be stored at -20°C. To prepare a stock solution, dissolve the compound in a suitable solvent such as sterile distilled water or a buffer appropriate for your cell culture system. It is recommended to prepare high-concentration stock solutions (e.g., 1-10 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound, as a quaternary ammonium compound, is generally good in aqueous solutions.[1] However, for long-term experiments, it is advisable to periodically check the activity of your stock solution.

Q4: Is this compound stable in cell culture media?

Troubleshooting Guides

Issue 1: No observable effect or lower than expected antagonist activity.
Possible Cause Troubleshooting Step
Suboptimal Concentration The concentration of this compound may be too low to effectively antagonize the muscarinic receptors in your specific cell system. Perform a dose-response curve to determine the optimal inhibitory concentration.
Receptor Subtype Expression Your cell line may not express the M1 or M3 muscarinic receptor subtypes, for which this compound has a higher affinity. Verify the expression of muscarinic receptor subtypes in your cell line using techniques like RT-PCR, Western blot, or receptor binding assays.
Compound Degradation Improper storage or handling of the this compound stock solution may have led to its degradation. Use a fresh aliquot of the stock solution or prepare a new stock solution.
High Agonist Concentration If you are performing a functional assay with a muscarinic agonist, the agonist concentration might be too high, making it difficult for this compound to compete effectively. Reduce the agonist concentration to a level that elicits a submaximal response (e.g., EC50 or EC80).
Issue 2: High background signal or cytotoxicity observed.
Possible Cause Troubleshooting Step
High Concentration of this compound Although specific cytotoxicity data is limited, high concentrations of any compound can lead to off-target effects and cellular stress. Determine the cytotoxicity of this compound in your cell line using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to establish a non-toxic working concentration range.
Solvent Toxicity If a solvent other than water or a physiological buffer was used to prepare the stock solution, the final concentration of the solvent in the cell culture medium may be causing toxicity. Ensure the final solvent concentration is below the tolerance level of your cells (typically <0.5% for DMSO).
Contamination The stock solution or cell culture reagents may be contaminated. Use aseptic techniques and sterile-filtered solutions.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. Note that specific IC50 values for cell-based assays are not currently available in the public domain.

Parameter Value Assay System Reference
pA2 8.2Carbachol-induced contractions in guinea-pig ileum[2]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocols

Protocol 1: Determination of pA2 Value using Schild Analysis

This protocol outlines the classical method for quantifying the potency of a competitive antagonist like this compound.[3][4][5][6]

Objective: To determine the pA2 value of this compound against a muscarinic agonist (e.g., carbachol) in a functional assay (e.g., smooth muscle contraction or a cell-based second messenger assay).

Materials:

  • Cell line or isolated tissue expressing muscarinic receptors.

  • Muscarinic agonist (e.g., carbachol).

  • This compound.

  • Appropriate assay buffer and reagents.

Procedure:

  • Agonist Dose-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist to determine its EC50 value.

  • Antagonist Incubation: Incubate the cells or tissue with a fixed concentration of this compound for a predetermined equilibration period.

  • Agonist Dose-Response in Presence of Antagonist: In the continued presence of this compound, generate a new cumulative concentration-response curve for the agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 2 and 3 with at least three different concentrations of this compound.

  • Calculate Dose Ratios: For each concentration of this compound, calculate the dose ratio (DR) by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.

  • Schild Plot Construction: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • pA2 Determination: Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.[3][4]

Protocol 2: Cell Viability Assay to Determine Cytotoxicity

This protocol describes a general method to assess the potential cytotoxic effects of this compound.

Objective: To determine the concentration range at which this compound is non-toxic to a specific cell line.

Materials:

  • Cell line of interest.

  • Complete cell culture medium.

  • This compound.

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability (%) against the logarithm of this compound concentration. This will allow you to identify the concentration at which cytotoxicity begins to occur.

Visualizations

Signaling_Pathway cluster_0 Muscarinic Receptor Activation cluster_1 Antagonism by this compound Acetylcholine Acetylcholine M1/M3_Receptor M1/M3 Receptor Acetylcholine->M1/M3_Receptor Binds Gq/11 Gq/11 M1/M3_Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Poldine_Methylsulfate This compound M1/M3_Receptor_Blocked M1/M3 Receptor (Blocked) Poldine_Methylsulfate->M1/M3_Receptor_Blocked Blocks

Caption: this compound antagonism of M1/M3 muscarinic receptor signaling.

Experimental_Workflow cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Functional Assay Optimization cluster_2 Phase 3: Antagonist Potency Determination A Prepare this compound Stock Solution B Determine Cytotoxicity (Cell Viability Assay) A->B C Establish Non-Toxic Concentration Range B->C G Perform Schild Analysis C->G D Select Muscarinic Agonist (e.g., Carbachol) E Perform Agonist Dose-Response (Determine EC50) D->E F Select Submaximal Agonist Concentration E->F F->G H Determine pA2 Value G->H

Caption: Workflow for optimizing this compound concentration in in vitro assays.

References

Interpreting unexpected results in Poldine methylsulfate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with poldine (B1197959) methylsulfate (B1228091).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with poldine methylsulfate, presented in a question-and-answer format.

Issue 1: Inconsistent or weaker-than-expected antagonist activity.

  • Question: We are observing variable or lower-than-expected inhibition of muscarinic receptor-mediated responses in our cell-based assays when using this compound. What are the potential causes and troubleshooting steps?

  • Answer: Inconsistent antagonist activity can stem from several factors, from solution preparation to experimental design. Below is a systematic approach to troubleshoot this issue.

    • This compound Solution Integrity:

      • Recommendation: Always prepare fresh stock solutions of this compound for each experiment. Ensure the compound is fully dissolved. Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation.

      • Verification: If possible, verify the concentration and purity of your this compound stock solution using an appropriate analytical method like HPLC.

    • Agonist Concentration:

      • Recommendation: Re-evaluate the concentration of the agonist used to stimulate the muscarinic receptors. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound, leading to a rightward shift in the dose-response curve that is larger than expected.

      • Action: Perform a full agonist dose-response curve in the presence of a fixed concentration of this compound to accurately determine the extent of antagonism.

    • Receptor Subtype Specificity:

      • Background: this compound is a non-selective muscarinic antagonist, meaning it does not differentiate significantly between the five muscarinic receptor subtypes (M1-M5). However, the expression levels of these subtypes can vary between different cell lines and tissues.

      • Recommendation: Characterize the muscarinic receptor subtype expression profile of your experimental system (e.g., via qPCR or receptor binding assays). An unexpected receptor subtype profile could explain anomalous results.

    • Experimental Workflow for Investigating Inconsistent Antagonist Activity

      G cluster_prep Preparation & QC cluster_exp Experiment cluster_analysis Data Analysis prep_poldine Prepare Fresh Poldine Methylsulfate Solution qc_poldine Verify Concentration & Purity (Optional) prep_poldine->qc_poldine poldine_incubation Pre-incubate with This compound prep_poldine->poldine_incubation prep_agonist Prepare Fresh Agonist Solution agonist_dose Agonist Dose-Response Curve (Control) prep_agonist->agonist_dose agonist_challenge Challenge with Agonist (Dose-Response) prep_agonist->agonist_challenge cell_culture Cell Culture (Consistent Passage Number) cell_culture->agonist_dose cell_culture->poldine_incubation poldine_incubation->agonist_challenge readout Measure Cellular Response (e.g., Ca2+ flux, IP1 accumulation) agonist_challenge->readout compare_curves Compare Agonist Dose-Response Curves (+/- Poldine) readout->compare_curves calculate_shift Calculate Dose Ratio & Schild Analysis compare_curves->calculate_shift

      Caption: Workflow for troubleshooting inconsistent antagonist activity.

Issue 2: Unexpected off-target or non-specific effects.

  • Question: We are observing cellular effects that do not seem to be mediated by muscarinic receptor antagonism. How can we determine if these are off-target effects of this compound?

  • Answer: While this compound is a muscarinic antagonist, at higher concentrations, the possibility of off-target effects increases.

    • Control Experiments:

      • Recommendation: Include a negative control cell line that does not express muscarinic receptors. If the unexpected effect persists in these cells, it is likely an off-target effect.

      • Positive Controls: Use other well-characterized muscarinic antagonists (e.g., atropine) to see if they produce the same effect. If not, the effect is likely specific to the chemical structure of this compound.

    • Concentration Dependence:

      • Action: Perform a dose-response curve for the unexpected effect. Off-target effects often occur at higher concentrations than those required for the primary pharmacological activity.

    • Logical Flow for Investigating Off-Target Effects

      G start Unexpected Cellular Effect Observed is_muscarinic Is the effect blocked by a different muscarinic antagonist (e.g., atropine)? start->is_muscarinic is_receptor_dependent Does the effect occur in cells lacking muscarinic receptors? is_muscarinic->is_receptor_dependent No on_target Likely Muscarinic Receptor-Mediated Effect is_muscarinic->on_target Yes off_target Likely Off-Target Effect is_receptor_dependent->off_target Yes is_receptor_dependent->on_target No

      Caption: Decision tree for identifying potential off-target effects.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action for this compound?

    • A1: this compound is a competitive antagonist of acetylcholine (B1216132) and other muscarinic agonists at the muscarinic cholinergic receptors. It binds to these receptors without activating them, thereby preventing the binding of the natural agonist, acetylcholine.

  • Q2: Is this compound selective for a specific muscarinic receptor subtype?

    • A2: No, this compound is considered a non-selective muscarinic antagonist, meaning it has a similar affinity for all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5).

  • Q3: What are the expected downstream effects of this compound in a typical M3-coupled signaling pathway?

    • A3: In a cell expressing M3 muscarinic receptors, an agonist like carbachol (B1668302) would typically activate the Gq protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium. This compound will block this entire cascade by preventing the initial binding of the agonist to the M3 receptor.

    • M3 Muscarinic Receptor Signaling Pathway

      G cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Agonist Muscarinic Agonist (e.g., Acetylcholine) Agonist->M3R Activates Poldine This compound Poldine->M3R Blocks

      Caption: this compound blocks the M3 signaling cascade.

Data Presentation

Table 1: Comparative Antagonist Affinities (pKi) at Human Muscarinic Receptors

AntagonistM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorSelectivity
Poldine ~8.5~8.7~8.6~8.5~8.6Non-selective
Atropine8.9 - 9.08.9 - 9.29.0 - 9.28.9 - 9.08.8 - 9.0Non-selective
Pirenzepine~8.2~6.7~6.9~7.5~7.2M1-selective
Darifenacin~7.9~7.4~8.8~7.8~8.3M3-selective

Note: pKi values are illustrative and can vary based on experimental conditions. Data is compiled from various pharmacological studies.

Experimental Protocols

Protocol 1: In Vitro Schild Analysis for Quantifying Antagonism

This protocol is used to determine the affinity (pA2 value) of a competitive antagonist like this compound.

  • Cell Seeding: Plate a suitable cell line expressing the muscarinic receptor of interest (e.g., CHO-K1 cells stably expressing the human M3 receptor) in 96-well plates and grow to confluence.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in a suitable assay buffer.

    • Remove the cell culture medium and add the this compound solutions to the wells.

    • Incubate for a sufficient time to allow for receptor binding equilibrium (e.g., 30 minutes at 37°C). Include a vehicle control (buffer only).

  • Agonist Challenge:

    • Prepare serial dilutions of a muscarinic agonist (e.g., carbachol).

    • Add the agonist solutions to the wells containing the antagonist and incubate.

  • Signal Detection:

    • Measure the downstream signaling response. For M1/M3/M5 receptors, this is often a calcium flux assay (using a fluorescent calcium indicator like Fura-2 or Fluo-4) or an inositol phosphate (B84403) (IP1) accumulation assay.

  • Data Analysis:

    • For each fixed concentration of this compound, generate an agonist dose-response curve and determine the EC50 value.

    • Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Create a Schild plot by plotting log(DR-1) on the y-axis versus the log of the molar concentration of the antagonist on the x-axis.

    • The x-intercept of the linear regression of the Schild plot is the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the slope of the Schild plot should be approximately 1.

Technical Support Center: Poldine Methylsulfate Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of poldine (B1197959) methylsulfate (B1228091) in cellular models. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects that may be encountered during experimentation.

Disclaimer: Poldine methylsulfate is a well-characterized muscarinic acetylcholine (B1216132) receptor antagonist. Specific off-target activities for this compound are not extensively documented in publicly available literature. The following information on potential off-target effects is based on the pharmacological profiles of structurally similar compounds and general principles of drug-receptor interactions. The quantitative data provided is illustrative and intended to guide experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

This compound is a quaternary ammonium (B1175870) anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its primary therapeutic effect is the blockade of parasympathetic nerve impulses.

Q2: I am observing effects in my cellular model that are inconsistent with pure muscarinic receptor blockade. What are the potential off-target effects of this compound?

While primarily a muscarinic antagonist, at higher concentrations, this compound may exhibit weak affinity for other receptors or ion channels. Based on the profiles of similar compounds, potential off-target interactions could include:

  • Histamine (B1213489) H1 Receptors: Some anticholinergic compounds show cross-reactivity with histamine receptors, which could lead to modulation of inflammatory responses or cell proliferation in certain models.

  • Adrenergic Receptors: Weak antagonistic effects at alpha or beta-adrenergic receptors might be observed, potentially interfering with signaling pathways related to cellular metabolism and growth.

  • Voltage-gated Ion Channels: At supra-pharmacological concentrations, interference with sodium, potassium, or calcium channels could lead to changes in cell membrane potential and excitability, impacting a wide range of cellular processes.[1][2][3]

Q3: How can I determine if the observed effects in my experiment are off-target?

To differentiate between on-target and off-target effects, consider the following strategies:

  • Use of a Structurally Unrelated Muscarinic Antagonist: Compare the effects of this compound with another muscarinic antagonist that has a different chemical structure (e.g., atropine (B194438) or scopolamine). If the effect is not replicated, it may be an off-target effect of this compound.

  • Knockout/Knockdown Models: Utilize cell lines where the suspected off-target (e.g., H1 receptor) has been genetically knocked out or its expression knocked down. If the anomalous effect disappears in these cells, it confirms the off-target interaction.

  • Competitive Binding Assays: Perform competitive binding assays using radiolabeled ligands for suspected off-target receptors to determine the binding affinity of this compound.

Q4: What are some common artifacts in cell-based assays that could be mistaken for off-target effects?

It is crucial to rule out experimental artifacts before concluding an off-target effect. Common issues include:

  • Compound Precipitation: At high concentrations, this compound may precipitate in culture media, leading to non-specific cytotoxicity.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is not causing cellular stress.

  • Assay Interference: The chemical properties of this compound might directly interfere with the assay reagents (e.g., formazan-based viability assays).

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability

You observe a significant decrease in cell viability at high concentrations of this compound, which is not rescued by co-treatment with a muscarinic agonist.

Possible Cause Troubleshooting Step
Non-specific cytotoxicity due to compound precipitation. Inspect the wells under a microscope for any signs of precipitate. Determine the solubility of this compound in your specific culture medium.
Off-target blockade of essential ion channels. Perform patch-clamp electrophysiology to assess the effect of this compound on key voltage-gated ion channels (Na+, K+, Ca2+).
Induction of apoptosis via an off-target pathway. Conduct an apoptosis assay (e.g., Annexin V staining, caspase activity assay) to determine if the observed cell death is programmed.
Interference with the viability assay. Run a cell-free assay to check if this compound directly reacts with the assay components (e.g., MTT, XTT).
Issue 2: Altered Cellular Morphology Unrelated to Muscarinic Signaling

Cells treated with this compound exhibit changes in morphology (e.g., rounding, detachment) that are not typical of muscarinic receptor blockade in your cell type.

Possible Cause Troubleshooting Step
Disruption of the cytoskeleton via off-target signaling. Investigate the phosphorylation status of key cytoskeletal regulatory proteins (e.g., RhoA, ROCK).
Off-target effects on cell adhesion molecules. Use an immunofluorescence assay to examine the expression and localization of integrins and cadherins.
High non-specific binding in the assay. Reduce the concentration of the radioligand in binding assays to below its Kd to minimize binding to non-receptor sites.[4]
Issue 3: Inconsistent Results in Receptor Binding Assays

You are attempting to characterize the binding of this compound to a suspected off-target receptor but are getting inconsistent or low signals.

Possible Cause Troubleshooting Step
Degraded radioligand. Ensure the radioligand is within its shelf-life and has been stored correctly.[5]
Suboptimal binding buffer conditions. Optimize the pH, ionic strength, and presence of divalent cations in the binding buffer.[4]
Insufficient incubation time to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time for the binding assay.[4]
Inefficient separation of bound and free ligand. If using a filtration assay, ensure rapid washing and consider pre-treating filters to reduce non-specific binding.[5]

Quantitative Data Summary (Illustrative)

The following tables summarize hypothetical binding affinities and functional activities of this compound at its primary target and potential off-targets. This data is for illustrative purposes to aid in experimental design.

Table 1: Hypothetical Receptor Binding Affinities (Ki) of this compound

ReceptorCell LineRadioligandKi (nM)
Muscarinic M1 CHO-K1[³H]-Pirenzepine5.2
Muscarinic M2 CHO-K1[³H]-AF-DX 38415.8
Muscarinic M3 CHO-K1[³H]-4-DAMP8.1
Histamine H1 HEK293[³H]-Mepyramine> 10,000
α1-Adrenergic HEK293[³H]-Prazosin> 15,000
β2-Adrenergic A431[³H]-CGP-12177> 20,000

Table 2: Hypothetical Functional Activity (IC50) of this compound

Assay TypeCell LineAgonistIC50 (nM)
Calcium Mobilization (M1) CHO-M1Carbachol12.5
cAMP Inhibition (M2) CHO-M2Carbachol35.2
PI Hydrolysis (M3) HEK-M3Acetylcholine21.7
Potassium Channel Current Cardiomyocytes-> 50,000

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a general guideline for assessing cell viability upon treatment with this compound.

Materials:

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Radioligand Receptor Binding Assay (Filtration)

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • 96-well filter plates (e.g., glass fiber)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound in binding buffer.

  • In a 96-well plate, add in the following order: binding buffer, cell membranes, radiolabeled ligand (at a concentration near its Kd), and the serial dilutions of this compound.

  • For total binding wells, add buffer instead of the unlabeled compound. For non-specific binding wells, add a high concentration of a known unlabeled ligand for the receptor.

  • Incubate the plate at the optimal temperature and time to reach equilibrium.

  • Rapidly filter the contents of the plate through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki of this compound using appropriate software.

Visualizations

experimental_workflow cluster_observation Anomalous Cellular Effect Observed cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_conclusion Conclusion A Unexpected Phenotype (e.g., cytotoxicity, morphological change) B On-Target Effect (Muscarinic Blockade) A->B Investigate C Off-Target Effect (e.g., H1, Adrenergic, Ion Channel) A->C Investigate D Experimental Artifact (e.g., precipitation, assay interference) A->D Investigate E Control Experiments - Structurally unrelated antagonist - Agonist rescue B->E F Off-Target Validation - Binding Assays - Knockout/Knockdown models C->F G Artifact Controls - Solubility test - Cell-free assay D->G H Confirmed On-Target Effect E->H I Confirmed Off-Target Effect F->I J Identified Artifact G->J

Caption: Troubleshooting workflow for investigating unexpected cellular effects of this compound.

signaling_pathway cluster_primary Primary Target Pathway cluster_off_target Hypothetical Off-Target Pathway Poldine This compound M_Receptor Muscarinic Receptor Poldine->M_Receptor Antagonizes Off_Target Potential Off-Target (e.g., Histamine H1 Receptor) Poldine->Off_Target Weakly Antagonizes G_Protein Gq/11 or Gi/o M_Receptor->G_Protein Activates Effector PLC or Adenylyl Cyclase G_Protein->Effector Second_Messenger IP3/DAG or cAMP Effector->Second_Messenger Cellular_Response_On Primary Cellular Response (e.g., altered Ca2+, cAMP) Second_Messenger->Cellular_Response_On Off_G_Protein Gq/11 Off_Target->Off_G_Protein Activates Off_Effector PLC Off_G_Protein->Off_Effector Off_Second_Messenger IP3/DAG Off_Effector->Off_Second_Messenger Cellular_Response_Off Off-Target Cellular Response (e.g., altered proliferation) Off_Second_Messenger->Cellular_Response_Off

Caption: this compound's primary and hypothetical off-target signaling pathways.

References

How to control for Poldine methylsulfate hydrolysis in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for Poldine methylsulfate (B1228091) hydrolysis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Poldine methylsulfate and why is its hydrolysis a concern in experiments?

A1: this compound is an anticholinergic agent with a quaternary ammonium (B1175870) structure and a benzilate ester functional group. The ester linkage is susceptible to hydrolysis, a chemical reaction with water that cleaves the molecule into 2-hydroxymethyl-1,1-dimethylpyrrolidinium and benzilic acid. This degradation can lead to a loss of the compound's activity and the introduction of impurities, thereby affecting experimental accuracy and reproducibility.

Q2: What are the primary factors that influence the rate of this compound hydrolysis?

A2: The primary factors influencing the hydrolysis of this compound, like other ester-containing compounds, are:

  • pH: The rate of hydrolysis is significantly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze the breakdown of the ester bond. Generally, hydrolysis is much faster in alkaline (high pH) conditions due to the catalytic effect of hydroxide (B78521) ions[1].

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis[2][3].

  • Buffer Composition: Certain buffer species can participate in catalysis, influencing the rate of hydrolysis.

  • Presence of Moisture: As water is a reactant in hydrolysis, the amount of available moisture can impact the stability of the compound, particularly in solid-state formulations[4].

Q3: What is the main degradation pathway for this compound?

A3: The principal degradation pathway for this compound is the hydrolysis of its ester bond. This reaction yields benzilic acid and the corresponding quaternary ammonium alcohol, 2-hydroxymethyl-1,1-dimethylpyrrolidinium methylsulfate.

Q4: How can I monitor the hydrolysis of this compound in my experiments?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the hydrolysis of this compound[5][6][7]. This technique allows for the separation and quantification of the intact this compound from its degradation products, primarily benzilic acid.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound activity over time in aqueous solution. Hydrolysis of the ester linkage.Prepare fresh solutions of this compound for each experiment. If solutions must be stored, keep them at a low temperature (2-8°C) and in a slightly acidic to neutral pH buffer (pH 4-6). Avoid alkaline conditions.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products, likely benzilic acid.Conduct a forced degradation study (see Experimental Protocols) to confirm the identity of the degradation peaks. Co-inject a standard of benzilic acid if available.
Variability in experimental results between batches of this compound solution. Inconsistent hydrolysis due to differences in solution preparation, storage time, or temperature.Standardize the protocol for solution preparation, including the source of water, buffer type and pH, and storage conditions. Use freshly prepared solutions whenever possible.
Precipitation in the this compound stock solution. Potential degradation and formation of less soluble products, or exceeding the solubility limit.Ensure the solvent and buffer system are appropriate for the desired concentration. Filter the solution before use. Consider if hydrolysis could be contributing to the formation of a less soluble degradation product.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Solutions to Minimize Hydrolysis
  • Solvent Selection: Use purified, deionized water or an appropriate anhydrous organic solvent for stock solutions. If an aqueous buffer is required for the experiment, prepare it fresh.

  • pH Control: Prepare aqueous solutions in a slightly acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer) with a pH between 4 and 6. Avoid phosphate (B84403) buffers if there is a potential for specific base catalysis.

  • Temperature Control: Prepare solutions at room temperature and store them at 2-8°C for short-term storage (up to 24 hours). For longer-term storage, aliquots should be stored at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Fresh Preparation: For critical experiments, prepare this compound solutions immediately before use.

Protocol 2: Forced Degradation Study to Identify Potential Hydrolysis Products

This protocol is designed to intentionally degrade this compound to identify its hydrolysis products and to develop a stability-indicating analytical method.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • Neutralize a sample with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M sodium hydroxide.

    • Incubate at room temperature for 1-2 hours (base-catalyzed hydrolysis is typically rapid).

    • Neutralize a sample with 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • Dissolve this compound in purified water.

    • Incubate at 60°C for 48 hours.

  • Oxidative Degradation:

    • Dissolve this compound in a 3% hydrogen peroxide solution.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation (Solid State):

    • Place the solid this compound in an oven at 105°C for 48 hours.

    • Dissolve the stressed solid in an appropriate solvent for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method such as HPLC with UV or mass spectrometry (MS) detection to identify and quantify the degradation products.

Protocol 3: Development of a Stability-Indicating HPLC Method
  • Column: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: Acetonitrile.

    • Start with a gradient elution to achieve good separation of this compound and its more polar degradation product (benzilic acid). For example, start with 5-10% B and increase to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both this compound and benzilic acid have significant absorbance (e.g., 220-230 nm). A photodiode array (PDA) detector is recommended to check for peak purity.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using samples from the forced degradation study to demonstrate its stability-indicating capability.

Visualizations

Hydrolysis_Pathway Poldine This compound Products Hydrolysis Products Poldine->Products Hydrolysis (H⁺ or OH⁻ catalysis) Water H₂O Benzilic_Acid Benzilic Acid Products->Benzilic_Acid Quat_Alcohol 2-hydroxymethyl-1,1- dimethylpyrrolidinium Products->Quat_Alcohol

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis cluster_storage Storage (if necessary) Prep Prepare fresh Poldine solution in acidic/neutral buffer (pH 4-6) at low temp Experiment Perform Experiment Prep->Experiment Storage Store aliquots at ≤ -20°C Prep->Storage Short-term storage (2-8°C) Analysis Analyze samples promptly using stability-indicating HPLC method Experiment->Analysis Storage->Experiment

Caption: Recommended workflow to minimize this compound hydrolysis.

References

Poldine methylsulfate interference with common assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with poldine (B1197959) methylsulfate (B1228091) in common laboratory assays. As an anticholinergic agent, poldine methylsulfate has the potential to interfere with certain experimental systems. This resource offers troubleshooting advice and frequently asked questions to help identify and mitigate potential interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound is a quaternary ammonium (B1175870) compound that functions as an anticholinergic agent by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1] It is soluble in water.[2] Its chemical formula is C22H29NO7S, and it has a molecular weight of 451.53 g/mol .[3][4]

Q2: Could this compound interfere with my immunoassay?

A2: While specific widespread interference has not been documented, the potential for cross-reactivity in immunoassays exists, particularly if the assay antibodies are not highly specific for the target analyte.[5] Immunoassays rely on the specific binding of an antibody to an antigen.[6][7][8][9] Interference can occur if a non-target molecule, like this compound, is structurally similar to the target analyte, leading to a false-positive result.[5]

Q3: My cell-based assay is showing unexpected results in the presence of this compound. What could be the cause?

A3: this compound is a muscarinic acetylcholine receptor antagonist.[1] If your cell line expresses these receptors, the compound could be eliciting a biological response that alters your assay's endpoint. For example, if your assay measures a downstream signaling event of muscarinic receptor activation, this compound could inhibit this, leading to unexpected results.

Q4: Can this compound affect enzyme-based assays?

A4: Direct interference with enzyme activity is less likely unless the compound coincidentally binds to the enzyme's active site. However, indirect effects are possible. For instance, in a cell-based assay that measures the activity of a secreted enzyme, this compound could alter the rate of enzyme secretion through its anticholinergic effects.

Q5: How can I determine if this compound is interfering with my assay?

A5: The best approach is to run a series of control experiments. This includes a "spike and recovery" experiment where you add a known amount of your analyte to a sample with and without this compound to see if you can accurately measure it. You should also run a "this compound only" control to see if the compound itself generates a signal in your assay.

Troubleshooting Guides

Issue 1: Unexpected Results in an Immunoassay (e.g., ELISA, Western Blot)

Potential Cause:

  • Cross-reactivity: The assay antibody may be binding to this compound due to some degree of structural similarity with the intended target.

  • Matrix effect: The presence of this compound may alter the sample matrix, affecting the binding of the antibody to the target analyte.

Troubleshooting Steps:

StepActionRationale
1 Run a this compound-Only Control: To determine if this compound alone generates a signal.
Prepare a sample containing only the assay buffer and this compound at the same concentration used in your experiment.
2 Perform a Spike and Recovery Experiment: To assess if this compound is masking or enhancing the detection of your analyte.
a. Prepare a sample with a known concentration of your analyte.
b. Prepare a second sample with the same known concentration of your analyte and add this compound.
c. Analyze both samples and compare the measured concentrations of your analyte.
3 Assess Antibody Specificity: To confirm your antibody is specific to the target analyte.
Review the manufacturer's data sheet for information on antibody cross-reactivity.
If possible, test a different antibody against the same target.
Issue 2: Altered Cellular Response in a Cell-Based Assay

Potential Cause:

  • Pharmacological Activity: this compound's antagonism of muscarinic acetylcholine receptors may be influencing the cellular signaling pathways being investigated.

  • Off-target effects: At high concentrations, this compound may interact with other cellular targets.

Troubleshooting Steps:

StepActionRationale
1 Determine Receptor Expression: To ascertain if the observed effect is due to on-target pharmacology.
Check the literature or use techniques like RT-PCR or Western blotting to determine if your cell line expresses muscarinic acetylcholine receptors.
2 Generate a Dose-Response Curve: To understand the concentration at which this compound affects the assay.
Test a range of this compound concentrations in your assay to see if the effect is dose-dependent.
3 Use a Different Antagonist: To confirm the effect is specific to muscarinic receptor blockade.
If available, use another muscarinic antagonist with a different chemical structure to see if it produces a similar effect.

Experimental Protocols

Protocol 1: Immunoassay Interference Testing - Spike and Recovery

Objective: To determine if this compound interferes with the quantification of a target analyte in an immunoassay.

Materials:

  • Your immunoassay kit (e.g., ELISA)

  • Purified analyte standard

  • This compound

  • Assay buffer

  • Samples

Procedure:

  • Prepare a stock solution of your purified analyte standard in assay buffer.

  • Prepare a stock solution of this compound in assay buffer.

  • Prepare three sets of samples in triplicate:

    • Set A (Control): Sample matrix + known concentration of analyte.

    • Set B (Spike): Sample matrix + known concentration of analyte + experimental concentration of this compound.

    • Set C (Interference Control): Sample matrix + experimental concentration of this compound.

  • Run the immunoassay according to the manufacturer's instructions.

  • Calculate the concentration of the analyte in each set.

  • Data Analysis:

    • The concentration in Set C should be at or below the limit of detection.

    • Calculate the percent recovery for Set B using the following formula:

      • % Recovery = (Measured Concentration in Set B / Measured Concentration in Set A) * 100

    • A recovery rate between 80-120% generally indicates no significant interference.

Protocol 2: Cell-Based Assay Interference - Receptor Activity Assessment

Objective: To assess whether the observed effects of this compound in a cell-based assay are mediated by muscarinic acetylcholine receptors.

Materials:

  • Your cell line of interest

  • Cell culture medium

  • This compound

  • A known muscarinic acetylcholine receptor agonist (e.g., carbachol)

  • Your cell-based assay reagents

Procedure:

  • Culture your cells to the desired confluency.

  • Prepare the following treatment groups in triplicate:

    • Group 1 (Vehicle Control): Cells + vehicle (e.g., cell culture medium).

    • Group 2 (Agonist Control): Cells + muscarinic agonist.

    • Group 3 (this compound): Cells + this compound.

    • Group 4 (Agonist + this compound): Cells pre-incubated with this compound, followed by the addition of the muscarinic agonist.

  • Perform your cell-based assay and measure the desired endpoint.

  • Data Analysis:

    • Compare the results of Group 2 to Group 1 to confirm the agonist is active.

    • Compare the results of Group 3 to Group 1 to see the effect of this compound alone.

    • Compare the results of Group 4 to Group 2. If this compound is acting as a muscarinic antagonist, the response to the agonist in Group 4 should be significantly reduced or abolished compared to Group 2.

Visualizations

immunoassay_troubleshooting start Unexpected Immunoassay Result control1 Run Poldine Methylsulfate-Only Control start->control1 signal Signal Detected? control1->signal spike_recovery Perform Spike and Recovery Experiment recovery Recovery within 80-120%? spike_recovery->recovery antibody_spec Check Antibody Specificity no_interference No Direct Interference by this compound antibody_spec->no_interference High Specificity other_issue Investigate Other Assay Parameters antibody_spec->other_issue Low Specificity signal->spike_recovery No cross_react Potential Cross-Reactivity or Contamination signal->cross_react Yes matrix_effect Potential Matrix Effect recovery->matrix_effect No no_matrix_effect No Significant Matrix Effect recovery->no_matrix_effect Yes matrix_effect->antibody_spec no_matrix_effect->antibody_spec cell_based_assay_troubleshooting start Altered Cellular Response receptor_exp Check for Muscarinic Receptor Expression start->receptor_exp expression Receptors Expressed? receptor_exp->expression dose_response Generate Dose-Response Curve dose_dependent Effect Dose-Dependent? dose_response->dose_dependent alt_antagonist Test Alternative Antagonist similar_effect Similar Effect Observed? alt_antagonist->similar_effect expression->dose_response Yes off_target Potential Off-Target Effect or Artifact expression->off_target No dose_dependent->alt_antagonist Yes dose_dependent->off_target No on_target Likely On-Target Pharmacological Effect similar_effect->on_target Yes no_receptor_effect Effect is Independent of Muscarinic Receptors similar_effect->no_receptor_effect No

References

Validation & Comparative

Poldine Methylsulfate vs. Atropine: A Comparative Guide for Smooth Muscle Contractility Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmacological research, particularly in studies involving smooth muscle contractility, the choice of a muscarinic receptor antagonist is a critical determinant of experimental outcomes. This guide provides a comprehensive and objective comparison of two such antagonists: poldine (B1197959) methylsulfate (B1228091) and the archetypal antimuscarinic agent, atropine (B194438). By examining their mechanisms of action, receptor affinity, and potency, supported by available experimental data, this guide aims to equip researchers with the necessary information to make an informed decision for their specific research needs.

Executive Summary

Both poldine methylsulfate and atropine are competitive antagonists of muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the effects of acetylcholine and inducing smooth muscle relaxation. Atropine is a well-characterized, non-selective antagonist with high affinity for all five muscarinic receptor subtypes (M1-M5).[1][2] this compound, a quaternary ammonium (B1175870) compound, also exhibits atropine-like antimuscarinic properties.[3] While comprehensive quantitative data for this compound's receptor subtype selectivity is less readily available in publicly accessible literature, its quaternary structure suggests a greater peripheral action with limited ability to cross the blood-brain barrier compared to the tertiary amine structure of atropine.

The selection between these two antagonists will largely depend on the specific requirements of the study, such as the desired selectivity profile and the necessity to avoid central nervous system effects.

Mechanism of Action and Signaling Pathway

Both this compound and atropine act as competitive antagonists at muscarinic acetylcholine receptors. In smooth muscle, the predominant muscarinic receptor subtype mediating contraction is the M3 receptor, although M2 receptors are also present and can contribute to the overall response.[4] The binding of acetylcholine to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to smooth muscle contraction.

By competitively binding to these receptors, both this compound and atropine prevent acetylcholine from exerting its effect, leading to smooth muscle relaxation.

Below is a diagram illustrating the signaling pathway of muscarinic receptor antagonists in smooth muscle cells.

Muscarinic Antagonist Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds & Activates Poldine/Atropine Poldine/Atropine Poldine/Atropine->M3_Receptor Competitively Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2+ Ca²⁺ SR->Ca2+ Releases Contraction Smooth Muscle Contraction Ca2+->Contraction Initiates

Caption: Muscarinic antagonist signaling pathway.

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of an antagonist for its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki) or its negative logarithm (pKi). Higher pKi values indicate a higher binding affinity.

Table 1: Muscarinic Receptor Binding Affinities (pKi) of Atropine

Receptor SubtypeAtropine pKiReference
M18.9[1]
M28.5[1]
M38.7[1]
M49.1[1]
M58.6[1]

Quantitative Comparison of Potency in Smooth Muscle

The potency of an antagonist in functional assays is often determined using Schild analysis, which yields a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.

Table 2: Potency (pA2) of Atropine in Various Smooth Muscle Preparations

TissueAgonistAtropine pA2Reference
Guinea Pig Gastric FundusBethanechol8.16[5]
Guinea Pig Gastric Smooth MuscleBethanechol8.52[5]
Human Colon Circular MuscleCarbachol8.72 ± 0.28[6]
Human Colon Longitudinal MuscleCarbachol8.60 ± 0.08[6]
Human Umbilical VeinAcetylcholine9.67[7]
Cat Pial ArteryAcetylcholine10.43 (relaxation) / 10.07 (contraction)[8]

Note: Specific pA2 values for this compound from comparable smooth muscle contractility studies were not found in the reviewed literature.

Experimental Protocols

The following is a generalized protocol for an isolated organ bath experiment to assess the contractility of smooth muscle tissue and to determine the potency of antagonists like this compound and atropine.

Isolated Organ Bath for Smooth Muscle Contractility

Objective: To measure the isometric contractions of an isolated smooth muscle preparation in response to an agonist and to quantify the antagonistic effect of this compound or atropine.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta, human colon strips)

  • Organ bath system with a temperature-controlled water jacket (37°C)

  • Isometric force transducer

  • Data acquisition system

  • Physiological salt solution (e.g., Krebs-Henseleit solution), continuously gassed with 95% O2 / 5% CO2

  • Agonist (e.g., Acetylcholine, Carbachol)

  • Antagonists (this compound, Atropine)

Procedure:

  • Tissue Preparation: The desired smooth muscle tissue is carefully dissected and mounted in the organ bath containing the physiological salt solution. One end of the tissue is fixed, and the other is attached to the force transducer.

  • Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a specific resting tension. The physiological salt solution is changed periodically during this time.

  • Viability Test: The viability of the tissue is confirmed by inducing a contraction with a standard stimulus, such as a high concentration of potassium chloride (KCl).

  • Cumulative Concentration-Response Curve (Agonist alone): A cumulative concentration-response curve is generated for the agonist. The agonist is added to the organ bath in increasing concentrations, and the resulting contraction is recorded.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or atropine) for a predetermined period.

  • Cumulative Concentration-Response Curve (Agonist in the presence of Antagonist): The cumulative concentration-response curve for the agonist is repeated in the presence of the antagonist.

  • Data Analysis: The data is analyzed to determine the EC50 of the agonist in the absence and presence of the antagonist. A Schild plot is then constructed to determine the pA2 value of the antagonist.

Experimental Workflow A Tissue Dissection & Mounting B Equilibration (60 min, 37°C) A->B C Viability Test (KCl) B->C D Agonist Concentration-Response (Control) C->D E Washout D->E F Antagonist Incubation (Poldine or Atropine) E->F G Agonist Concentration-Response (in presence of Antagonist) F->G H Data Analysis (Schild Plot, pA2 determination) G->H

Caption: Isolated organ bath experimental workflow.

Discussion and Conclusion

Atropine serves as a benchmark non-selective muscarinic antagonist with well-documented high affinity and potency across various smooth muscle tissues. Its primary limitation in certain research contexts is its ability to cross the blood-brain barrier, potentially leading to central nervous system effects that could confound experimental results.

This compound, as a quaternary ammonium compound, is expected to have limited central nervous system penetration. This property makes it a potentially valuable tool for studies where peripheral muscarinic blockade is desired without central effects. However, the lack of readily available, comprehensive quantitative data on its receptor subtype selectivity and potency in smooth muscle contractility studies presents a significant challenge for a direct, data-driven comparison with atropine.

Recommendations for Researchers:

  • For studies requiring a well-characterized, potent, non-selective muscarinic antagonist where central effects are not a concern, atropine remains the gold standard.

  • For experiments where peripheral selectivity is crucial and central effects must be minimized, This compound may be a suitable alternative. However, researchers should be aware of the limited publicly available data on its specific pharmacological profile.

  • It is highly recommended that researchers intending to use this compound conduct their own head-to-head comparative studies with atropine in their specific experimental model to determine its potency and selectivity for their application.

Further research is warranted to fully characterize the pharmacological profile of this compound, including its binding affinities for all muscarinic receptor subtypes and its potency in a range of smooth muscle tissues. Such data would be invaluable to the scientific community for making more informed decisions in the selection of muscarinic antagonists for their research.

References

A Comparative Analysis of Receptor Binding Affinity: Poldine Methylsulfate vs. Atropine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of the receptor binding affinities of two muscarinic acetylcholine (B1216132) receptor antagonists: Poldine methylsulfate (B1228091) and Atropine. While both compounds are recognized for their anticholinergic properties, a direct quantitative comparison of their binding to muscarinic receptor subtypes is challenging due to the limited availability of public data for Poldine methylsulfate.

This report synthesizes available experimental data for Atropine and outlines the standard methodologies used to determine receptor binding affinity, providing a framework for the evaluation of these and other similar compounds.

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical measure of its potency and is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a higher binding affinity.

CompoundM1 Receptor (Ki in nM)M2 Receptor (Ki in nM)M3 Receptor (Ki in nM)M4 Receptor (Ki in nM)M5 Receptor (Ki in nM)
Atropine 0.92 - 2.22[1]3.24 - 4.32[1]2.21 - 4.16[1]0.77 - 2.38[1]2.84 - 3.39[1]
This compound Data not availableData not availableData not availableData not availableData not available

Experimental Protocols: Determining Receptor Binding Affinity

The binding affinity of compounds like Atropine and this compound to muscarinic receptors is typically determined through competitive radioligand binding assays. This well-established in vitro method allows for the precise measurement of a compound's ability to displace a known high-affinity radiolabeled ligand from its receptor.

General Protocol for Competitive Radioligand Binding Assay:
  • Receptor Source Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary - CHO cells) that have been genetically engineered to express a single subtype of the human muscarinic acetylcholine receptor (M1, M2, M3, M4, or M5).

  • Reagents:

    • Radioligand: A tritiated muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS), is commonly used.

    • Test Compounds: Stock solutions of the unlabeled antagonists (e.g., Atropine, this compound) are prepared and serially diluted to create a range of concentrations.

    • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine) is used to determine the amount of radioligand that binds non-specifically to components other than the receptor.

    • Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) is used to maintain optimal conditions for receptor binding.

  • Assay Procedure:

    • The receptor membranes, radioligand, and either buffer (for total binding), non-specific antagonist, or a concentration of the test compound are incubated together in multi-well plates.

    • The incubation is carried out at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters using a vacuum filtration manifold. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification of Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: The non-specific binding is subtracted from the total binding to determine the specific binding of the radioligand to the muscarinic receptors.

    • Competition Curve: The percentage of specific binding is plotted against the logarithm of the test compound concentration.

    • IC50 Determination: The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve using non-linear regression analysis.

    • Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Receptor, Radioligand & Competitor Receptor_Prep->Incubation Ligand_Prep Radioligand & Test Compound Prep. Ligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Calculation) Counting->Data_Analysis

Experimental workflow for a competitive radioligand binding assay.

Muscarinic Acetylcholine Receptor Signaling Pathways

This compound and Atropine exert their effects by blocking the binding of the endogenous neurotransmitter, acetylcholine, to muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). Upon activation by an agonist, they initiate intracellular signaling cascades that lead to various physiological responses.

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Conversely, the M2 and M4 receptor subtypes couple to Gi/o G-proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Signaling_Pathway cluster_receptor Muscarinic Receptor Antagonism cluster_g_protein G-Protein Coupling cluster_effector Effector Pathways cluster_second_messenger Second Messengers & Cellular Response ACh Acetylcholine mAChR Muscarinic Receptor (M1-M5) ACh->mAChR Activates Antagonist Poldine / Atropine Antagonist->mAChR Blocks Gq11 Gq/11 (M1, M3, M5) mAChR->Gq11 Gio Gi/o (M2, M4) mAChR->Gio PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Produces Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC cAMP_response ↓ cAMP Levels cAMP->cAMP_response Response_Gq Physiological Response Ca_PKC->Response_Gq Response_Gi Physiological Response cAMP_response->Response_Gi

References

Potency Showdown: A Comparative Analysis of Poldine Methylsulfate and Glycopyrrolate as Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two synthetic quaternary ammonium (B1175870) anticholinergic agents, Poldine methylsulfate (B1228091) and Glycopyrrolate. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.

Poldine methylsulfate and Glycopyrrolate are both antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), which play a crucial role in the parasympathetic nervous system.[1] Their action of blocking acetylcholine, the endogenous ligand, leads to a variety of physiological effects, making them clinically relevant for treating conditions such as gastrointestinal disorders and reducing secretions during anesthesia.[2][3] As quaternary amines, their ability to cross the blood-brain barrier is limited, which generally results in fewer central nervous system side effects compared to tertiary amine anticholinergics.[3]

While both compounds are established muscarinic antagonists, a direct quantitative potency comparison is challenging due to the limited availability of public data for this compound. In contrast, Glycopyrrolate has been extensively studied, with a wealth of data on its binding affinities and functional potency.

Quantitative Potency Comparison

The following table summarizes the available quantitative data on the potency of Glycopyrrolate. Despite extensive searches, specific binding affinity (Ki) or functional potency (pA2, IC50, EC50) values for this compound at muscarinic receptors were not found in the available literature.

ParameterThis compoundGlycopyrrolateSource
Binding Affinity (Ki) in nM
M1 ReceptorData not available~1-3.6[4]
M2 ReceptorData not available~1-3.6[4]
M3 ReceptorData not available~0.5-3.6[4]
Functional Antagonism (pA2)
vs. Carbachol (B1668302) (guinea-pig atrium)Data not available8.16[5]
vs. Acetylcholine (guinea-pig atrium)Data not available8.39[5]

Experimental Protocols

The determination of the potency of muscarinic receptor antagonists typically involves in vitro assays such as radioligand binding assays and functional assays on isolated tissues.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound and Glycopyrrolate for muscarinic receptor subtypes (M1, M2, M3).

Materials:

  • Membrane Preparations: Membranes from cells expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compounds: this compound and Glycopyrrolate.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes (10-50 µg protein) with a fixed concentration of [³H]-NMS (typically at its Kd value) and varying concentrations of the unlabeled antagonist (this compound or Glycopyrrolate).

  • Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes (with muscarinic receptors) incubation Incubate Membranes, Radioligand & Test Compounds prep_membranes->incubation prep_ligand Prepare Radioligand ([³H]-NMS) prep_ligand->incubation prep_drugs Prepare Test Compounds (Poldine, Glycopyrrolate) prep_drugs->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting (Measure Radioactivity) washing->counting calculation Calculate IC50 and Ki counting->calculation

Fig. 1: Experimental workflow for a competitive radioligand binding assay.
Schild Analysis for Functional Antagonism

This method is used to determine the dissociation constant (Kb) of a competitive antagonist from functional dose-response curves. The pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve, is derived from this analysis.

Objective: To determine the pA2 value of this compound and Glycopyrrolate.

Materials:

  • Isolated Tissue Preparation: For example, guinea-pig ileum or tracheal smooth muscle strips.

  • Organ Bath System: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Agonist: A muscarinic agonist such as carbachol or acetylcholine.

  • Antagonist: this compound or Glycopyrrolate.

  • Data Acquisition System.

Procedure:

  • Tissue Equilibration: Mount the isolated tissue in the organ bath and allow it to equilibrate under a resting tension.

  • Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist.

  • Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the antagonist for a predetermined period.

  • Second Agonist Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.

  • Data Analysis: Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the antagonist concentration. The x-intercept of the linear regression gives the pA2 value.

Signaling Pathways

Both this compound and Glycopyrrolate are competitive antagonists at muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate intracellular signaling cascades. The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By blocking the binding of acetylcholine, this compound and Glycopyrrolate prevent these downstream signaling events.

signaling_pathway cluster_antagonist Antagonist Action cluster_gq Gq/11 Pathway (M1, M3, M5) cluster_gi Gi/o Pathway (M2, M4) acetylcholine Acetylcholine receptor Muscarinic Receptor (M1/M3/M5 or M2/M4) acetylcholine->receptor Cannot Bind antagonist This compound or Glycopyrrolate antagonist->receptor Blocks gq Gq/11 receptor->gq No Activation gi Gi/o receptor->gi No Activation plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C Activation dag->pkc ac Adenylyl Cyclase gi->ac No Inhibition camp ↓ cAMP ac->camp

Fig. 2: Muscarinic receptor signaling pathways blocked by antagonists.

Conclusion

Glycopyrrolate is a potent muscarinic antagonist with high affinity in the low nanomolar range for M1, M2, and M3 receptors.[4] Its functional antagonism has been well-characterized using methods such as Schild analysis.[5] this compound is also recognized as a muscarinic antagonist; however, there is a notable absence of publicly available quantitative data regarding its receptor binding affinities and functional potency. This data gap prevents a direct and comprehensive comparison of the two compounds at a molecular level.

For researchers and drug development professionals, the well-documented potency of Glycopyrrolate makes it a valuable reference compound in studies of muscarinic receptor pharmacology. Further research is required to quantitatively characterize the potency of this compound to allow for a direct comparison and a more complete understanding of its pharmacological profile relative to other muscarinic antagonists.

References

A Comparative Analysis of Side Effect Profiles: Poldine Methylsulfate and Other Anticholinergic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the side effect profiles of Poldine methylsulfate (B1228091) and other commonly used anticholinergic drugs, including atropine (B194438), glycopyrrolate (B1671915), and hyoscine. The information is intended to assist researchers and drug development professionals in understanding the relative safety and tolerability of these agents. This comparison is based on available clinical data and pharmacological principles.

A key differentiator among these anticholinergic agents is their chemical structure, which influences their ability to cross the blood-brain barrier. Poldine methylsulfate and glycopyrrolate are quaternary ammonium (B1175870) compounds, which are less lipid-soluble and therefore less likely to penetrate the central nervous system (CNS).[1] In contrast, atropine and hyoscine are tertiary amines, which can cross the blood-brain barrier and are associated with a higher incidence of CNS-related side effects.[1]

Comparative Side Effect Profile

The following table summarizes the known side effect profiles of this compound, glycopyrrolate, atropine, and hyoscine. It is important to note that quantitative data from direct comparative clinical trials for this compound is limited in the public domain. The information presented is compiled from prescribing information and clinical reviews.

Side EffectThis compoundGlycopyrrolateAtropineHyoscine (Scopolamine)
Dry Mouth CommonVery Common[2][3]Very Common[4][5]Common[6][7]
Blurred Vision CommonCommon[2][3]Very Common[4][5]Common[6]
Constipation CommonCommon[2][3]Common[4][5]Common
Urinary Retention PossibleCommon[2]Common[4][5]Possible[6]
Tachycardia (Increased Heart Rate) PossibleCommon[2]Very Common[4][5]Common[6]
Drowsiness/Sedation Less Likely (Quaternary)Less Common[2]Common[5]Very Common[6]
Confusion/Cognitive Impairment Less Likely (Quaternary)Less Common, more so in elderly[2]Common, especially in elderly[5]Common, can be significant[6]
Dizziness PossibleCommon[2]Common[5]Common[8]
Nausea/Vomiting PossibleCommon[2]Common[4][5]Possible

Experimental Protocols

To ensure objective and reproducible data in clinical trials assessing anticholinergic side effects, standardized and detailed experimental protocols are essential. Below are representative methodologies for key experiments.

Protocol for Assessing Xerostomia (Dry Mouth)

Objective: To quantitatively measure the effect of an anticholinergic drug on salivary flow rate.

Methodology:

  • Patient Selection: Enroll healthy volunteers or patients with a relevant indication. Exclude individuals with pre-existing salivary gland dysfunction or those taking other medications that affect salivation.

  • Washout Period: Ensure a sufficient washout period for any prior medications that could interfere with salivary function.

  • Baseline Measurement:

    • Patients should refrain from eating, drinking, smoking, or oral hygiene for at least 1 hour before the measurement.

    • Unstimulated whole saliva is collected for 5 minutes by having the patient drool into a pre-weighed sterile tube.

    • Stimulated whole saliva is then collected for 5 minutes while the patient chews on a standardized piece of paraffin (B1166041) wax or is administered a citric acid solution on the tongue.

    • The volume of saliva is determined by weight (assuming 1g = 1mL). The flow rate is expressed in mL/min.[9][10]

  • Drug Administration: Administer the anticholinergic agent or placebo in a double-blind, randomized manner.

  • Post-Dose Measurement: Repeat the saliva collection procedure at specified time points after drug administration (e.g., 1, 2, 4, and 8 hours post-dose) to determine the time course of the effect.

  • Subjective Assessment: Use a validated questionnaire, such as the Xerostomia Inventory, to assess the patient's subjective experience of dry mouth.[1]

Protocol for Assessing Cognitive Side Effects

Objective: To evaluate the impact of an anticholinergic drug on cognitive function, including attention, memory, and executive function.

Methodology:

  • Patient Selection: Enroll healthy volunteers. Exclude individuals with a history of neurological or psychiatric disorders, or those with baseline cognitive impairment.

  • Cognitive Test Battery: Select a battery of validated, sensitive, and reliable neuropsychological tests. Examples include:

    • Attention: Continuous Performance Test (CPT)

    • Working Memory: Digit Span Backwards Test

    • Episodic Memory: Rey Auditory Verbal Learning Test (RAVLT)

    • Executive Function: Trail Making Test Part B (TMT-B)

  • Baseline Assessment: Conduct a baseline cognitive assessment to establish each participant's normal performance level.

  • Drug Administration: Administer the anticholinergic agent or placebo in a double-blind, randomized, crossover design to minimize individual variability.

  • Post-Dose Assessment: Administer the cognitive test battery at the time of expected peak plasma concentration of the drug.

  • Data Analysis: Compare the performance on each cognitive test between the drug and placebo conditions. The primary outcome is often a composite score from the test battery.

Signaling Pathways and Visualization

The characteristic side effects of anticholinergic drugs stem from their blockade of muscarinic acetylcholine (B1216132) receptors. The following diagrams illustrate the key signaling pathways involved.

Anticholinergic_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell Acetyl-CoA Acetyl-CoA ACh_Synth Choline Acetyltransferase Acetyl-CoA->ACh_Synth Choline Choline Choline->ACh_Synth ACh_Vesicle Acetylcholine (ACh) in Vesicle ACh_Synth->ACh_Vesicle Synthesis M_Receptor Muscarinic Receptor (M1-M5) ACh_Vesicle->M_Receptor Release & Binding G_Protein G-Protein (Gq/11 or Gi/o) M_Receptor->G_Protein Activation Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Second_Messenger->Cellular_Response Signal Transduction Anticholinergic_Drug Anticholinergic Drug (e.g., this compound) Anticholinergic_Drug->M_Receptor Blockade

Caption: General mechanism of anticholinergic drug action.

The diagram above illustrates the general mechanism by which anticholinergic drugs exert their effects. They competitively block the binding of acetylcholine to muscarinic receptors on postsynaptic cells, thereby inhibiting the downstream signaling cascade that leads to various physiological responses.

Salivary_Secretion_Pathway cluster_cell Salivary Gland Acinar Cell M3_Receptor M3 Muscarinic Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Increased Intracellular Ca2+ ER->Ca2 Releases Ca2+ Saliva_Secretion Saliva Secretion Ca2->Saliva_Secretion Triggers ACh Acetylcholine ACh->M3_Receptor Binds Anticholinergic Anticholinergic Drug Anticholinergic->M3_Receptor Blocks

Caption: Muscarinic M3 receptor signaling in salivary secretion.

Dry mouth, a common anticholinergic side effect, is primarily mediated by the blockade of M3 muscarinic receptors on salivary gland acinar cells.[11][12][13][14] As depicted, acetylcholine binding to M3 receptors activates a Gq protein-coupled pathway, leading to increased intracellular calcium and subsequent saliva secretion.[11][13][15] Anticholinergic drugs inhibit this process.

Cognitive_Function_Pathway cluster_brain CNS Neurons (e.g., Hippocampus, Prefrontal Cortex) ACh_Release Acetylcholine Release M1_Receptor M1 Muscarinic Receptor ACh_Release->M1_Receptor Binds Neuronal_Excitability Modulation of Neuronal Excitability and Synaptic Plasticity M1_Receptor->Neuronal_Excitability Mediates Cognitive_Function Attention, Learning, and Memory Neuronal_Excitability->Cognitive_Function Supports Anticholinergic Tertiary Amine Anticholinergic Drug (e.g., Atropine, Hyoscine) Anticholinergic->M1_Receptor Blocks (crosses BBB)

Caption: Acetylcholine's role in cognitive function.

Cognitive side effects of anticholinergics are attributed to the blockade of muscarinic receptors, particularly M1 receptors, in the central nervous system.[16][17] Acetylcholine plays a crucial role in modulating neuronal excitability and synaptic plasticity in brain regions vital for attention, learning, and memory, such as the hippocampus and prefrontal cortex.[6][8][16][17][18] Tertiary amines, which can cross the blood-brain barrier, are more likely to interfere with these processes.

References

Validating the Selectivity of Poldine Methylsulfate for Muscarinic Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the selectivity of poldine (B1197959) methylsulfate (B1228091) as a muscarinic receptor antagonist. Due to the limited availability of publicly accessible binding affinity data for poldine methylsulfate across all five muscarinic receptor subtypes (M1-M5), this document serves as a methodological template. It outlines the essential experimental protocols and data presentation formats required for a thorough comparative analysis. To illustrate a complete selectivity profile, this guide includes experimental data for well-characterized muscarinic antagonists: atropine, pirenzepine, and darifenacin.

Introduction to Muscarinic Receptor Subtype Selectivity

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G-protein coupled receptors that are critical in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five distinct subtypes (M1-M5) are distributed throughout the body and are involved in a wide array of physiological functions. The development of subtype-selective muscarinic antagonists is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects. For instance, M3 receptor antagonists are used to treat overactive bladder, and selective M1 agonists are being investigated for cognitive disorders. Therefore, rigorously validating the binding affinity and functional potency of a compound like this compound at each receptor subtype is paramount.

Data Presentation: Comparative Binding Affinities

A crucial aspect of validating a compound's selectivity is the direct comparison of its binding affinity (typically represented by the inhibition constant, Ki) for each receptor subtype. The following table presents a template for organizing this data, populated with values for established muscarinic antagonists to serve as a benchmark. The Ki value represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the radioligand; a lower Ki value indicates a higher binding affinity.

AntagonistM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M2/M1 Selectivity RatioM3/M1 Selectivity RatioM4/M1 Selectivity RatioM5/M1 Selectivity Ratio
This compound Data not availableData not availableData not availableData not availableData not availableN/AN/AN/AN/A
Atropine0.6Data not availableData not availableData not availableData not availableN/AN/AN/AN/A
Pirenzepine62Data not availableData not availableData not availableData not availableN/AN/AN/AN/A
DarifenacinData not availableData not availableData not availableData not availableData not availableN/AN/AN/AN/A

Note: The selectivity ratio is calculated by dividing the Ki value for one subtype by the Ki value for another (e.g., M2 Ki / M1 Ki). A ratio greater than 1 indicates selectivity for the receptor in the denominator.

Experimental Protocols

To determine the binding affinity of this compound and other antagonists for each muscarinic receptor subtype, standardized in vitro assays are essential. The following are detailed protocols for radioligand binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of an unlabeled compound for a receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand from the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the antagonist for each muscarinic receptor subtype (M1-M5).

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK 293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity, non-selective muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: this compound and other comparator antagonists.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity antagonist like atropine.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters and a Cell Harvester .

  • Scintillation Counter and Scintillation Fluid .

Procedure:

  • Membrane Preparation: Culture cells expressing the desired muscarinic receptor subtype and harvest them. Homogenize the cells in a suitable buffer and prepare a membrane fraction through differential centrifugation.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Contains cell membranes, [³H]-NMS, and assay buffer.

    • Non-specific Binding: Contains cell membranes, [³H]-NMS, and a high concentration of a non-radiolabeled antagonist (e.g., atropine).

    • Competition: Contains cell membranes, [³H]-NMS, and varying concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial to confirm that the binding of a compound to the receptor translates into a biological effect (in this case, antagonism). These assays measure the ability of the antagonist to inhibit the response induced by a muscarinic agonist.

Objective: To determine the functional potency (IC50) of the antagonist in blocking agonist-induced signaling.

Example: Calcium Flux Assay (for M1, M3, and M5 receptors)

Materials:

  • Cells stably expressing M1, M3, or M5 receptors.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A muscarinic agonist (e.g., carbachol).

  • Test compound (this compound).

  • A fluorescence plate reader.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of the antagonist (this compound).

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: Measure the change in fluorescence using a fluorescence plate reader.

  • Data Analysis: Plot the inhibition of the agonist-induced calcium response against the logarithm of the antagonist concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways of Muscarinic Receptor Subtypes

Muscarinic_Signaling cluster_Gq Gq/11 Coupled cluster_Gi Gi/o Coupled M1 M1 PLC Phospholipase C (PLC) M1->PLC activate M3 M3 M3->PLC activate M5 M5 M5->PLC activate M2 M2 AC Adenylyl Cyclase (AC) M2->AC inhibit M4 M4 M4->AC inhibit ACh Acetylcholine ACh->M1 ACh->M3 ACh->M5 ACh->M2 ACh->M4 PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways of Gq/11 and Gi/o coupled muscarinic receptors.

Experimental Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (Expressing M1-M5) Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radioligand ([³H]-NMS) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting Analysis Calculate IC50 and Ki (Cheng-Prusoff) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Comparative Analysis of Poldine Methylsulfate Cross-Reactivity with Adrenergic, Dopaminergic, Nicotinic, and Serotonergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor cross-reactivity profile of Poldine methylsulfate (B1228091), a muscarinic acetylcholine (B1216132) receptor antagonist. The following sections detail hypothetical experimental data and protocols to objectively assess its binding affinity and functional activity at several key non-muscarinic receptor families: adrenergic, dopaminergic, nicotinic, and serotonergic. This information is critical for evaluating the selectivity and potential off-target effects of Poldine methylsulfate in drug development.

Receptor Binding Affinity Profile

To assess the cross-reactivity of this compound, its binding affinity (Ki) was hypothetically determined for a panel of receptors and compared with known selective reference compounds. The data presented in Table 1 summarizes the results from competitive radioligand binding assays.

Target ReceptorRadioligandReference CompoundThis compound Kᵢ (nM)Reference Compound Kᵢ (nM)
Adrenergic
α₁-Adrenergic[³H]-PrazosinPrazosin>10,0002.5
α₂-Adrenergic[³H]-RauwolscineYohimbine>10,0005.2
β₁-Adrenergic[³H]-CGP 12177Atenolol>10,000150
β₂-Adrenergic[³H]-CGP 12177ICI 118,551>10,0001.8
Dopaminergic
D₁ Dopamine[³H]-SCH 23390SCH 23390>10,0000.8
D₂ Dopamine[³H]-SpiperoneHaloperidol>10,0001.1
Nicotinic
α₄β₂ Nicotinic ACh[¹²⁵I]-EpibatidineNicotine>10,0000.9
α₇ Nicotinic ACh[¹²⁵I]-α-Bungarotoxinα-Bungarotoxin>10,0000.5
Serotonergic
5-HT₁ₐ Serotonin[³H]-8-OH-DPAT8-OH-DPAT>10,0001.2
5-HT₂ₐ Serotonin[³H]-KetanserinKetanserin>10,0002.1
5-HT₃ Serotonin[³H]-GR65630Ondansetron>10,0000.4
Muscarinic (Control)
M₂ Muscarinic ACh[³H]-N-MethylscopolamineAtropine5.81.0

Table 1: Hypothetical binding affinities of this compound and reference compounds at various receptors. Kᵢ values were determined using competitive radioligand binding assays. A higher Kᵢ value indicates lower binding affinity.

Experimental Protocols

Radioligand Binding Assays

Competitive radioligand binding assays are a standard method for determining the affinity of a compound for a receptor.[1]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Materials:

  • Cell membranes prepared from cell lines stably expressing the target receptor.

  • Radioligand specific for each receptor (e.g., [³H]-Prazosin for α₁-adrenergic receptors).

  • Unlabeled this compound and reference compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of unlabeled this compound or the reference compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[2]

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Cell Membranes incubation Incubation in 96-well plate membranes->incubation radioligand Radioligand radioligand->incubation test_compound Test Compound test_compound->incubation filtration Filtration incubation->filtration Separate bound/ free ligand washing Washing filtration->washing counting Scintillation Counting washing->counting ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Radioligand Binding Assay Workflow
Functional Assays: Calcium Flux and cAMP Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or has no effect on receptor signaling.

This assay measures changes in intracellular calcium levels following receptor activation.[3][4]

Objective: To assess the functional activity of this compound at Gq-coupled receptors (e.g., α₁-adrenergic, 5-HT₂ₐ).

Procedure:

  • Cell Preparation: Plate cells expressing the target Gq-coupled receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound or a reference agonist.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

signaling_pathway_gq ligand Agonist receptor Gq-coupled Receptor (e.g., α1-adrenergic, 5-HT2A) ligand->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca2_release Ca²⁺ Release er->ca2_release cellular_response Cellular Response ca2_release->cellular_response Initiates

Gq-coupled Receptor Signaling Pathway

This assay measures changes in intracellular cyclic AMP (cAMP) levels, a key second messenger for Gs- and Gi-coupled receptors.[5][6]

Objective: To evaluate the functional effect of this compound on Gs-coupled (e.g., β-adrenergic) and Gi-coupled (e.g., α₂-adrenergic, D₂ dopamine, 5-HT₁ₐ) receptors.

Procedure:

  • Cell Treatment: Treat cells expressing the target receptor with varying concentrations of this compound or a reference ligand. For Gi-coupled receptors, cells are co-stimulated with an agent like forskolin (B1673556) to induce a measurable baseline of cAMP.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: For Gs-coupled receptors, an increase in cAMP indicates agonism. For Gi-coupled receptors, a decrease in the forskolin-stimulated cAMP level indicates agonism. Plot the cAMP levels against compound concentration to determine EC₅₀ or IC₅₀ values.

signaling_pathway_gs_gi cluster_gs Gs Pathway cluster_gi Gi Pathway ligand_gs Agonist (Gs) receptor_gs Gs-coupled Receptor (e.g., β-adrenergic) ligand_gs->receptor_gs g_protein_gs Gs Protein receptor_gs->g_protein_gs ac_gs Adenylyl Cyclase g_protein_gs->ac_gs Stimulates atp_gs ATP ac_gs->atp_gs Converts camp_increase ↑ cAMP atp_gs->camp_increase ligand_gi Agonist (Gi) receptor_gi Gi-coupled Receptor (e.g., α2-adrenergic, D2) ligand_gi->receptor_gi g_protein_gi Gi Protein receptor_gi->g_protein_gi ac_gi Adenylyl Cyclase g_protein_gi->ac_gi Inhibits atp_gi ATP ac_gi->atp_gi Converts camp_decrease ↓ cAMP atp_gi->camp_decrease

Gs and Gi-coupled Receptor Signaling Pathways

Conclusion

Based on the hypothetical data, this compound demonstrates high selectivity for its primary target, the muscarinic acetylcholine receptors, with negligible binding affinity for the tested adrenergic, dopaminergic, nicotinic, and serotonergic receptors. The lack of interaction in both binding and functional assays suggests a low potential for off-target effects mediated by these receptor systems. This high degree of selectivity is a desirable characteristic in a therapeutic agent, as it minimizes the risk of unintended pharmacological actions and adverse drug reactions. Further comprehensive screening against a broader panel of receptors and ion channels would be necessary to fully characterize the selectivity profile of this compound.

References

Comparative Analysis of the Duration of Action: Poldine Methylsulfate vs. Other Anticholinergics

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the duration of action of poldine (B1197959) methylsulfate (B1228091) against other commonly used anticholinergic agents, including atropine (B194438), scopolamine, and glycopyrrolate (B1671915). The information presented is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Mechanism of Action: A Shared Pathway

Anticholinergic drugs, including poldine methylsulfate, atropine, scopolamine, and glycopyrrolate, exert their effects by competitively antagonizing the action of acetylcholine (B1216132) at muscarinic receptors. These receptors are integral to the parasympathetic nervous system, which regulates a host of involuntary bodily functions. By blocking these receptors, anticholinergics inhibit parasympathetic nerve stimulation, leading to effects such as reduced glandular secretions, relaxation of smooth muscle, and changes in heart rate.

The primary signaling pathway affected is the G-protein coupled receptor (GPCR) cascade associated with muscarinic acetylcholine receptors (mAChRs). The binding of an anticholinergic agent to the mAChR prevents acetylcholine from activating the receptor and initiating the downstream signaling cascade, which typically involves the modulation of second messengers like inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and cyclic adenosine (B11128) monophosphate (cAMP).

Anticholinergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine mAChR Muscarinic Acetylcholine Receptor (mAChR) Acetylcholine->mAChR Binds & Activates Anticholinergic Drug Anticholinergic Drug Anticholinergic Drug->mAChR Competitively Blocks G_Protein G-Protein mAChR->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector_Enzyme->Second_Messengers Produces Cellular_Response Cellular Response (e.g., Decreased Secretion, Smooth Muscle Relaxation) Second_Messengers->Cellular_Response Initiates

Figure 1: Simplified signaling pathway of anticholinergic drug action.

Comparative Duration of Action

The duration of action of an anticholinergic drug is a critical determinant of its therapeutic application. This is influenced by several pharmacokinetic factors, including its absorption, distribution, metabolism, and excretion. The following table summarizes the available data on the duration of action of this compound and other selected anticholinergics.

DrugTherapeutic EffectOnset of ActionDuration of ActionSupporting Data/Observations
This compound Antisecretory (Gastric Acid)-Long-continued [1]Primarily used for peptic ulcer treatment, studies indicate a prolonged inhibition of gastric acid secretion.[1][2]
Atropine Antisialagogue (Saliva Reduction)IV: RapidIV: 5-30 min; IM: 2-4 h[3]Effects on the heart are of shorter duration.[4]
Mydriatic (Pupil Dilation)~30-40 minutes7-12 daysA potent mydriatic with a very long duration of action.
Scopolamine AntisialagogueIV: 30-60 min; IM: 4-6 h[3]IV: 30-60 min; IM: 4-6 h[3]More potent antisialagogue and CNS effects than atropine.[3]
Mydriatic20-30 minutes3-7 days-
Antiemetic (Transdermal)4 hoursUp to 72 hoursUsed for motion sickness.
Glycopyrrolate AntisialagogueIV: ~1 minute; IM: 15-30 min[3]Up to 7 hours [3]A more potent antisialagogue than atropine with a longer duration of action.[3][5]
Vagal BlockadeIV: ~1 minute2-3 hours[3]Does not readily cross the blood-brain barrier.[3]

Experimental Protocols

The determination of the duration of action of anticholinergic drugs involves various experimental models that assess their physiological effects over time. Below are detailed methodologies for key experiments.

Measurement of Antisecretory Effect (Gastric Acid)

This protocol is designed to evaluate the ability of an anticholinergic drug to inhibit gastric acid secretion, a key measure of its efficacy in treating conditions like peptic ulcers.

Antisecretory_Protocol cluster_preparation Subject Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Fasting Overnight Fasting NG_Tube Nasogastric Tube Placement Fasting->NG_Tube Baseline Baseline Gastric Juice Collection (e.g., 1 hour) NG_Tube->Baseline Drug_Admin Drug Administration (Oral or Parenteral) Baseline->Drug_Admin Stimulation Gastric Secretion Stimulation (e.g., Pentagastrin Infusion) Drug_Admin->Stimulation Sample_Collection Timed Gastric Juice Sample Collection (e.g., every 15-30 min for several hours) Stimulation->Sample_Collection Volume_Measurement Measure Volume of Gastric Juice Sample_Collection->Volume_Measurement Acid_Concentration Determine Acid Concentration (Titration) Volume_Measurement->Acid_Concentration Acid_Output Calculate Acid Output (Volume x Concentration) Acid_Concentration->Acid_Output Duration_Analysis Plot Acid Output vs. Time to Determine Duration of Inhibition Acid_Output->Duration_Analysis

Figure 2: Workflow for measuring the antisecretory effect of an anticholinergic drug.

Methodology:

  • Subject Selection: Healthy volunteers or patients with a history of peptic ulcer disease are recruited.

  • Preparation: Subjects fast overnight to ensure an empty stomach. A nasogastric tube is inserted for the collection of gastric contents.

  • Baseline Collection: Gastric juice is collected for a baseline period (e.g., one hour) to determine the basal acid output.

  • Drug Administration: The anticholinergic drug is administered at a specified dose, either orally or parenterally.

  • Stimulation: Gastric acid secretion is stimulated using a secretagogue such as pentagastrin, administered via continuous intravenous infusion.

  • Sample Collection: Gastric juice samples are collected at regular intervals (e.g., every 15-30 minutes) for several hours.

  • Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a pH of 7.0.

  • Data Interpretation: The acid output is calculated for each collection period. The duration of action is determined by the time it takes for the acid output to return to baseline or a predetermined level.

Measurement of Mydriatic Effect

This protocol assesses the pupil-dilating (mydriatic) effect of an anticholinergic drug, which is relevant for its use in ophthalmology.

Methodology:

  • Subject Selection: Healthy volunteers with no pre-existing ocular conditions are selected.

  • Baseline Measurement: The baseline pupil diameter is measured in both eyes using a pupilometer or a calibrated ruler under standardized lighting conditions.

  • Drug Administration: A standardized dose of the anticholinergic drug is administered topically to one eye (the other eye serves as a control).

  • Pupil Diameter Measurement: Pupil diameter is measured in both eyes at regular intervals (e.g., every 15 minutes for the first hour, then hourly) until the pupil returns to its baseline size.

  • Data Analysis: The onset of mydriasis, the time to peak dilation, and the total duration of the mydriatic effect are determined.

Measurement of Antisialagogue Effect (Sialometry)

Sialometry is the measurement of salivary flow rate and is used to quantify the antisialagogue (saliva-reducing) effect of anticholinergic drugs.

Sialometry_Protocol cluster_preparation Subject Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis No_Stimuli No Eating, Drinking, or Smoking (e.g., 1 hour prior) Baseline_Collection Baseline Unstimulated Saliva Collection (e.g., 5 minutes) No_Stimuli->Baseline_Collection Drug_Admin Drug Administration Baseline_Collection->Drug_Admin Timed_Collection Timed Unstimulated Saliva Collection (at various intervals post-drug) Drug_Admin->Timed_Collection Measure_Volume Measure Saliva Volume or Weight Timed_Collection->Measure_Volume Calculate_Flow_Rate Calculate Flow Rate (mL/min) Measure_Volume->Calculate_Flow_Rate Plot_Flow_Rate Plot Flow Rate vs. Time to Determine Duration of Effect Calculate_Flow_Rate->Plot_Flow_Rate

Figure 3: Workflow for sialometry to measure the antisialagogue effect.

Methodology:

  • Subject Preparation: Subjects should refrain from eating, drinking, smoking, or oral hygiene procedures for at least one hour before the measurement.

  • Baseline Collection: Unstimulated whole saliva is collected for a fixed period (e.g., 5 minutes) by having the subject spit into a pre-weighed container.

  • Drug Administration: The anticholinergic drug is administered.

  • Post-Drug Collection: Saliva collection is repeated at various time points after drug administration to monitor the change in flow rate.

  • Analysis: The amount of saliva is determined by weight (assuming a density of 1 g/mL) or volume. The flow rate is expressed in mL/minute.

  • Data Interpretation: The duration of the antisialagogue effect is the time it takes for the salivary flow rate to return to the baseline level.

Conclusion

The duration of action is a pivotal characteristic that dictates the clinical utility of anticholinergic drugs. This compound is noted for its prolonged inhibition of gastric acid secretion, making it suitable for the management of peptic ulcers. In comparison, atropine has a relatively shorter duration of systemic effects but a very long-lasting mydriatic effect. Scopolamine offers a moderate duration of action for its antisialagogue and antiemetic effects, with the transdermal formulation providing a significantly extended duration for motion sickness. Glycopyrrolate is distinguished by its potent and prolonged antisialagogue effect and a shorter duration of cardiovascular effects, with the added benefit of limited central nervous system penetration. The choice of an appropriate anticholinergic agent is therefore highly dependent on the desired therapeutic effect and the required duration of action. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other anticholinergic compounds.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Poldine Methylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of poldine (B1197959) methylsulfate (B1228091), a compound requiring careful management due to its potential environmental impact. Adherence to these protocols is critical for regulatory compliance and the protection of our ecosystems.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for poldine methylsulfate. While a specific SDS for this compound was not retrieved, related chemical safety information indicates that compounds of this nature can be harmful and toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to prevent its release into the environment.[1]

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves.

  • Use safety glasses or goggles.

  • A lab coat is mandatory.

In Case of a Spill:

  • Immediately alert personnel in the vicinity.

  • Contain the spill using absorbent materials.

  • Collect the spilled material and contaminated absorbents into a designated, labeled hazardous waste container.

  • Clean the affected area thoroughly.

Step-by-Step Disposal Protocol

The disposal of this compound falls under the regulations for pharmaceutical waste, which are overseen by multiple federal and state agencies, including the Environmental Protection Agency (EPA).[2][3][4] Improper disposal can lead to significant environmental contamination and regulatory violations.

  • Classification: Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, empty containers), as hazardous pharmaceutical waste . This is based on its potential aquatic toxicity.[1]

  • Segregation and Collection:

    • Do not dispose of this compound down the drain. The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous pharmaceutical waste by healthcare facilities.[3]

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. Regulations often require color-coded containers, with black containers typically used for RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste.

    • The label on the container should clearly state "Hazardous Waste," list the chemical name "this compound," and include any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste, including any time limits.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • The standard and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[3][4] This process ensures the complete destruction of the chemical, preventing its entry into the environment.

Quantitative Data Summary

While specific quantitative disposal limits for this compound were not found, the guiding principle is based on its hazardous characteristics.

ParameterGuidelineSource
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[1]
Disposal Method Incineration at a permitted facility.[3][4]
Sewer Disposal Prohibited for hazardous pharmaceutical waste.[3]

Experimental Protocols Cited

The disposal procedures outlined are based on established regulatory frameworks for handling hazardous pharmaceutical waste. Key regulations include:

  • Resource Conservation and Recovery Act (RCRA): This federal law governs the management of hazardous waste from its generation to its final disposal.[2][4]

  • EPA Subpart P: These regulations provide specific management standards for hazardous waste pharmaceuticals at healthcare facilities.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow start This compound Waste Generated classify Classify as Hazardous Pharmaceutical Waste start->classify sewer Sewer Disposal? classify->sewer no_sewer Prohibited sewer->no_sewer Yes collect Segregate and Collect in Labeled Black Container sewer->collect No no_sewer->collect store Store Securely in Designated Area collect->store dispose Arrange for Pickup by Licensed Waste Contractor store->dispose incinerate Final Disposal via Incineration dispose->incinerate

This compound Disposal Decision Workflow

References

Personal protective equipment for handling Poldine methylsulfate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Poldine methylsulfate (B1228091) (CAS No. 545-80-2). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Product Identification and Properties

Poldine methylsulfate is an anticholinergic agent and a quaternary ammonium (B1175870) compound. A summary of its key properties is provided below.

PropertyValueSource
CAS Number 545-80-2[1]
Molecular Formula C₂₂H₂₉NO₇S[1]
Molecular Weight 451.53 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in water[1]
Storage Short term (days to weeks) at 0-4°C, Long term (months to years) at -20°C. Store in a dry, dark place.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield where splashing is possible.Protects eyes from accidental splashes of the compound.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Regularly inspect gloves for signs of degradation or puncture. Change gloves frequently.Prevents dermal absorption of the chemical.[2][3]
Respiratory Protection In poorly ventilated areas or when generating dust or aerosols, use a NIOSH-approved respirator with an organic vapor (OV) cartridge. A P95 or P100 particulate filter may also be necessary if handling the powder.Protects against inhalation of harmful vapors or particulates. "Methyl sulfate" is a component of the compound, for which an OV cartridge is recommended.
Skin and Body Protection A lab coat or impervious clothing should be worn to prevent skin contact.Provides a barrier against accidental spills and contamination of personal clothing.

An accessible safety shower and eyewash station must be available in the immediate work area.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps for safe handling from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Review Safety Data Sheet (SDS) b Ensure proper ventilation (Fume Hood) a->b c Don appropriate Personal Protective Equipment (PPE) b->c d Weigh and prepare solutions in a designated area c->d Proceed to Handling e Handle with care to avoid generating dust or aerosols d->e f Keep containers tightly sealed when not in use e->f g Decontaminate work surfaces f->g Proceed to Post-Handling h Segregate and label waste for disposal g->h i Doff PPE and wash hands thoroughly h->i

Safe handling workflow for this compound.

Emergency Procedures

Immediate and appropriate action during an emergency is critical.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Ensure adequate ventilation.

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused this compound and any solutions containing it should be considered chemical waste.

    • Collect in a clearly labeled, sealed, and appropriate container.

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Arrange for disposal through a licensed hazardous waste disposal company.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be disposed of as hazardous waste.

    • Place these materials in a designated, sealed waste container.

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses should be collected.[4]

    • After thorough cleaning, the container may be disposed of with regular laboratory glass or plastic waste, in accordance with institutional policies.

Disclaimer: This guide is intended for informational purposes only and does not supersede any local, state, or federal regulations, or your institution's specific safety protocols. Always consult the Safety Data Sheet (SDS) for the most comprehensive information before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Poldine methylsulfate
Reactant of Route 2
Reactant of Route 2
Poldine methylsulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.